4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine
Description
Properties
IUPAC Name |
4-(4-pyridin-3-ylimidazol-1-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c13-5-1-2-7-16-9-12(15-10-16)11-4-3-6-14-8-11/h3-4,6,8-10H,1-2,5,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFFSGZBQUSNGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN(C=N2)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453043 | |
| Record name | 4-[4-(Pyridin-3-yl)-1H-imidazol-1-yl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173838-63-6 | |
| Record name | 4-[4-(Pyridin-3-yl)-1H-imidazol-1-yl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine
Abstract
This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine, a compound of significant interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. The synthesis is presented as a multi-step process, commencing with the construction of the core 4-(pyridin-3-yl)-1H-imidazole scaffold via the Van Leusen imidazole synthesis. Subsequent steps involve the preparation of a protected aminoalkylating agent, the crucial N-alkylation of the imidazole ring, and a final deprotection to yield the target primary amine. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for each synthetic transformation.
Introduction
The convergence of pyridine and imidazole rings within a single molecular framework has proven to be a fruitful strategy in the design of novel therapeutic agents. The pyridine moiety, a common feature in numerous pharmaceuticals, often imparts desirable pharmacokinetic properties and can engage in key binding interactions with biological targets. The imidazole ring, a versatile heterocyclic system, is a well-known pharmacophore present in many biologically active compounds, including histamine H3 receptor antagonists.[1][2] The title compound, this compound, combines these two important heterocycles with a flexible butylamine side chain, suggesting its potential as a valuable building block or lead compound in drug discovery programs.
This guide delineates a logical and efficient four-step synthetic pathway to access this target molecule. Each step is discussed in detail, highlighting the rationale behind the choice of reagents and reaction conditions, and providing a self-validating experimental protocol.
Overall Synthetic Strategy
The synthesis of this compound is strategically designed in a convergent manner. The core heterocyclic system, 4-(pyridin-3-yl)-1H-imidazole, is first assembled. In a parallel step, the four-carbon side chain with a protected primary amine is prepared. These two key fragments are then coupled through an N-alkylation reaction, followed by the removal of the protecting group to furnish the final product.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of the 4-(Pyridin-3-yl)-1H-imidazole Core
The construction of the central imidazole ring is achieved via the Van Leusen imidazole synthesis, a powerful and versatile method for forming substituted imidazoles.[3][4] This one-pot, three-component reaction involves the condensation of an aldehyde (pyridine-3-carbaldehyde), a primary amine source (ammonia), and tosylmethyl isocyanide (TosMIC).[4]
Mechanism of the Van Leusen Imidazole Synthesis
The reaction proceeds through the in situ formation of an aldimine from pyridine-3-carbaldehyde and ammonia. TosMIC, a key reagent, possesses an acidic methylene group that is deprotonated by a base. The resulting carbanion then undergoes a nucleophilic addition to the aldimine. Subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid lead to the formation of the aromatic imidazole ring.[4]
Figure 2: Simplified mechanism of the Van Leusen imidazole synthesis.
Experimental Protocol: Synthesis of 4-(Pyridin-3-yl)-1H-imidazole
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Pyridine-3-carbaldehyde | 107.11 | 5.36 g | 50.0 |
| Tosylmethyl isocyanide (TosMIC) | 195.24 | 10.74 g | 55.0 |
| Ammonia (7 N in Methanol) | 17.03 | 21.4 mL | 150 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 13.82 g | 100 |
| Methanol (MeOH) | 32.04 | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyridine-3-carbaldehyde (5.36 g, 50.0 mmol), tosylmethyl isocyanide (10.74 g, 55.0 mmol), and potassium carbonate (13.82 g, 100 mmol) in methanol (150 mL).
-
Add the 7 N solution of ammonia in methanol (21.4 mL, 150 mmol) to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Dichloromethane/Methanol 9:1).
-
After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
To the resulting residue, add water (100 mL) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (Eluent: Dichloromethane/Methanol gradient, 98:2 to 90:10) to afford 4-(pyridin-3-yl)-1H-imidazole as a solid.
Expected Yield: 60-70%
Characterization Data (Expected):
-
¹H NMR (400 MHz, DMSO-d₆) δ: 12.50 (s, 1H, NH), 8.95 (d, J=2.0 Hz, 1H), 8.40 (dd, J=4.8, 1.6 Hz, 1H), 8.15 (dt, J=8.0, 2.0 Hz, 1H), 7.80 (s, 1H), 7.40 (s, 1H), 7.35 (dd, J=8.0, 4.8 Hz, 1H).
-
MS (ESI): m/z 146.1 [M+H]⁺.
Part 2: Preparation of the N-Boc Protected Side Chain
To prevent unwanted side reactions at the primary amine during the subsequent N-alkylation of the imidazole, it is necessary to protect this functional group. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the alkylation and its facile removal under acidic conditions.[5]
Experimental Protocol: Synthesis of tert-Butyl (4-bromobutyl)carbamate
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 4-Bromobutan-1-amine hydrobromide | 232.95 | 11.65 g | 50.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 12.0 g | 55.0 |
| Triethylamine (Et₃N) | 101.19 | 15.2 mL | 110 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
Procedure:
-
Suspend 4-bromobutan-1-amine hydrobromide (11.65 g, 50.0 mmol) in dichloromethane (150 mL) in a 500 mL round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add triethylamine (15.2 mL, 110 mmol) to the suspension with vigorous stirring.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (12.0 g, 55.0 mmol) in dichloromethane (50 mL).
-
Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC (Eluent: Hexane/Ethyl Acetate 4:1).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (4-bromobutyl)carbamate as an oil or low-melting solid.[6]
Expected Yield: >90%
Characterization Data (Expected):
-
¹H NMR (400 MHz, CDCl₃) δ: 4.55 (br s, 1H, NH), 3.42 (t, J=6.8 Hz, 2H), 3.15 (q, J=6.4 Hz, 2H), 1.95 (m, 2H), 1.70 (m, 2H), 1.44 (s, 9H).
-
MS (ESI): m/z 252.1, 254.1 [M+H]⁺ (isotopic pattern for Br).
Part 3: N-Alkylation of 4-(Pyridin-3-yl)-1H-imidazole
This pivotal step involves the coupling of the imidazole core with the protected aminoalkyl side chain via a nucleophilic substitution reaction. The imidazole nitrogen, deprotonated by a suitable base, acts as the nucleophile, displacing the bromide from the alkylating agent.[3]
Causality in Experimental Choices
-
Base: Potassium carbonate (K₂CO₃) is a commonly used base for the N-alkylation of imidazoles. It is sufficiently basic to deprotonate the imidazole N-H while being mild enough to avoid side reactions.
-
Solvent: Anhydrous dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the potassium carbonate and the imidazolide anion, facilitating the SN2 reaction.
-
Temperature: Elevated temperatures (80-100 °C) are often required to drive the reaction to completion, especially with less reactive alkyl bromides.[7]
Experimental Protocol: Synthesis of tert-Butyl (4-(4-(pyridin-3-yl)-1H-imidazol-1-yl)butyl)carbamate
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 4-(Pyridin-3-yl)-1H-imidazole | 145.16 | 5.81 g | 40.0 |
| tert-Butyl (4-bromobutyl)carbamate | 252.14 | 11.1 g | 44.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 11.06 g | 80.0 |
| Anhydrous Dimethylformamide (DMF) | 73.09 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask, add 4-(pyridin-3-yl)-1H-imidazole (5.81 g, 40.0 mmol) and anhydrous potassium carbonate (11.06 g, 80.0 mmol) in anhydrous DMF (100 mL).
-
Stir the suspension at room temperature for 30 minutes.
-
Add tert-butyl (4-bromobutyl)carbamate (11.1 g, 44.0 mmol) to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 12-18 hours. Monitor the reaction by TLC (Eluent: Dichloromethane/Methanol 95:5).
-
After cooling to room temperature, pour the reaction mixture into water (300 mL) and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts, wash with water (3 x 100 mL) to remove DMF, then wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (Eluent: Dichloromethane/Methanol gradient, 99:1 to 95:5) to obtain the desired product.
Expected Yield: 50-60%
Characterization Data (Expected):
-
¹H NMR (400 MHz, CDCl₃) δ: 8.98 (d, J=2.0 Hz, 1H), 8.45 (dd, J=4.8, 1.6 Hz, 1H), 8.10 (dt, J=8.0, 2.0 Hz, 1H), 7.65 (s, 1H), 7.30 (s, 1H), 7.25 (dd, J=8.0, 4.8 Hz, 1H), 4.60 (br s, 1H, NH), 4.10 (t, J=7.2 Hz, 2H), 3.10 (q, J=6.4 Hz, 2H), 1.90 (m, 2H), 1.60 (m, 2H), 1.44 (s, 9H).
-
MS (ESI): m/z 317.2 [M+H]⁺.
Part 4: Deprotection of the Primary Amine
The final step in the synthesis is the removal of the Boc protecting group to unveil the target primary amine. This is typically achieved under acidic conditions, with trifluoroacetic acid (TFA) being a common and effective reagent for this transformation.[8][9] The pyridine and imidazole rings are stable under these conditions.
Mechanism of Boc Deprotection
The deprotection mechanism involves the protonation of the carbonyl oxygen of the Boc group by TFA. This is followed by the loss of the stable tert-butyl cation, which can be scavenged or form isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine as its trifluoroacetate salt.[5]
Figure 3: Simplified mechanism of TFA-mediated Boc deprotection.
Experimental Protocol: Synthesis of this compound
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| tert-Butyl (4-(4-(pyridin-3-yl)-1H-imidazol-1-yl)butyl)carbamate | 316.41 | 6.33 g | 20.0 |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
| Trifluoroacetic Acid (TFA) | 114.02 | 10 mL | - |
Procedure:
-
Dissolve tert-butyl (4-(4-(pyridin-3-yl)-1H-imidazol-1-yl)butyl)carbamate (6.33 g, 20.0 mmol) in dichloromethane (50 mL) in a 100 mL round-bottom flask and cool to 0 °C.
-
Add trifluoroacetic acid (10 mL) dropwise to the stirred solution.
-
Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in a minimal amount of water and basify to pH > 10 with a 2 M NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the final product, this compound.
Expected Yield: >90%
Characterization Data (Expected):
-
¹H NMR (400 MHz, CDCl₃) δ: 8.97 (d, J=2.0 Hz, 1H), 8.44 (dd, J=4.8, 1.6 Hz, 1H), 8.12 (dt, J=8.0, 2.0 Hz, 1H), 7.63 (s, 1H), 7.31 (s, 1H), 7.26 (dd, J=8.0, 4.8 Hz, 1H), 4.08 (t, J=7.2 Hz, 2H), 2.70 (t, J=6.8 Hz, 2H), 1.85 (m, 2H), 1.55 (m, 2H), 1.40 (br s, 2H, NH₂).
-
¹³C NMR (100 MHz, CDCl₃) δ: 148.2, 146.8, 140.1, 136.5, 133.2, 128.9, 123.8, 118.5, 46.2, 41.5, 31.2, 26.8.
-
MS (ESI): m/z 217.1 [M+H]⁺.
Conclusion
This technical guide has detailed a reliable and scalable synthetic route for the preparation of this compound. The described four-step sequence, employing the Van Leusen imidazole synthesis, N-Boc protection, N-alkylation, and subsequent deprotection, provides a clear and efficient pathway to this valuable chemical entity. The provided protocols, along with the mechanistic insights and rationale for experimental choices, are intended to empower researchers in the fields of organic synthesis and drug discovery to access this and related compounds for further investigation.
References
- Bunev A.S., Varakina E.V., Khochenkov D.A., Peregudov A.S. 1-Imidoyl-1,2,3-benzotriazoles—Novel reagents for the synthesis of 1-aryl-5-trifluoromethylimidazoles. Russ. J. Org. Chem. 2019;55.
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
- Google Patents.
-
Hogendorf, A. S., et al. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules 2020, 25(5), 1203. [Link]
- Larhed, M., et al. Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Organic Chemistry Portal. Imidazole synthesis. [Link]
- Tsoleridis, C. A., et al. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc 2020, 2020(4), 1-13.
- Ly, K. S., et al. Novel imidazole-based histamine H3 antagonists. Bioorganic & Medicinal Chemistry Letters 2009, 19(3), 882-885.
- Vaccaro, W. D., et al. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters 2006, 16(2), 395-399.
- Stark, H., et al. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Bioscience 2008, 13, 2736-2759.
- Yildiz, I., et al. N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences 2006, 31(4), 213-220.
Sources
- 1. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. tert-butyl (4-bromobutyl)carbamate | 164365-88-2 [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
Structural Elucidation of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine: A Technical Guide to NMR and Mass Spectrometry Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The robust and unambiguous characterization of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides an in-depth technical framework for the structural elucidation of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine, a heterocyclic compound featuring key pharmacophores. We will explore the theoretical underpinnings and practical application of high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy for its analysis. This document serves as a reference for researchers, detailing the expected spectral data, the causality behind experimental choices, and the integrated workflow required for confident structural confirmation.
Introduction: The Compound and the Challenge
This compound is a molecule of interest due to its composite structure, which includes a pyridine ring, an imidazole ring, and a flexible alkylamine chain. Such N-heterocyclic scaffolds are prevalent in medicinal chemistry. Accurate structural verification is the first step in understanding its chemical properties and potential biological activity. The combination of mass spectrometry and NMR spectroscopy provides a powerful, synergistic approach to meet this analytical challenge.[1][2][3][4] Mass spectrometry confirms the elemental composition, while NMR spectroscopy maps the precise atomic connectivity.
Molecular Structure:
-
Molecular Formula: C₁₂H₁₆N₄
-
Monoisotopic Mass: 216.1375 g/mol
-
Key Structural Features:
-
Aromatic Pyridine Ring (3-substituted)
-
Aromatic Imidazole Ring (1,4-disubstituted)
-
Aliphatic Butylamine Linker
-
Mass Spectrometry (MS) Analysis: Confirming Identity and Composition
High-resolution mass spectrometry is indispensable for determining the elemental composition of a novel compound. For a polar, basic molecule like the title compound, Electrospray Ionization (ESI) is the premier choice due to its soft ionization mechanism, which typically preserves the molecular ion.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 10-100 µM) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v). To facilitate protonation, a trace amount of an acid (e.g., 0.1% formic acid) is often added to the mobile phase in positive ionization mode.[5]
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Ionization Mode: Positive Ion Electrospray (ESI+). This mode is selected because the multiple nitrogen atoms in the molecule are readily protonated, leading to the formation of a stable [M+H]⁺ ion.
-
Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., m/z 50-500) to detect the protonated molecule. Subsequently, perform tandem MS (MS/MS) experiments by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to elicit structural fragments.[5][6]
Predicted High-Resolution Mass Data
The primary goal is to match the experimentally observed accurate mass to the theoretical mass of the protonated molecule.
| Ion Species | Theoretical m/z |
| [C₁₂H₁₆N₄ + H]⁺ | 217.1448 |
An observed mass within a narrow tolerance (typically < 5 ppm) of the theoretical value provides strong evidence for the elemental formula C₁₂H₁₆N₄.
Predicted MS/MS Fragmentation Analysis
Tandem MS provides a fingerprint of the molecule's structure. The fragmentation of the [M+H]⁺ ion is predicted to occur at the most labile bonds, primarily within the butylamine linker, driven by the charge localization on the nitrogen atoms.
A plausible fragmentation pathway is outlined below. The initial protonation is likely to occur on the most basic nitrogen, which could be the pyridine nitrogen or the primary amine.
}
Figure 1: Predicted MS/MS Fragmentation of the Protonated Molecule.
-
Loss of Ammonia (NH₃): A common fragmentation for primary amines, leading to a fragment at m/z 200.12.
-
Butyl Chain Cleavage: Scission of the C-C bonds in the aliphatic chain can lead to various fragments. A key fragment would be at m/z 147.08, corresponding to the pyridinyl-imidazole moiety after cleavage of the bond between the first and second carbon of the butyl chain relative to the imidazole ring.
-
Pyridine and Imidazole Fragments: Further fragmentation could yield ions corresponding to the protonated pyridine ring (m/z 79.05) or related fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
While MS confirms what atoms are present, NMR determines how they are connected. A suite of 1D and 2D NMR experiments is required for full, unambiguous assignment.[7][8]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent.[9][10] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it is a polar solvent capable of dissolving the compound and its polarity allows for the observation of exchangeable N-H protons from the amine and imidazole groups. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).[11][12]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the crowded aromatic region.
-
1D NMR Experiments:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons (via spin-spin coupling).
-
¹³C NMR: Shows the number of different types of carbon atoms and their chemical environment (e.g., aromatic, aliphatic).
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is critical for connecting different fragments of the molecule.
-
}
Figure 2: Integrated NMR workflow for structural elucidation.
Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the aromatic ring currents.[13][14][15]
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-2' (Py) | ~8.9 - 9.1 | s (or d) | 1H | Most deshielded pyridine proton, adjacent to N. |
| H-4' (Py) | ~8.2 - 8.4 | d | 1H | Deshielded by proximity to N and ortho to substituent. |
| H-6' (Py) | ~8.5 - 8.7 | d | 1H | Deshielded, ortho to ring nitrogen. |
| H-5' (Py) | ~7.4 - 7.6 | dd | 1H | Standard aromatic proton. |
| H-2 (Im) | ~8.0 - 8.2 | s | 1H | Acidic proton between two N atoms. |
| H-5 (Im) | ~7.6 - 7.8 | s | 1H | Imidazole ring proton. |
| H-1'' (Chain) | ~4.1 - 4.3 | t | 2H | Methylene group directly attached to imidazole N, deshielded. |
| H-4'' (Chain) | ~2.6 - 2.8 | t | 2H | Methylene group adjacent to terminal NH₂. |
| H-2'', H-3'' | ~1.8 - 2.2 | m | 4H | Methylene groups in the middle of the alkyl chain. |
| -NH₂ | ~1.5 - 2.5 | br s | 2H | Exchangeable protons, broad signal. |
Py = Pyridine, Im = Imidazole
Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
The carbon chemical shifts distinguish between aromatic (sp²) and aliphatic (sp³) carbons.[16][17][18]
| Carbon Label | Predicted δ (ppm) | Rationale |
| C-2', C-6' (Py) | ~148 - 152 | Aromatic carbons adjacent to pyridine N. |
| C-4' (Py) | ~135 - 138 | Aromatic carbon para to pyridine N. |
| C-3' (Py) | ~130 - 133 | Substituted aromatic carbon. |
| C-5' (Py) | ~123 - 125 | Standard aromatic carbon. |
| C-2 (Im) | ~138 - 142 | Imidazole carbon between two N atoms. |
| C-4 (Im) | ~135 - 140 | Substituted imidazole carbon. |
| C-5 (Im) | ~115 - 120 | Unsubstituted imidazole carbon. |
| C-1'' (Chain) | ~45 - 48 | Aliphatic C attached to imidazole N. |
| C-4'' (Chain) | ~40 - 43 | Aliphatic C attached to amine N. |
| C-2'' (Chain) | ~30 - 33 | Aliphatic C. |
| C-3'' (Chain) | ~25 - 28 | Aliphatic C. |
The Power of 2D NMR for Unambiguous Assignment
-
COSY will establish the connectivity of the butylamine chain, showing correlations from H-1'' -> H-2'' -> H-3'' -> H-4''. It will also confirm the coupling between protons on the pyridine ring (e.g., H-5' with H-4' and H-6').
-
HSQC will definitively link each proton signal in the table above to its corresponding carbon signal, for instance, confirming that the triplet at ~4.2 ppm corresponds to the carbon at ~46 ppm.
-
HMBC is the key to connecting the molecular fragments. Crucial long-range correlations would be:
-
From the H-1'' methylene protons (~4.2 ppm) to the imidazole carbons C-2 and C-5, confirming the attachment of the butyl chain to the N-1 position of the imidazole.
-
From the imidazole proton H-5 (~7.7 ppm) to the pyridine carbon C-3', confirming the link between the two heterocyclic rings.
-
From the pyridine protons H-2' and H-4' to the imidazole carbon C-4, further cementing the ring-ring connection.
-
Integrated Structural Confirmation and Conclusion
The structural elucidation of this compound is achieved through the convergence of evidence from multiple analytical techniques. High-resolution mass spectrometry first validates the elemental formula (C₁₂H₁₆N₄) with high confidence. Subsequently, a detailed analysis of 1D and 2D NMR spectra provides the conclusive, unambiguous evidence for the specific arrangement of these atoms in space. The combination of COSY, HSQC, and particularly HMBC data allows for the complete and confident assignment of all proton and carbon signals, confirming the connectivity between the pyridine ring, the imidazole ring, and the N-alkylamine side chain. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and is a mandatory step in the characterization of new molecular entities for drug development and chemical research.
References
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 25, 2026, from [Link]
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. Retrieved January 25, 2026, from [Link]
-
Kitbunnadaj, R., et al. (2004). Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist. Journal of Medicinal Chemistry, 47(10), 2414-7. [Link]
-
Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60. [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 25, 2026, from [Link]
-
Alarcón, S. H., et al. (2004). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. Magnetic Resonance in Chemistry, 42(S1). [Link]
- 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives. (n.d.). Google Patents.
-
Structure verification of small molecules using mass spectrometry and NMR spectroscopy. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
NMR sample preparation guidelines. (n.d.). Retrieved January 25, 2026, from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
-
Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. (n.d.). Prof. Dr. H.-H. Limbach. Retrieved January 25, 2026, from [Link]
-
FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. Retrieved January 25, 2026, from [Link]
-
Structure Elucidation, NMR, HPLC-MS Analytics. (n.d.). MicroCombiChem GmbH. Retrieved January 25, 2026, from [Link]
-
Atanasova-Stamova, S., et al. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 25(16), 3738. [Link]
-
Structure Elucidation of Small Molecules. (n.d.). Fiehn Lab. Retrieved January 25, 2026, from [Link]
-
Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. (2021). MDPI. [Link]
-
Ion fragmentation of small molecules in mass spectrometry. (2010). Retrieved January 25, 2026, from [Link]
-
fragmentation-pathways-of-odd-and-even-electron-n-alkylated-synthetic-cathinones.pdf. (n.d.). Glen Jackson - West Virginia University. Retrieved January 25, 2026, from [Link]
-
1H-NMR and 13C-NMR Spectra. (n.d.). Retrieved January 25, 2026, from [Link]
-
Rapid quantitation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and its metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in rat urine using ultra-fast liquid chromatography mass spectrometry (UFLC/MS/MS). (2018). ResearchGate. [Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 25, 2026, from [Link]
-
Spectroscopy/Small Molecule Structure Elucidation. (n.d.). Retrieved January 25, 2026, from [Link]
-
Gatto, B., et al. (2021). Combining Electrospray Mass Spectrometry (ESI-MS) and Computational Techniques in the Assessment of G-Quadruplex Ligands: A Hybrid Approach to Optimize Hit Discovery. Journal of Medicinal Chemistry. [Link]
-
Abraham, R. J., et al. (1976). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (13), 1733-1738. [Link]
-
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (T3D3984). (n.d.). T3DB. Retrieved January 25, 2026, from [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). MDPI. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. [Link]
-
Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol. (n.d.). PubChem - NIH. Retrieved January 25, 2026, from [Link]
-
Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. (2023). PMC - PubMed Central. [Link]
-
PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. (n.d.). Retrieved January 25, 2026, from [Link]
-
Santos, C. M., et al. (2020). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 25(23), 5727. [Link]
-
(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl) (pyridin-4-yl)methanone. (2010). ResearchGate. [Link]
-
13C NMR spectroscopy of 4,4"-Methylenebis-(Phenylisocyanate)/1,4-butanediol/poly(tetramethylene ether glycol)poly(ether)urethanes. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
Sources
- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MicroCombiChem: Structure Elucidation, NMR, HPLC-MS Analytics [microcombichem.com]
- 4. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 5. uab.edu [uab.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. utsouthwestern.edu [utsouthwestern.edu]
- 9. organomation.com [organomation.com]
- 10. nmr-bio.com [nmr-bio.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. researchgate.net [researchgate.net]
- 15. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]
- 16. mdpi.com [mdpi.com]
- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 18. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Physical and chemical properties of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine
An In-Depth Technical Guide to 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine: Properties, Synthesis, and Potential Applications
Introduction
The fusion of pyridine and imidazole ring systems has yielded a plethora of biologically active molecules, positioning them as privileged scaffolds in medicinal chemistry.[1][2] These heterocyclic structures are cornerstone components in numerous therapeutic agents, owing to their ability to engage in a wide range of biological interactions.[1][2] This guide provides a comprehensive technical overview of a novel derivative, this compound. Given the limited direct experimental data on this specific molecule, this document synthesizes information from structurally related compounds to predict its physicochemical properties, propose synthetic routes, and explore its potential applications in drug discovery.
The core structure integrates a pyridine ring, an imidazole moiety, and a flexible butylamine chain. The pyridine ring is a common feature in many drugs, while the imidazole ring is a versatile heterocycle known for its diverse biological activities.[3][4] The butylamine chain introduces conformational flexibility and a primary amine group, which can serve as a key interaction point with biological targets or as a handle for further chemical modification.
Molecular Structure and Predicted Physicochemical Properties
The chemical structure of this compound is characterized by a pyridine ring attached to an imidazole ring, which in turn is connected to a butylamine tail.
Structural Features:
-
Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom.
-
Imidazole Ring: A five-membered aromatic heterocycle with two nitrogen atoms.[3]
-
Butylamine Chain: A four-carbon alkyl chain with a terminal primary amine.
These features are expected to govern the molecule's physical and chemical properties.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale and Comparative Insights |
| Molecular Formula | C₁₂H₁₆N₄ | Derived from the chemical structure. |
| Molecular Weight | 216.28 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow solid or oil | Many similar amine-containing heterocyclic compounds exhibit this appearance. |
| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to the presence of multiple polar functional groups capable of hydrogen bonding. Similar but less complex amines like n-butylamine have a boiling point of 77-79°C.[5] The larger, more complex structure of the target molecule will significantly increase its boiling point. |
| Melting Point | 100-150 °C | The melting point will be influenced by the crystal packing of the solid form. The presence of hydrogen bond donors and acceptors suggests a relatively high melting point for its molecular weight. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol, DMSO) | The primary amine, imidazole, and pyridine moieties are all capable of hydrogen bonding with water, suggesting good aqueous solubility.[6][7] The butyl chain introduces some lipophilicity. Solubility is expected to be pH-dependent, increasing in acidic conditions due to the formation of ammonium salts. |
| pKa | Imidazole N-H: ~14, Pyridine N: ~5, Butylamine N: ~10.5 | The basicity of the different nitrogen atoms will vary. The pyridine nitrogen is expected to have a pKa similar to pyridine itself (~5.2). The primary amine will be more basic, with a pKa around 10-11, typical for alkylamines.[8] The imidazole ring has both an acidic N-H and a basic nitrogen. |
| LogP | 1.5 - 2.5 | The combination of polar heterocyclic rings and a flexible alkyl chain suggests a moderate octanol-water partition coefficient. This is a desirable range for many drug candidates, balancing aqueous solubility with membrane permeability. |
Proposed Synthetic Pathways
The synthesis of this compound can be envisioned through several plausible routes, leveraging established methodologies for the formation of substituted imidazoles and N-alkylation reactions. A potential retrosynthetic analysis is depicted below.
Caption: Proposed forward synthetic workflow.
Predicted Chemical Reactivity
The reactivity of this compound is dictated by its functional groups: the primary amine, the pyridine nitrogen, and the imidazole ring.
-
Amine Reactivity: The primary amine is expected to undergo typical reactions of alkylamines, such as acylation, alkylation, and Schiff base formation with aldehydes and ketones. [9]* Pyridine and Imidazole Basicity: The pyridine and one of the imidazole nitrogens are basic and will react with acids to form salts. This property is crucial for its solubility in acidic aqueous solutions. [8]* Aromatic Rings: The pyridine and imidazole rings are aromatic and can undergo electrophilic substitution reactions, although the conditions would need to be carefully controlled to avoid reaction at the nitrogen atoms.
Potential Applications in Drug Development
Compounds with similar structural motifs have shown a wide range of biological activities, suggesting potential therapeutic applications for this compound.
-
Kinase Inhibition: Many kinase inhibitors feature a hinge-binding motif that can be mimicked by the pyridine-imidazole scaffold. [10][11]The butylamine tail could be oriented to interact with the solvent-exposed region of the kinase.
-
Histamine Receptor Modulation: Imidazole-containing compounds are well-known histamine H3 receptor agonists. [12]The structural features of the target molecule bear some resemblance to known H3 receptor ligands.
-
Antimicrobial and Antiparasitic Activity: Imidazole derivatives have been explored for their antimicrobial and antiparasitic properties. [13]
Experimental Characterization Protocols
Should this compound be synthesized, a standard battery of analytical techniques would be employed for its characterization.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and types of protons and their connectivity.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To elucidate the complete molecular structure and assign all proton and carbon signals.
2. Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and determine the exact molecular weight.
3. Infrared (IR) Spectroscopy:
-
To identify the presence of key functional groups, such as N-H stretches from the amine and imidazole, and C=N and C=C stretches from the aromatic rings.
4. Purity and Identity Confirmation:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Melting Point Analysis: To determine the melting point range of the solid form.
Conclusion
While this compound is a molecule with limited currently available experimental data, a comprehensive understanding of its likely properties and behavior can be extrapolated from the well-documented chemistry of its constituent fragments. The combination of the pyridine-imidazole core with a flexible butylamine chain makes it an intriguing candidate for further investigation in medicinal chemistry, particularly in the areas of kinase inhibition and receptor modulation. The synthetic strategies and characterization protocols outlined in this guide provide a solid foundation for future research into this and related compounds.
References
-
Toxin and Toxin Target Database (T3DB). 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (T3D3984). [Link]
- Al-Ostath, A., et al. (2025).
- de Graaf, C., et al. (2021). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry.
- Li, Y., et al. (2022). Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis. Journal of Physics: Conference Series.
- Li, M., et al. (2024). Discovery and optimization of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as novel phosphodiesterase 4 inhibitors. Medicinal Chemistry Research.
- Mora-Diez, N., & Faza, O. N. (2011). Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole?. Organic Letters.
- Google Patents. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)
- Tuszynska, I., & Gorniak, P. (2022).
- Kitbunnadaj, R., et al. (2004). Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist. Journal of Medicinal Chemistry.
- Perez-Silanes, S., et al. (2024). Synthesis of Hybrid Molecules with Imidazole-1,3,4-thiadiazole Core and Evaluation of Biological Activity on Trypanosoma cruzi and Leishmania donovani. Molecules.
-
Michigan State University Department of Chemistry. Amine Reactivity. [Link]
- Wang, W., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.
-
PubChem. 3-(4-Imidazol-1-ylbutylamino)butanenitrile. [Link]
-
ResearchGate. N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. [Link]
-
ResearchGate. Reaction of 3,4,4-Trichloro-1-(4-methylphenyl)-3-buten-1-one with Amines. [Link]
-
Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. [Link]
- Khan, I., et al. (2021). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules.
-
Chemistry Stack Exchange. Solubility of amines. [Link]
- Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry.
-
Exposome-Explorer. Butylamine (Compound). [Link]
-
ResearchGate. A Novel Three-Component One-Pot Synthesis of 1 H -Imidazol-4-yl-pyridines. [Link]
-
PubChem. 4-(Piperidin-1-yl)butan-1-amine. [Link]
- Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
7.3 Solubility of Amines. [Link]
-
PubChem. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone. [Link]
-
Wikipedia. n-Butylamine. [Link]
Sources
- 1. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. n-Butylamine - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. oit.edu [oit.edu]
- 8. Amine Reactivity [www2.chemistry.msu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Unlocking the Therapeutic Potential of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine: A Technical Guide to Target Identification and Validation
Abstract
The novel chemical entity, 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine, presents a compelling scaffold for therapeutic development, integrating the well-established pharmacophores of pyridine and imidazole. While direct biological data for this specific molecule is not yet prevalent in public literature, a comprehensive analysis of its structural motifs provides a strong foundation for predicting its potential therapeutic targets. This guide offers an in-depth exploration of the most probable biological targets, grounded in the extensive research on analogous compounds. We will delve into the rationale behind prioritizing certain target classes, propose detailed experimental workflows for target identification and validation, and provide the scientific context necessary for initiating a robust drug discovery program centered on this promising molecule.
Introduction: Deconstructing a Privileged Scaffold
The structure of this compound is a deliberate amalgamation of chemical moieties with rich pharmacological histories. The pyridine ring is a cornerstone in medicinal chemistry, contributing to the efficacy of numerous approved drugs due to its ability to form key hydrogen bonds and its favorable pharmacokinetic properties.[1][2] The imidazole ring is another critical component, famously present in histamine and as a key coordinating ligand in metalloenzymes.[3] Its derivatives are known to possess a wide array of biological activities, including antibacterial, anti-inflammatory, and antitumor effects.[3] The flexible butylamine linker provides a versatile spacer, allowing the pyridinyl-imidazole core to orient itself within a binding pocket, while the terminal primary amine offers a potential key interaction point.
This guide will focus on three primary, high-probability target classes for this molecule based on extensive precedent in the scientific literature for its core scaffolds:
-
Protein Kinases: Particularly p38 MAP Kinase and other oncology-relevant kinases.
-
G-Protein Coupled Receptors (GPCRs): With a strong focus on the Histamine H3 Receptor.
-
Other Potential Targets: Including enzymes and proteins involved in cancer and inflammatory pathways.
Prime Target Class 1: Protein Kinase Inhibition
The pyridinyl-imidazole scaffold is a classic pharmacophore for a range of protein kinase inhibitors.[4] These enzymes play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer and inflammatory disorders.
p38 Mitogen-Activated Protein (MAP) Kinase: The Foremost Hypothesis
The 4-pyridinyl-imidazole motif is the quintessential structural feature of first-generation p38 MAPK inhibitors, such as the well-characterized tool compound SB203580.[4][5] These inhibitors are ATP-competitive, with the pyridine nitrogen acting as a key hydrogen bond acceptor with the hinge region of the kinase.[6] The imidazole ring provides a scaffold for further substitutions that can enhance potency and selectivity.
The p38 MAPK signaling cascade is a critical regulator of inflammatory cytokine production (e.g., TNF-α and IL-1β) and cellular stress responses.[7] Inhibition of p38 MAPK has therapeutic potential in a host of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[8]
We hypothesize that this compound will bind to the ATP-binding pocket of p38 MAPK, with the pyridin-3-yl nitrogen forming a hydrogen bond with the backbone amide of Met109 in the hinge region. The butylamine tail could potentially extend towards the solvent-exposed region or form additional interactions within the active site.
Caption: Hypothesized inhibition of the p38 MAPK signaling pathway.
Other Potential Kinase Targets
Beyond p38 MAPK, the pyridinyl-imidazole and related scaffolds have been implicated in the inhibition of other kinases relevant to oncology:
-
c-KIT Kinase: Derivatives of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine have been developed as inhibitors of c-KIT kinase, a receptor tyrosine kinase often mutated in gastrointestinal stromal tumors (GISTs).[9]
-
Cyclin-Dependent Kinase 2 (CDK2): N-(pyridin-3-yl)pyrimidin-4-amine derivatives have shown potent inhibitory activity against CDK2, a key regulator of the cell cycle, with promising anti-proliferative effects in cancer cell lines.[10]
-
c-Jun N-terminal Kinase (JNK): The structurally related 4-(pyrazol-3-yl)-pyridines are known inhibitors of JNK, another member of the MAPK family.[11]
Prime Target Class 2: Histamine H3 Receptor Modulation
The imidazole ring is the defining feature of histamine, the endogenous ligand for histamine receptors. Consequently, a vast number of imidazole-containing compounds have been developed as potent and selective modulators of these receptors, particularly the H3 receptor (H3R).[12]
Histamine H3 Receptor: A Neuromodulatory Hub
The H3R is a presynaptic autoreceptor in the central nervous system (CNS) that regulates the release of histamine and other neurotransmitters.[13] This dual action makes H3R a compelling target for a variety of neurological and psychiatric disorders.
-
H3R Antagonists/Inverse Agonists: These agents increase histamine release, leading to enhanced wakefulness and cognitive function. They are being investigated for narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). Many potent H3R antagonists are imidazole-based.[14]
-
H3R Agonists: These compounds mimic the action of histamine at the H3R, reducing neurotransmitter release. While less explored therapeutically, they have potential applications in conditions characterized by excessive neuronal activity.[15] Notably, potent and selective H3R agonists often feature an imidazole ring connected to another heterocyclic system.[15][16]
The structure of this compound, with its imidazole core and a basic amine on the flexible chain, bears a resemblance to known H3R ligands. The butylamine chain is a common feature in H3R antagonists, often linking the imidazole to a lipophilic region.[17]
The compound could act as either an antagonist or an agonist at the H3R. The imidazole ring would likely form key interactions within the receptor's binding pocket, while the pyridinyl group and the butylamine tail would occupy adjacent sub-pockets, determining the functional outcome (agonist vs. antagonist).
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The chemical architecture of this compound provides a strong rationale for investigating its potential as a modulator of key therapeutic targets, primarily within the protein kinase and GPCR families. The most compelling initial hypotheses point towards the inhibition of p38 MAPK and modulation of the histamine H3 receptor. The experimental workflows outlined in this guide provide a clear and logical path forward for elucidating the compound's mechanism of action and validating its therapeutic potential. Subsequent steps in a drug development program would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by evaluation in relevant cellular and in vivo disease models. [18][19]This molecule represents a promising starting point for the development of novel therapeutics for inflammatory diseases, cancers, or neurological disorders.
References
- MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- Google Patents. (n.d.). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
- Kitbunnadaj, R., et al. (2004). Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist. Journal of Medicinal Chemistry, 47(10), 2414-7.
- PMC. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- PMC - NIH. (n.d.). Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated.
- PMC - NIH. (2021). Synthesis and therapeutic potential of imidazole containing compounds.
- PubMed. (n.d.). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy.
- ResearchGate. (2019). (PDF) Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity.
- Frontiers. (n.d.). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists.
- PMC. (n.d.). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase.
- PMC - NIH. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
- ACS Publications. (n.d.). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and pharmacological evaluation of some substituted imidazoles.
- PubMed. (n.d.). Structure-activity relationship: analyses of p-glycoprotein substrates and inhibitors.
- NIH. (n.d.). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones.
- ResearchGate. (n.d.). Pyridinyl-imidazole inhibitors of p38 MAPK.
- PubMed. (n.d.). Novel imidazole-based histamine H3 antagonists.
- Bentham Science Publisher. (n.d.). P38 MAP Kinase Inhibitors: Evolution of Imidazole-Based and Pyrido- Pyrimidin-2-One Lead Classes.
- (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. Journal of Drug Delivery and Therapeutics, 11(4-S), 158-165.
- Wikipedia. (n.d.). H3 receptor antagonist.
- MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
- Drug Design Org. (n.d.). Structure Activity Relationships.
- MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives.
- ResearchGate. (n.d.). Structure–activity relationship of synthesized compounds.
- PubMed Central. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase.
- (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
- ResearchGate. (2025). (PDF) Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide.
- PubChem - NIH. (n.d.). 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol.
- PubMed. (n.d.). Influence of Imidazole Replacement in Different Structural Classes of Histamine H(3)-receptor Antagonists.
- ResearchGate. (n.d.). Pyridinyl-imidazole inhibitors of p38 MAPK....
- MDPI. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies.
- PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate.
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]
- 10. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated - PMC [pmc.ncbi.nlm.nih.gov]
- 13. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 14. Novel imidazole-based histamine H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure Activity Relationships - Drug Design Org [drugdesign.org]
An In-Depth Technical Guide to the Mechanism of Action of Novel Kinase Inhibitors
Introduction: The Enduring Appeal of Kinases as Therapeutic Targets
Protein kinases, constituting one of the largest enzyme families in the human genome, are pivotal regulators of cellular processes.[1][2] Their fundamental role in signal transduction pathways makes them critical players in cell growth, differentiation, migration, and apoptosis.[3] Consequently, aberrant kinase activity is a hallmark of numerous diseases, most notably cancer, rendering kinase inhibition a cornerstone of modern therapeutic intervention.[4][5][6][7][8] Since the landmark approval of imatinib in 2001, the field of kinase inhibitor development has burgeoned, with over 80 FDA-approved agents targeting a variety of kinases.[1]
This guide provides a comprehensive exploration of the mechanisms of action of novel kinase inhibitors, moving beyond traditional ATP-competitive strategies to delve into the innovative approaches that are shaping the future of targeted therapies. We will examine the intricacies of covalent and allosteric inhibition, as well as the revolutionary approach of targeted protein degradation, providing researchers, scientists, and drug development professionals with the foundational knowledge and technical insights necessary to navigate this dynamic field.
Part 1: The Evolving Landscape of Kinase Inhibition: Beyond ATP Competition
For decades, the development of kinase inhibitors predominantly focused on targeting the highly conserved ATP-binding site. While successful, this approach often faces challenges with selectivity due to the structural similarities across the kinome.[9] To overcome these limitations and address the emergence of drug resistance, novel inhibitory modalities have been developed.
Covalent Kinase Inhibitors: Forging an Irreversible Bond
Covalent inhibitors represent a powerful class of drugs that form a permanent bond with their target kinase, typically by reacting with a nucleophilic amino acid residue within or near the active site.[10]
Mechanism of Action:
Covalent inhibitors are designed with a reactive electrophilic "warhead" appended to a chemical scaffold that provides initial, reversible binding affinity for the target kinase.[10][11] This initial non-covalent interaction positions the warhead in close proximity to a nucleophilic residue, most commonly a cysteine, facilitating the formation of a stable covalent bond.[10] This irreversible inhibition leads to a prolonged duration of action, as the kinase is permanently inactivated.
Advantages:
-
Increased Potency and Duration of Action: The irreversible nature of the bond leads to sustained target inhibition.
-
Improved Selectivity: By targeting less conserved, nucleophilic residues, covalent inhibitors can achieve higher selectivity compared to purely ATP-competitive inhibitors.[10]
Challenges and the Rise of Reversible Covalency:
A primary concern with irreversible covalent inhibitors is the potential for off-target toxicity due to permanent modification of other proteins.[10] To mitigate this risk, reversible-covalent inhibitors have been developed. These inhibitors form a covalent bond that can be broken, allowing for a tunable residence time and potentially a better safety profile.[10]
Allosteric Kinase Inhibitors: Targeting Beyond the Active Site
Allosteric inhibitors represent a paradigm shift in kinase inhibition by binding to sites on the enzyme that are distinct from the ATP-binding pocket.[12][13] This mode of inhibition offers a path to achieving greater selectivity.[14]
Mechanism of Action:
Allosteric inhibitors induce a conformational change in the kinase that ultimately impairs its catalytic activity. They are broadly classified based on their binding site:
-
Type III Inhibitors: Bind to a pocket adjacent to the ATP site in the active kinase conformation.[13]
-
Type IV Inhibitors: Bind to a site entirely remote from the ATP pocket.[13]
A notable example is Asciminib, which binds to the myristate binding site of the Abl kinase domain, demonstrating potent inhibition of BCR-Abl, including mutants resistant to traditional ATP-competitive inhibitors.[15][16]
Advantages:
-
Enhanced Selectivity: Allosteric sites are generally less conserved than the ATP-binding pocket, offering a greater opportunity for developing highly selective inhibitors.[13][17]
-
Overcoming Resistance: Allosteric inhibitors can be effective against kinases that have developed resistance to ATP-competitive inhibitors through mutations in the active site.[15][17]
PROTACs: Hijacking the Cell's Disposal System for Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules that do not inhibit kinase activity directly but instead mark the target kinase for destruction by the cell's own protein disposal machinery.[5][6]
Mechanism of Action:
PROTACs are bifunctional molecules composed of two key components connected by a linker: a ligand that binds to the target kinase and another ligand that recruits an E3 ubiquitin ligase.[5][6][17][18] This proximity induces the E3 ligase to tag the kinase with ubiquitin, a small protein that signals for its degradation by the proteasome.[5][6][17][18]
Advantages:
-
Overcoming Resistance: By eliminating the entire protein, PROTACs can overcome resistance mechanisms such as target overexpression or mutations that prevent inhibitor binding.[2][17]
-
Targeting "Undruggable" Proteins: PROTACs can target proteins that lack a well-defined active site for traditional inhibition.[6][18]
-
Catalytic Action: A single PROTAC molecule can induce the degradation of multiple target protein molecules, leading to a potent and sustained effect.[18]
Allosteric PROTACs: A recent innovation combines the principles of allosteric binding and targeted degradation. These molecules use an allosteric binder to recruit the E3 ligase, offering the potential for even greater selectivity and the ability to overcome resistance to orthosteric inhibitors.[17]
Part 2: Elucidating Mechanisms of Action: A Guide to Essential Methodologies
Determining the precise mechanism of action of a novel kinase inhibitor is a critical step in its development. A multi-faceted approach employing a combination of biochemical, biophysical, and cell-based assays is essential for a comprehensive understanding.
Biochemical Assays: The Foundation of Kinase Inhibition Profiling
Biochemical assays are the first step in evaluating a compound's ability to inhibit its target kinase and provide initial insights into its potency and selectivity.[1][19]
Key Experimental Choices and Their Rationale:
-
Assay Format Selection: A variety of formats are available, including radiometric, fluorescence-based, and luminescence-based assays.[1] The choice depends on factors such as sensitivity, throughput, and safety considerations.[19] Modern non-radioactive formats are often preferred for their scalability and safety.[19]
-
Measuring Inhibitory Potency (IC50): The IC50 value, the concentration of an inhibitor required to reduce kinase activity by 50%, is a fundamental parameter for assessing potency.[1]
-
Kinetic Analysis: To understand how an inhibitor works, kinetic studies are performed by varying the concentrations of both ATP and the kinase substrate. This helps to determine if the inhibitor is competitive, non-competitive, or acts via a mixed mechanism.[1]
Detailed Protocol: A Generic Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Principle: The assay involves two steps. First, the kinase reaction is performed, and then a reagent is added to stop the reaction and deplete the remaining ATP. In the second step, another reagent is added to convert the produced ADP back to ATP, which is then used by a luciferase to generate a light signal that is proportional to the initial kinase activity.[20] In an inhibition assay, a more potent inhibitor will result in less ADP production and therefore a lower light signal.[20]
Step-by-Step Methodology:
-
Reaction Setup: In a 96- or 384-well plate, combine the kinase, substrate, ATP, and the test inhibitor at various concentrations. Include positive (known inhibitor) and negative (vehicle) controls.[21]
-
Incubation: Incubate the reaction at the optimal temperature for the specific kinase (typically 30°C or 37°C) for a predetermined amount of time.
-
Stopping the Reaction and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP. Incubate at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which contains the enzymes and substrates necessary to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Biophysical Assays: Quantifying the Binding Interaction
Biophysical techniques provide direct measurement of the binding affinity and kinetics between an inhibitor and its target kinase.
Key Techniques:
-
Surface Plasmon Resonance (SPR): Measures the binding of an inhibitor to a kinase immobilized on a sensor chip in real-time, providing both affinity (KD) and kinetic (kon and koff) data.[1]
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding of an inhibitor to a kinase, providing a complete thermodynamic profile of the interaction.[1]
Cell-Based Assays: Assessing Activity in a Physiological Context
While biochemical and biophysical assays are crucial, it is essential to evaluate an inhibitor's activity within the complex environment of a living cell.[1]
Key Experimental Approaches:
-
Cellular Phosphorylation Assays: These assays measure the phosphorylation of a kinase's substrate within the cell.[22] A decrease in substrate phosphorylation upon treatment with an inhibitor provides direct evidence of target engagement and inhibition.[22]
-
Target Engagement Assays (e.g., NanoBRET™): This technology measures the binding of an inhibitor to its target kinase within intact cells.[22][23] It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc luciferase-tagged kinase and a fluorescent tracer.[22][23] Competitive displacement of the tracer by an inhibitor results in a decrease in the BRET signal, allowing for the determination of cellular affinity.[23]
-
Cell Proliferation Assays: For kinases involved in cell growth, such as in cancer, cell proliferation assays (e.g., using BaF3 cells) can assess the functional consequence of kinase inhibition.[22]
Detailed Protocol: NanoBRET™ Target Engagement Assay
Principle: This proximity-based assay measures the interaction between a NanoLuc® luciferase-fused kinase and a cell-permeable fluorescent tracer that binds to the kinase's active site. When an inhibitor binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.[23]
Step-by-Step Methodology:
-
Cell Culture and Transfection: Culture cells (e.g., HEK293) and transfect them with a plasmid encoding the NanoLuc®-kinase fusion protein.
-
Cell Plating: Plate the transfected cells into a 96- or 384-well plate.
-
Compound and Tracer Addition: Add the test inhibitor at various concentrations, followed by the NanoBRET™ tracer.
-
Incubation: Incubate the plate under standard cell culture conditions.
-
Luminescence and Fluorescence Measurement: Add the Nano-Glo® Substrate and measure both the donor (NanoLuc®) emission and the acceptor (tracer) emission using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the cellular IC50 value.
Structural Biology: Visualizing the Inhibitor-Kinase Interaction
Structural biology techniques provide atomic-level insights into how an inhibitor binds to its target kinase, which is invaluable for structure-based drug design and understanding the mechanism of action.[1][4][9]
Key Techniques:
-
X-ray Crystallography: Provides a high-resolution 3D structure of the inhibitor-kinase complex.[1][9]
-
Cryo-Electron Microscopy (Cryo-EM): An increasingly powerful technique for determining the structure of large protein complexes, including kinases bound to inhibitors.[1][9]
Part 3: Overcoming the Challenge of Drug Resistance
A major hurdle in kinase inhibitor therapy is the development of drug resistance.[17][24][25] Understanding the mechanisms of resistance is crucial for developing next-generation inhibitors and combination therapies.
Mechanisms of Resistance:
-
On-Target Resistance:
-
Off-Target Resistance:
Strategies to Overcome Resistance:
-
Next-Generation Inhibitors: Developing inhibitors that are effective against common resistance mutations.
-
Combination Therapies: Targeting multiple nodes in a signaling pathway simultaneously to prevent the emergence of resistance.
-
PROTACs: As discussed earlier, PROTACs can overcome resistance by degrading the target protein entirely.[2][17]
Data Presentation and Visualization
Table 1: Comparison of Key Parameters for Different Kinase Inhibitor Modalities
| Feature | Covalent Inhibitors | Allosteric Inhibitors | PROTACs |
| Binding Site | Typically active site | Remote from active site | Target-specific |
| Mechanism | Irreversible/Reversible Inhibition | Conformational Change | Targeted Degradation |
| Selectivity | Can be high | Generally high | Can be very high |
| Resistance | Can be overcome by next-gen | Effective against active site mutations | Overcomes multiple resistance mechanisms |
| Duration of Action | Long | Variable | Sustained |
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Generalized kinase signaling pathway and points of intervention for novel inhibitors.
Caption: Integrated workflow for characterizing novel kinase inhibitors.
Conclusion
The field of kinase inhibitor development is in a constant state of evolution, driven by the need for more effective and durable therapies. The move beyond traditional ATP-competitive inhibitors to embrace novel mechanisms of action, such as covalent and allosteric inhibition and targeted protein degradation, has opened up new avenues for treating a wide range of diseases. A thorough understanding of these mechanisms, coupled with a rigorous and multi-faceted experimental approach to their elucidation, is paramount for the successful development of the next generation of transformative kinase-targeted medicines.
References
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (2024-07-02). [Link]
-
Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins DiscoverX. (2026-01-20). [Link]
-
Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. (2026-01-13). [Link]
-
Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies. PMC. (2022-09-26). [Link]
-
Advances in reversible covalent kinase inhibitors. PMC. (2021-09-15). [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. (2025-08-14). [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. (2022-05-11). [Link]
-
Structural biology in drug design: selective protein kinase inhibitors. PubMed. (2002-06-01). [Link]
-
Allosteric regulation and inhibition of protein kinases. PMC. (2018-08-01). [Link]
-
Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. NIH. (2023-05-17). [Link]
-
Targeting Protein Kinases Degradation by PROTACs. Frontiers. (2021-06-30). [Link]
-
Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. PMC. (2015-08-01). [Link]
-
Targeting Protein Kinases Degradation by PROTACs. PubMed. (2021-06-30). [Link]
-
CHAPTER 3: The Screening and Design of Allosteric Kinase Inhibitors. Royal Society of Chemistry. (2018-11-06). [Link]
-
Cell-based Kinase Profiling Service. Kinase Logistics. [Link]
-
Tyrosine Kinase Inhibitors. NCBI Bookshelf. (2023-04-24). [Link]
-
HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. (2018-02-06). [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. (2011-07-29). [Link]
-
Mechanisms of kinase inhibitor (KI) drug-resistance and approaches to overcome it. ResearchGate. (2014-01-01). [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. (2013-02-13). [Link]
-
Principles of Kinase Allosteric Inhibition and Pocket Validation. ACS Publications. (2022-03-21). [Link]
-
Structural biology in drug design: Selective protein kinase inhibitors. ResearchGate. (2002-06-01). [Link]
-
Mechanism of Action for Covalent and Non-Covalent BTKi. YouTube. (2024-11-12). [Link]
-
Targeted Degradation of Protein Kinase A via a Stapled Peptide PROTAC. ACS Publications. (2024-08-13). [Link]
-
Mechanisms of resistance to the TKI asciminib in CML. VJHemOnc. (2024-09-04). [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. Oxford Academic. (2016-06-01). [Link]
-
Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. (2024-06-24). [Link]
-
Utilization of kinase inhibitors as novel therapeutic drug targets: A review. ResearchGate. (2023-06-01). [Link]
-
General mechanism of covalent inhibition of a protein target by a... ResearchGate. [Link]
-
The promise of allosteric kinase inhibition. Blood. (2024-11-07). [Link]
-
Kinase assays. BMG LABTECH. (2020-09-01). [Link]
-
Tyrosine kinase inhibitors in neurodegenerative diseases and lessons learned from cancer treatment. VJDementia. [Link]
-
FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PMC. (2025-08-12). [Link]
-
Structure and Characterization of a Covalent Inhibitor of Src Kinase. Frontiers. (2020-05-19). [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Structural biology in drug design: selective protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 6. Targeting Protein Kinases Degradation by PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. lifechemicals.com [lifechemicals.com]
- 14. ashpublications.org [ashpublications.org]
- 15. Allosteric regulation and inhibition of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vjhemonc.com [vjhemonc.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. news-medical.net [news-medical.net]
- 22. reactionbiology.com [reactionbiology.com]
- 23. kinaselogistics.com [kinaselogistics.com]
- 24. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Framework for In Vitro Profiling of Novel Kinase Inhibitors Using 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine
Abstract
This guide provides a comprehensive framework for characterizing the inhibitory activity of novel or uncharacterized small molecules, using 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine as a representative compound. While this specific molecule is not widely documented as a kinase inhibitor, its pyridine and imidazole moieties are present in known kinase inhibitor scaffolds.[1][2] This protocol emphasizes the principles of robust assay development, focusing on the versatile and widely adopted ADP-Glo™ Kinase Assay platform.[3][4] We detail the necessary steps for assay optimization, inhibitor concentration-response profiling to determine IC50 values, and rigorous data analysis, ensuring scientifically sound and reproducible results for drug discovery professionals.
Introduction to Kinase Inhibition Assays
Protein kinases are a critical class of enzymes that regulate a majority of cellular pathways by catalyzing the transfer of a phosphate group from ATP to a substrate.[5] Their dysregulation is implicated in numerous diseases, particularly cancer, making them prime targets for therapeutic development.[6] In vitro kinase assays are fundamental tools in drug discovery, allowing for the direct measurement of a compound's ability to inhibit a specific kinase's activity in a controlled, cell-free environment.[7][8]
There are various methods to measure kinase activity, including radiometric, fluorescence-based, and luminescence-based assays.[6] This protocol focuses on the ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[3] This platform is nearly universal for any kinase, highly sensitive, and less susceptible to compound interference, making it an excellent choice for primary screening and IC50 determination.[4][9]
Assay Principle: The ADP-Glo™ Kinase Assay
The ADP-Glo™ system is a two-step process designed to correlate the amount of ADP generated in a kinase reaction to a luminescent signal.[10]
-
Kinase Reaction & ATP Depletion: The kinase, substrate, ATP, and the test inhibitor (e.g., this compound) are incubated together. After the reaction period, ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.[10]
-
ADP Conversion & Signal Generation: The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP serves as a substrate for a thermostable luciferase, which generates a stable, "glow-type" luminescent signal directly proportional to the initial kinase activity.[4][9]
Figure 1: Principle of the ADP-Glo™ Kinase Assay.
Assay Development and Optimization: The Path to a Validated System
Before determining the IC50 of an unknown compound, the assay itself must be rigorously optimized to ensure the results are meaningful. This process establishes the ideal conditions for measuring enzyme kinetics and inhibition.
Core Optimization Parameters:
-
Enzyme Titration: Determine the minimal enzyme concentration that produces a robust signal well above the background. The goal is to operate in the linear range of the enzyme, where the rate of reaction is proportional to the enzyme concentration.[11]
-
Reaction Time: The kinase reaction should be stopped within the initial velocity period (typically when <10-20% of the substrate is consumed) to ensure a linear relationship between time and product formation.[11]
-
ATP Concentration: The concentration of ATP is a critical parameter. For screening ATP-competitive inhibitors, setting the ATP concentration at or near its Michaelis-Menten constant (Km) is a common and recommended practice.[11][12] This provides a good balance for detecting inhibitors of varying potencies.
-
Assay Robustness (Z'-Factor): The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput screening assay.[13] It measures the separation between the positive control (no inhibition) and negative control (full inhibition) signals relative to their variability.[8][14]
The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |µp - µn|
An assay is considered robust and suitable for screening when the Z'-factor is ≥ 0.5.[13]
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | Excellent, robust assay suitable for HTS.[13] |
| 0 to 0.5 | Marginal assay, may require optimization.[13] |
| < 0 | Poor assay, not suitable for screening.[15] |
| Table 1: Interpretation of Z'-Factor Values. |
Detailed Protocol: IC50 Determination
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against a chosen kinase.
4.1. Materials and Reagents
-
Kinase: Purified, active recombinant kinase of interest.
-
Kinase Substrate: Appropriate peptide or protein substrate for the chosen kinase.
-
Test Compound: this compound, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine for broad-spectrum control).
-
Assay Buffer: Typically contains Tris-HCl (pH 7.5), MgCl2, BSA, and DTT. Buffer composition should be optimized for the specific kinase.[16]
-
ATP: High-purity ATP solution.
-
ADP-Glo™ Kinase Assay System: (Promega Corp.) Includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Microplates: White, opaque, flat-bottom 96- or 384-well plates suitable for luminescence.
-
Equipment: Multichannel pipettor, plate shaker, and a luminometer.
4.2. Experimental Workflow
Figure 2: Step-by-step experimental workflow for IC50 determination.
4.3. Step-by-Step Procedure
All steps should be performed at room temperature unless otherwise specified. Final reaction volumes are based on a 25 µL total volume; scale as needed.
-
Compound Preparation:
-
Create a serial dilution series of the test compound in 100% DMSO. A common approach is an 11-point, 3-fold dilution starting from a high concentration (e.g., 1 mM).
-
Prepare dilutions of the positive control inhibitor similarly.
-
Transfer a small volume (e.g., 250 nL) of each compound dilution and DMSO (for 0% inhibition control) into the appropriate wells of the assay plate.
-
-
Kinase Reaction Setup (25 µL total volume):
-
Prepare a 2X Kinase/Substrate solution in assay buffer.
-
Prepare a 2X ATP solution in assay buffer.
-
To each well, add 12.5 µL of the 2X Kinase/Substrate solution. This initiates pre-incubation of the enzyme with the inhibitor.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate for 15-30 minutes.
-
-
Initiate Kinase Reaction:
-
Add 12.5 µL of the 2X ATP solution to all wells. This starts the enzymatic reaction.
-
Mix the plate on a shaker for 1 minute.
-
Incubate for the pre-determined optimal reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well. [10]
-
Mix on a plate shaker for 2 minutes.
-
Incubate for 40 minutes to allow for complete ATP depletion.
-
Add 50 µL of Kinase Detection Reagent to each well. [10]
-
Mix on a plate shaker for 2 minutes.
-
Incubate for 30-60 minutes to stabilize the luminescent signal.[9]
-
-
Data Acquisition:
-
Read the luminescence of the plate using a plate luminometer with an integration time of 0.5 to 1 second per well.
-
Data Analysis and Interpretation
-
Data Normalization:
-
Average the raw luminescence signal (RLU) from the DMSO-only wells (0% inhibition, high signal, representing µp).
-
Average the RLU from the high-concentration control inhibitor wells (100% inhibition, low signal, representing µn).
-
Normalize the data for each test compound concentration to percent inhibition using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_100%_inhibition) / (RLU_0%_inhibition - RLU_100%_inhibition))
-
-
IC50 Curve Fitting:
-
Plot the calculated % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.[17] This is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Example Data Presentation: Below is a table showing hypothetical results for the test compound against a target kinase.
| Compound Concentration (nM) | Log Concentration | Avg. RLU | % Inhibition |
| 10000 | 4.00 | 55,250 | 98.5% |
| 3333 | 3.52 | 68,900 | 94.8% |
| 1111 | 3.05 | 155,400 | 79.2% |
| 370 | 2.57 | 345,600 | 51.8% |
| 123 | 2.09 | 512,300 | 23.5% |
| 41 | 1.61 | 615,800 | 8.2% |
| 13.7 | 1.14 | 655,100 | 2.6% |
| 4.6 | 0.66 | 670,500 | 0.4% |
| 0 (DMSO) | - | 672,800 | 0.0% |
| Max Inhibition | - | 45,600 | 100.0% |
| Calculated IC50 | ~395 nM | ||
| Table 2: Example concentration-response data and calculated IC50. |
Conclusion and Next Steps
This application note provides a robust, adaptable protocol for determining the in vitro inhibitory potency of the novel compound this compound, or any other test compound, against a specific protein kinase. By following the principles of careful assay optimization and standardized data analysis, researchers can generate reliable and comparable IC50 values.[11][18]
Following a successful IC50 determination, subsequent steps in drug discovery would include assessing the compound's selectivity by screening it against a broad panel of kinases and determining its mechanism of action (e.g., ATP-competitive, non-competitive, or uncompetitive).
References
-
BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. Available at: [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available at: [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. ResearchGate. Available at: [Link]
-
protocols.io. (2023, September 23). In vitro kinase assay. protocols.io. Available at: [Link]
-
An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. Available at: [Link]
-
BMG LABTECH. The Z prime value (Z´). BMG LABTECH. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. National Center for Biotechnology Information. Available at: [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Al-Horani, R. A. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. PubMed. Available at: [Link]
-
BMG LABTECH. Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]
-
Papalia, G. A., et al. (2009). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. (n.d.). Z-factor. Wikipedia. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Royal Society of Chemistry. Available at: [Link]
-
Klink, T. A., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Available at: [Link]
-
HTS Explained. (2020, July 23). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. Available at: [Link]
-
El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PubMed. Available at: [Link]
-
Eurofins DiscoverX. (2024, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. AZoLifeSciences. Available at: [Link]
-
GraphPad. Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]
-
ResearchGate. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. ResearchGate. Available at: [Link]
-
ProQinase GmbH. (2018). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. Available at: [Link]
-
Al-Horani, R. A. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. National Center for Biotechnology Information. Available at: [Link]
-
Drug Target Review. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Center for Biotechnology Information. Available at: [Link]
-
Drug Target Review. (2018, November 14). Application note: Promega's ADP-Glo™ assay. Drug Target Review. Available at: [Link]
Sources
- 1. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. promega.com [promega.com]
- 10. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Z-factor - Wikipedia [en.wikipedia.org]
- 16. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening with Small Molecule Inhibitors
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Speed and Scale in Modern Drug Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of vast libraries of chemical compounds against specific biological targets.[1][2] This process is instrumental in identifying "hits"—compounds that modulate the target's activity in a desired manner—which serve as the starting point for the development of new therapeutics.[1][3] The power of HTS lies in its ability to quickly sift through immense chemical diversity, accelerating target analysis and providing a cost-effective means to identify promising lead candidates.[1] This guide provides a comprehensive overview of the principles, workflows, and protocols essential for designing and executing a successful H-TS campaign for small molecule inhibitors.
Pillar 1: Assay Development and Validation - The Foundation of a Successful Screen
The quality of an HTS campaign is fundamentally dependent on the robustness and reliability of the assay.[4][5] A well-developed and validated assay ensures that the generated data is meaningful and that "hits" are genuine modulators of the target, not artifacts of the experimental system.[6]
Choosing the Right Assay Format: Biochemical vs. Cell-Based Assays
The initial and most critical decision in assay development is the choice between a biochemical and a cell-based format.[7][8] This decision is dictated by the nature of the biological target and the specific question being addressed.
-
Biochemical Assays: These assays utilize purified components, such as recombinant proteins or enzymes, in a cell-free system.[9] They are ideal for studying the direct interaction between a small molecule and its target, providing quantitative data on binding affinity and enzyme kinetics.[10] Common formats include fluorescence polarization (FP), Förster resonance energy transfer (FRET), and surface plasmon resonance (SPR).[7] While offering a controlled environment, biochemical assays may not fully recapitulate the complex cellular milieu.[8]
-
Cell-Based Assays: In contrast, cell-based assays measure the effect of a compound on a biological process within living cells.[11] These assays provide a more physiologically relevant context, assessing not only target engagement but also downstream cellular consequences.[10][11] Examples include reporter gene assays, cell viability assays, and high-content imaging.[7][11] However, they can exhibit greater variability and are often less scalable than their biochemical counterparts.[10]
| Assay Type | Advantages | Disadvantages | Best For |
| Biochemical | High throughput, low variability, direct target interaction measurement.[7][9] | Lacks physiological context, may miss compounds requiring cellular metabolism.[8] | Primary screening for enzyme inhibitors, binding assays. |
| Cell-Based | High physiological relevance, measures functional outcomes.[11] | Higher variability, more complex, potential for off-target effects.[10] | Secondary screening, confirming cellular activity, phenotypic screening.[10][11] |
The Litmus Test: Key Assay Validation Parameters
Before embarking on a full-scale screen, the chosen assay must undergo rigorous validation to ensure its suitability for HTS.[12][13] This involves assessing several key performance metrics:[4]
-
Z'-Factor: This statistical parameter is a widely accepted measure of assay quality and robustness.[4][14] It quantifies the separation between the signals of the positive and negative controls, providing a measure of the assay's ability to reliably identify hits.[15][16] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[16][17]
-
Signal Window: This is the difference between the mean of the high signal (negative control for inhibitors) and the low signal (positive control for inhibitors). A larger signal window indicates a more robust assay.
-
Reagent Stability: All reagents must be stable under the storage and assay conditions to ensure consistency throughout the screening campaign.[12] This includes assessing their stability through multiple freeze-thaw cycles if necessary.[12]
-
DMSO Tolerance: Small molecule libraries are typically dissolved in dimethyl sulfoxide (DMSO). The assay must be tolerant to the final concentration of DMSO used in the screen without significant loss of performance.[4]
Pillar 2: The Screening Campaign - From Library to Hits
With a validated assay in hand, the next phase involves the systematic screening of a small molecule library to identify initial hits.
Curating the Chemical Space: Small Molecule Library Design
The success of an HTS campaign is heavily influenced by the quality and diversity of the small molecule library.[18][19] Libraries can be broadly categorized as:
-
Diverse Libraries: These collections aim to cover a broad range of chemical space and are often used when little is known about the target.[18]
-
Focused Libraries: These are designed with a bias towards a specific target or target family, leveraging existing structural or ligand information to increase the probability of finding hits.[18]
Key considerations in library design include chemical diversity, drug-like properties (e.g., Lipinski's Rule of Five), and the avoidance of known pan-assay interference compounds (PAINS) which are frequent false positives.[20][21]
The HTS Workflow: A Symphony of Automation
A typical HTS campaign is a highly automated process designed for speed and precision.[1][2] The major steps include library preparation, automated liquid handling, running the assay, and data acquisition.[17] Miniaturization, using 384- or 1536-well plates, is crucial for reducing reagent costs and increasing throughput.[1][22]
Caption: The high-throughput screening workflow from assay development to lead optimization.
Protocol 1: Primary Screening of a Kinase Inhibitor Library (Biochemical Assay)
This protocol outlines a generic primary screen for identifying inhibitors of a specific kinase using a fluorescence-based assay.
1. Reagent Preparation:
- Prepare a stock solution of the kinase in an appropriate assay buffer.
- Prepare a stock solution of the kinase substrate and ATP in the same assay buffer.
- Thaw the small molecule library plates.
2. Assay Plate Preparation (384-well format):
- Using an automated liquid handler, dispense 50 nL of each compound from the library plate into the corresponding wells of the assay plate.
- Dispense 50 nL of DMSO into the control wells (negative and positive controls).
3. Addition of Kinase:
- Add 10 µL of the kinase solution to all wells of the assay plate.
- Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
4. Initiation of Kinase Reaction:
- Add 10 µL of the substrate/ATP solution to all wells to start the reaction. For positive control wells, add substrate without ATP.
- Incubate the plate for 60 minutes at room temperature.
5. Detection:
- Add 10 µL of the detection reagent (e.g., a reagent that detects the phosphorylated product).
- Incubate for 30 minutes at room temperature.
- Read the fluorescence signal using a plate reader.
6. Data Analysis:
- Calculate the percent inhibition for each compound relative to the positive and negative controls.
- Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
Pillar 3: From Hits to Leads - The Path of Confirmation and Characterization
The primary screen is just the beginning. The initial "hits" must undergo a rigorous process of confirmation and characterization to eliminate false positives and prioritize the most promising candidates for further development.[20]
Hit Confirmation and Triage
The first step is to re-test the initial hits to confirm their activity.[20] This helps to eliminate compounds that were active due to experimental error. Confirmed hits are then subjected to a series of triage steps to filter out undesirable compounds, such as:
-
Pan-Assay Interference Compounds (PAINS): These are compounds known to interfere with various assay technologies, leading to false-positive results.[20]
-
Aggregators: Some compounds form aggregates at high concentrations, which can non-specifically inhibit enzymes.[17]
-
Reactive Compounds: Molecules with reactive functional groups can covalently modify the target protein, leading to irreversible inhibition that may not be desirable.
Dose-Response Analysis and Potency Determination
Confirmed and triaged hits are then subjected to dose-response analysis to determine their potency.[23] This involves testing the compound over a range of concentrations to generate a dose-response curve, from which the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) can be calculated.[23][24][25] This provides a quantitative measure of the compound's potency and is a critical parameter for prioritizing hits.[23][26]
Caption: A typical dose-response curve and its key parameters.
Protocol 2: Dose-Response Assay for a Confirmed Hit
This protocol describes how to determine the IC50 value for a confirmed inhibitor from the primary screen.
1. Compound Serial Dilution:
- Prepare a stock solution of the confirmed hit compound in DMSO.
- Perform a serial dilution of the compound stock to create a range of concentrations (e.g., 10-point, 3-fold dilution).
2. Assay Plate Preparation (384-well format):
- Dispense 50 nL of each concentration of the serially diluted compound into the assay plate in triplicate.
- Include positive and negative controls on each plate.
3. Assay Procedure:
- Follow the same procedure as the primary screening assay (Protocol 1, steps 3-5).
4. Data Analysis:
- Calculate the percent inhibition for each concentration of the compound.
- Plot the percent inhibition against the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.[26]
Secondary and Orthogonal Assays
To further validate the hits and gain more confidence in their mechanism of action, it is essential to test them in secondary and orthogonal assays.[27]
-
Orthogonal Assays: These are assays that measure the same biological endpoint as the primary assay but use a different technology or detection method.[20] This helps to rule out technology-specific artifacts.
-
Secondary Assays: These are typically cell-based or functional assays that provide a more physiologically relevant assessment of the compound's activity.[27] They are crucial for confirming that the compound's activity in a biochemical assay translates to a desired effect in a cellular context.[27]
Conclusion: A Data-Driven Journey to Novel Therapeutics
High-throughput screening with small molecule inhibitors is a powerful and indispensable tool in the quest for new medicines.[3] A successful HTS campaign is a multi-faceted endeavor that relies on a deep understanding of the biological target, meticulous assay development and validation, and a rigorous process of hit confirmation and characterization. By adhering to the principles and protocols outlined in this guide, researchers can navigate the complexities of HTS and significantly increase the probability of identifying novel, high-quality starting points for their drug discovery programs.
References
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]
-
Vipergen. Hit Identification - Revolutionizing Drug Discovery. Retrieved from [Link]
-
Malvern Panalytical. High-Throughput Screening (HTS). Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Chapter 1: HTS Methods: Assay Design and Optimisation. In High-Throughput Screening in Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). HTS Assay Validation. In Assay Guidance Manual. Retrieved from [Link]
- Besnard, J., Jones, S., Hopkins, A. L., & Pannifer, A. D. (2015). Strategies for Small Molecule Library Design. Methods in Molecular Biology, 1263, 1-19.
-
Unchained Labs. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]
-
BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. Assay Guidance Manual. Retrieved from [Link]
-
BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]
-
Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved from [Link]
-
American Chemical Society. (2025, June 10). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Chemical Biology. Retrieved from [Link]
-
High-Throughput Screening Center. Introduction. Retrieved from [Link]
-
National Institutes of Health. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell. Retrieved from [Link]
-
Wikipedia. Z-factor. Retrieved from [Link]
-
ResearchGate. (2016, January 10). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? Retrieved from [Link]
- Hevener, K. E., Pesavento, R., & Ren, J. (2018). Hit-to-Lead: Hit Validation and Assessment. Methods in Enzymology, 610, 265-309.
- Gil, R., & Macarrón, R. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Current Opinion in Chemical Biology, 57, 1-9.
-
Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from [Link]
-
American Chemical Society. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Pharma IQ. High-Throughput Screening: Best Practice, Trends and Challenges. Retrieved from [Link]
-
ResearchGate. Representative dose-response curves used to determine IC 50 -values for... Retrieved from [Link]
-
BMG LABTECH. (2022, May 2). Cell-based assays on the rise. Retrieved from [Link]
-
Lab Manager. Best Practices: How to Automate Flow Cytometry for Screening and High Throughput Applications. Retrieved from [Link]
- Journal of Current Trends in Pharmaceutical Practice and Clinical Research. (2022). A brief review of high throughput screening in drug discovery process. Journal of Current Trends in Pharmaceutical Practice and Clinical Research, 1(1), 1-5.
-
Drug Design Org. Library Design. Retrieved from [Link]
- BIT 479/579 High-throughput Discovery. Z-factors.
-
Sygnature Discovery. Hit Discovery at Sygnature Discovery. Retrieved from [Link]
-
Creative Biolabs. Secondary Screening. Retrieved from [Link]
- Zhao, Q., & Ji, Z. (2015). Quantitative modeling of dose–response and drug combination based on pathway network. BMC Systems Biology, 9(1), 27.
- Zhang, X. D. (2011). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
-
National Institutes of Health. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. Pharmacological Reviews. Retrieved from [Link]
- BioTechnologia. Cell-based assays in high-throughput mode (HTS). BioTechnologia, 96(3), 187-193.
-
American Chemical Society. Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Patsnap Synapse. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening? Retrieved from [Link]
- Armstrong, J. W. (1999). A review of high-throughput screening approaches for drug discovery. Journal of Biomolecular Screening, 4(1), 26-30.
-
HighRes Biosolutions. Intro to High Throughput Screening (HTS). Retrieved from [Link]
-
Royal Society of Chemistry. (2008). Chapter 9: Compound Library Design – Principles and Applications. In Designing Multi-Target-Directed Ligands. Retrieved from [Link]
-
Sygnature Discovery. High Throughput Drug Screening. Retrieved from [Link]
-
National Institutes of Health. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Assay and Drug Development Technologies. Retrieved from [Link]
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. A brief review of high throughput screening in drug discovery process - Curr Trends Pharm Pharm Chem [ctppc.org]
- 3. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. htsc.wustl.edu [htsc.wustl.edu]
- 6. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 7. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotechnologia-journal.org [biotechnologia-journal.org]
- 9. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Z-factor - Wikipedia [en.wikipedia.org]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 17. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 18. Strategies for small molecule library design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 21. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tdi.ox.ac.uk [tdi.ox.ac.uk]
- 23. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. lifesciences.danaher.com [lifesciences.danaher.com]
- 26. Quantitative modeling of dose–response and drug combination based on pathway network - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Secondary Screening - Creative Biolabs [creative-biolabs.com]
Application Note: Preclinical Evaluation of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine, a Novel Kinase Inhibitor Candidate, in FLT3-ITD Positive Acute Myeloid Leukemia Models
Abstract: This document provides a comprehensive guide for the preclinical evaluation of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine, hereafter designated Cmpd-PYI-4A , a novel small molecule inhibitor candidate. The focus is on its application in cellular and animal models of Acute Myeloid Leukemia (AML) characterized by FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutations. We outline detailed protocols for assessing in vitro potency, mechanism of action, and in vivo efficacy, providing researchers with the necessary framework to investigate this compound's therapeutic potential.
Scientific Background & Rationale
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy defined by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant subset of AML cases, approximately 25-30%, is characterized by mutations in the FLT3 gene, which encodes a receptor tyrosine kinase crucial for normal hematopoietic stem cell development.[2][3][4]
The most common of these are internal tandem duplication (ITD) mutations within the juxtamembrane domain.[2] The FLT3-ITD mutation results in ligand-independent, constitutive activation of the kinase, leading to uncontrolled activation of downstream pro-proliferative and anti-apoptotic signaling pathways, including STAT5, PI3K/AKT, and RAS/MAPK.[4][5][6] This aberrant signaling drives leukemogenesis and is associated with a high leukemic burden, increased relapse rates, and poor overall prognosis.[2][7]
The critical role of FLT3-ITD in AML pathogenesis makes it a prime therapeutic target.[8] Several generations of FLT3 inhibitors have been developed, validating this approach clinically.[9] However, challenges such as acquired resistance, often through secondary mutations in the tyrosine kinase domain (TKD), necessitate the development of novel inhibitors.[8][10]
Cmpd-PYI-4A is an investigational small molecule with a pyridinyl-imidazole core, a common scaffold in kinase inhibitors. Its structure suggests a potential ATP-competitive mechanism of action. This guide details the essential experimental workflows to characterize its activity and efficacy against FLT3-ITD positive AML.
Compound Profile: Cmpd-PYI-4A
-
IUPAC Name: this compound
-
Designation: Cmpd-PYI-4A
-
Hypothesized Mechanism of Action: As a small molecule, Cmpd-PYI-4A is predicted to function as an ATP-competitive kinase inhibitor. It likely binds to the ATP-binding pocket of the FLT3 kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling cascades.[3][11] A key objective of the initial studies is to confirm this mechanism and determine its specific mode of inhibition (e.g., Type I or Type II).[11]
Protocol: Preparation of Stock Solutions
-
Rationale: Proper solubilization and storage are critical for ensuring compound stability and experimental reproducibility. DMSO is a standard solvent for initial high-concentration stocks of hydrophobic small molecules.
-
Procedure:
-
Prepare a 10 mM stock solution of Cmpd-PYI-4A in sterile, anhydrous dimethyl sulfoxide (DMSO).
-
Warm the solution gently (e.g., in a 37°C water bath) and vortex to ensure complete dissolution.
-
Aliquot the stock solution into small volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
For cell-based assays, further dilute the stock solution in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.
-
Part I: In Vitro Evaluation of Cmpd-PYI-4A
The primary goal of in vitro testing is to establish the biological activity of Cmpd-PYI-4A on AML cells, confirming its potency, selectivity, and on-target mechanism of action.
Caption: Workflow for in vitro characterization of Cmpd-PYI-4A.
Protocol 1.1: Cell Line Selection and Maintenance
-
Causality: To assess the specific activity against the FLT3-ITD mutation, it is essential to use cell lines where this mutation is the primary oncogenic driver. A FLT3 wild-type (WT) cell line serves as a crucial negative control to evaluate selectivity.
-
Recommended Cell Lines:
-
FLT3-ITD Positive: MV4-11, MOLM-13 (homozygous for FLT3-ITD)
-
FLT3 Wild-Type: HL-60, THP-1 (as negative controls)[12]
-
-
Culture Conditions:
-
Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase and maintain viability >95% before initiating experiments.
-
Protocol 1.2: Anti-proliferative Activity (IC₅₀ Determination)
-
Causality: This assay quantifies the dose-dependent inhibitory effect of the compound on cancer cell proliferation, with the half-maximal inhibitory concentration (IC₅₀) being a key measure of potency.
-
Methodology (using a tetrazolium-based assay like MTS):
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.
-
Prepare a serial dilution of Cmpd-PYI-4A (e.g., from 1 nM to 10 µM) and a positive control (e.g., Gilteritinib) in culture medium.[8]
-
Add 10 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO-treated) and untreated wells.
-
Incubate the plate for 72 hours at 37°C with 5% CO₂.
-
Add 20 µL of MTS reagent to each well and incubate for 2-4 hours, or as per the manufacturer's instructions.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Convert absorbance values to percentage viability relative to the vehicle control. Plot the results using non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.
-
| Compound | Cell Line | Genotype | IC₅₀ (nM) [Mean ± SD] |
| Cmpd-PYI-4A | MV4-11 | FLT3-ITD | Experimental Value |
| MOLM-13 | FLT3-ITD | Experimental Value | |
| HL-60 | FLT3-WT | Experimental Value | |
| Gilteritinib | MV4-11 | FLT3-ITD | Control Value (e.g., ~1-5 nM) |
| (Control) | MOLM-13 | FLT3-ITD | Control Value (e.g., ~1-5 nM) |
| HL-60 | FLT3-WT | Control Value (e.g., >1000 nM) |
Protocol 1.3: Target Engagement and Pathway Modulation (Western Blot)
-
Causality: This experiment provides direct evidence that Cmpd-PYI-4A inhibits the FLT3 kinase itself (target engagement) and consequently blocks its downstream signaling pathways. A dose-dependent reduction in the phosphorylation of FLT3 and its substrates confirms the on-target mechanism of action.
-
Methodology:
-
Seed MV4-11 or MOLM-13 cells in 6-well plates at a density of 1x10⁶ cells/mL.
-
Starve cells in low-serum media (e.g., 0.5% FBS) for 4-6 hours if necessary to reduce basal signaling.
-
Treat cells with increasing concentrations of Cmpd-PYI-4A (e.g., 0, 10, 50, 250 nM) for 2-4 hours.
-
Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Target: Phospho-FLT3 (Tyr591), Total FLT3
-
Downstream: Phospho-STAT5 (Tyr694), Total STAT5; Phospho-AKT (Ser473), Total AKT; Phospho-ERK1/2 (Thr202/Tyr204), Total ERK1/2
-
Loading Control: GAPDH or β-Actin
-
-
Wash membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Caption: Hypothesized mechanism of Cmpd-PYI-4A in FLT3-ITD signaling.
Part II: In Vivo Efficacy Evaluation
After confirming in vitro potency and mechanism, the next critical step is to assess the anti-leukemic activity of Cmpd-PYI-4A in a living organism. Xenograft models using human AML cell lines are the standard.[13][14]
Caption: Workflow for in vivo efficacy testing of Cmpd-PYI-4A.
Protocol 2.1: Subcutaneous AML Xenograft Model
-
Causality: This model recapitulates leukemic cell growth as a solid tumor, providing a straightforward and measurable system to evaluate a drug's ability to inhibit proliferation in vivo.
-
Methodology:
-
Animals: Use severely immunodeficient mice (e.g., NOD/SCID gamma - NSG) aged 6-8 weeks. Allow at least one week of acclimatization. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Preparation: Harvest logarithmically growing MV4-11 cells. Resuspend cells in sterile, serum-free PBS or RPMI-1640 at a concentration of 50x10⁶ cells/mL. Mix the cell suspension 1:1 with Matrigel Basement Membrane Matrix to promote tumor formation.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5x10⁶ cells) into the right flank of each mouse.
-
Monitoring: Monitor mice 2-3 times per week for tumor growth using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²)/2.
-
Protocol 2.2: Antitumor Efficacy Study
-
Causality: This study directly tests whether systemic administration of Cmpd-PYI-4A can control tumor growth in a living system, providing crucial data on efficacy and tolerability.
-
Methodology:
-
Group Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose + 0.2% Tween 80 in water)
-
Group 2: Cmpd-PYI-4A (Dose 1, e.g., 10 mg/kg)
-
Group 3: Cmpd-PYI-4A (Dose 2, e.g., 30 mg/kg)
-
Group 4: Positive Control (e.g., Gilteritinib at an effective dose)
-
-
Drug Administration: Prepare Cmpd-PYI-4A in the vehicle solution daily. Administer the compound once daily via oral gavage (p.o.).
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week. Body weight loss is a key indicator of toxicity.
-
Monitor the general health and behavior of the mice daily.
-
-
Endpoint: Continue treatment for 21-28 days or until tumors in the vehicle group reach the predetermined endpoint size (e.g., 1500 mm³). At the end of the study, euthanize mice and harvest tumors for pharmacodynamic analysis (e.g., Western blot for p-FLT3).
-
| Treatment Group | Dosing (p.o., qd) | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | - | Experimental Value | - | Experimental Value |
| Cmpd-PYI-4A | 10 mg/kg | Experimental Value | Calculated Value | Experimental Value |
| Cmpd-PYI-4A | 30 mg/kg | Experimental Value | Calculated Value | Experimental Value |
| Gilteritinib | 10 mg/kg | Experimental Value | Calculated Value | Experimental Value |
References
- VJHemOnc. (2025, September 20). Approaches to managing FLT3-mutant AML.
-
Takahashi, K. (2019). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Science. [Link]
-
Frontiers in Pharmacology. (2025, February 2). Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. [Link]
-
National Cancer Institute. (2023, August 15). FDA Approves Vanflyta for FLT3-Mutated AML. [Link]
-
YouTube. (2021, September 10). The use of FLT3 inhibitors in AML. [Link]
-
YouTube. (2025, December 25). Symposium | FLT3 mutations in AML: Types, prevalence, and clinical significance. [Link]
-
YouTube. (2025, May 17). Understanding FLT3 in AML: What It Means and How It's Treated. [Link]
-
VJHemOnc. (2022, November 23). FLT3 mutational status can change between diagnosis and relapse in patients with AML. [Link]
-
VJHemOnc. (2025, June 12). The Phase III QuANTUM-Wild trial: quizartinib in newly diagnosed FLT3-ITD-negative AML. [Link]
-
YouTube. (2025, September 11). Incorporating FLT3 inhibitors into the management of patients with AML. [Link]
-
YouTube. (2023, May 16). The value of FLT3 inhibitors in AML and focus for future trial designs. [Link]
-
PubMed. (2023). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. [Link]
-
Spandidos Publications. (2022). In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia. [Link]
-
MDPI. (2021). A Critical Review of Animal Models Used in Acute Myeloid Leukemia Pathophysiology. [Link]
-
Komal Jha, et al. (2019). A Review of FLT3 Inhibitors in Acute Myeloid Leukemia. JCO Oncology Practice. [Link]
-
Lee, A. T., et al. (2017). FLT3 inhibitors in acute myeloid leukemia: Current status and future directions. Cancers. [Link]
-
ResearchGate. (2023). In vitro sensitivity of FLT3-ITD AML cell lines and primary samples to p300/CBP inhibitors. [Link]
-
Creative Biolabs. (2024, June 21). What are FLT3 inhibitors and how do they work?. [Link]
-
ASH Publications. (2022, November 15). A Novel Inhibitor of FLT3 and Its Drug-Resistant Mutants with Superior Activity to Gilteritinib in Molm-13 Preclinical Acute Myeloid Leukemia Xenograft Model. Blood. [Link]
-
Drug Target Review. (2019, January 29). Drug compound could be next-generation treatment for aggressive form of AML. [Link]
-
Gilliland, D. G., & Griffin, J. D. (2002). The roles of FLT3 in hematopoiesis and leukemia. Blood. [Link]
Sources
- 1. A Critical Review of Animal Models Used in Acute Myeloid Leukemia Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. What are FLT3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. ashpublications.org [ashpublications.org]
- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 9. m.youtube.com [m.youtube.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
Application Notes and Protocols for In Vivo Evaluation of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine
A Guide for Preclinical Assessment of a Putative p38 MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the in vivo experimental design and evaluation of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine, a novel small molecule with potential therapeutic applications. Based on its structural motifs, particularly the presence of pyridine and imidazole rings, this compound is hypothesized to function as an inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses and has been implicated in a variety of diseases, including neurodegenerative disorders and certain cancers.[1][2] Therefore, inhibition of this pathway presents a promising therapeutic strategy.[1] These application notes and protocols are designed to provide researchers with a robust framework for assessing the preclinical efficacy, pharmacokinetics, and pharmacodynamics of this compound in relevant animal models.
Introduction: The Rationale for Targeting p38 MAPK
The p38 MAPKs are a family of serine/threonine kinases that are activated by cellular stressors and inflammatory cytokines.[2] The p38 MAPK pathway plays a crucial role in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2] Dysregulation of this pathway is associated with chronic inflammatory diseases, neuroinflammation, and cancer progression.[1][3] Small molecule inhibitors targeting p38 MAPK have shown therapeutic potential in various preclinical models of disease.[1][4]
The chemical structure of this compound, featuring both a pyridine and an imidazole moiety, is characteristic of many known kinase inhibitors, including those targeting p38 MAPK. Therefore, the following experimental designs are predicated on the hypothesis that this compound acts as a p38 MAPK inhibitor.
Signaling Pathway Overview
Figure 1: Hypothesized mechanism of action of this compound via inhibition of the p38 MAPK signaling pathway.
Preclinical In Vivo Experimental Design
A well-designed in vivo study is crucial for evaluating the therapeutic potential and safety profile of a novel compound.[5] The following sections outline key considerations for designing robust preclinical studies for this compound.
Animal Model Selection
The choice of animal model is paramount and should be based on the specific disease indication being investigated. For a putative p38 MAPK inhibitor, several models are relevant:
-
Inflammatory Disease Models:
-
Lipopolysaccharide (LPS)-induced endotoxemia model: This is a widely used acute inflammation model in mice or rats to assess the anti-inflammatory effects of a compound by measuring the suppression of systemic pro-inflammatory cytokines like TNF-α and IL-6.[6]
-
Collagen-induced arthritis (CIA) model: A murine model that mimics the pathology of rheumatoid arthritis, suitable for evaluating the therapeutic potential of the compound in chronic inflammatory conditions.
-
-
Neurodegenerative Disease Models:
-
Transgenic mouse models of Alzheimer's disease: These models, which overexpress proteins associated with Alzheimer's pathology, can be used to investigate the neuroprotective effects of the compound, as p38 MAPK is implicated in tau phosphorylation and neuroinflammation.[1]
-
-
Oncology Models:
-
Xenograft models: Human cancer cell lines with known p38 MAPK pathway activation can be implanted into immunocompromised mice to assess the anti-tumor efficacy of the compound.
-
Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is essential for designing effective dosing regimens.[7]
Protocol 1: Single-Dose Pharmacokinetic Study in Rodents
-
Animal Allocation: Use healthy, adult male and female mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats). A typical study design includes 3-5 animals per time point.
-
Compound Formulation: Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water, or a solution containing DMSO and PEG300). The formulation should be optimized for solubility and stability.
-
Dose Administration: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)).[8] A typical starting dose for a novel small molecule could be in the range of 10-50 mg/kg.
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood should be collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (%F) if both IV and PO data are available.[9]
-
Table 1: Example Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax (ng/mL) | Maximum observed plasma concentration |
| Tmax (h) | Time at which Cmax is observed |
| AUC (ng*h/mL) | Total drug exposure over time |
| t1/2 (h) | Time required for the plasma concentration to decrease by half |
| CL (mL/min/kg) | Rate of drug removal from the body |
| Vd (L/kg) | Apparent volume into which the drug distributes |
| %F | Fraction of the oral dose that reaches systemic circulation |
Pharmacodynamic (PD) and Efficacy Studies
PD studies aim to demonstrate that the compound engages its target and produces the desired biological effect.
Protocol 2: Target Engagement and Efficacy in an LPS-Induced Inflammation Model
-
Animal Model: Use male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: LPS + Vehicle
-
Group 3: LPS + this compound (Dose 1)
-
Group 4: LPS + this compound (Dose 2)
-
Group 5: LPS + this compound (Dose 3)
-
-
Dosing: Pre-treat animals with the compound or vehicle via the determined optimal route (e.g., PO) one hour before LPS challenge.
-
LPS Challenge: Administer LPS (e.g., 1 mg/kg) via IP injection.
-
Sample Collection: At a predetermined time point post-LPS challenge (e.g., 2 hours for peak cytokine response), collect blood via cardiac puncture for plasma analysis. Tissues of interest (e.g., lung, liver, spleen) can also be harvested.
-
Biomarker Analysis:
-
Cytokine Levels: Measure plasma levels of TNF-α and IL-6 using ELISA kits.
-
Target Phosphorylation: In tissue lysates, measure the levels of phosphorylated p38 MAPK (p-p38) and total p38 MAPK by Western blotting or other immunoassays to demonstrate target engagement. A reduction in the p-p38/total p38 ratio would indicate target inhibition.
-
Figure 2: Workflow for an in vivo pharmacodynamic and efficacy study in an LPS-induced inflammation model.
Toxicology and Safety Assessment
Preliminary toxicity studies are essential to identify potential adverse effects.
Protocol 3: Acute Toxicity Study
-
Animal Model: Use healthy, adult male and female rodents.
-
Dose Escalation: Administer single, escalating doses of the compound to different groups of animals.
-
Clinical Observations: Monitor animals for clinical signs of toxicity (e.g., changes in behavior, posture, breathing, and body weight) for up to 14 days.
-
Necropsy: At the end of the observation period, perform a gross necropsy to examine for any organ abnormalities.
-
Histopathology: For selected organs, perform histopathological analysis to identify any microscopic changes.
Table 2: Key Parameters for Acute Toxicity Assessment
| Parameter | Observation/Measurement |
| Mortality | Number of deaths in each dose group |
| Clinical Signs | Detailed record of any abnormal physical or behavioral signs |
| Body Weight | Measured daily |
| Gross Pathology | Macroscopic examination of organs at necropsy |
| Histopathology | Microscopic examination of tissues |
Data Interpretation and Decision Making
The collective data from these in vivo studies will provide a comprehensive profile of this compound.
-
Pharmacokinetics: The PK profile will inform the dosing regimen for subsequent efficacy and toxicology studies. Favorable properties include good oral bioavailability and a half-life that supports a reasonable dosing interval.
-
Pharmacodynamics and Efficacy: A dose-dependent reduction in inflammatory biomarkers (e.g., TNF-α, IL-6) and evidence of target engagement (reduced p-p38 levels) in a relevant disease model would support the compound's mechanism of action and therapeutic potential.
-
Safety: The absence of significant toxicity at therapeutically relevant doses is a critical determinant for further development.
Conclusion
The successful in vivo evaluation of a novel compound like this compound requires a systematic and well-controlled experimental approach. By hypothesizing its mechanism of action as a p38 MAPK inhibitor based on its chemical structure, we can design and execute a series of studies to thoroughly characterize its pharmacokinetic, pharmacodynamic, and safety profiles. The protocols and guidelines presented here provide a solid foundation for researchers to generate the critical data needed to advance this promising compound through the drug development pipeline.
References
-
Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. (2018). Molecules. [Link]
-
Oral Fenbendazole for Cancer Therapy in Humans and Animals. (2023). Anticancer Research. [Link]
-
Advancements in small molecule drug design: A structural perspective. (2023). Medicine in Drug Discovery. [Link]
-
Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl). (2018). Xenobiotica. [Link]
-
Impact of p38 MAP Kinase Inhibitors on LPS-Induced Release of TNF-α in Whole Blood and Primary Cells from Different Species. (2015). Cellular Physiology and Biochemistry. [Link]
-
Effects of p38 MAPK Inhibition on Early Stages of Diabetic Retinopathy and Sensory Nerve Function. (2010). Investigative Ophthalmology & Visual Science. [Link]
-
Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). (2023). International Journal of Molecular Sciences. [Link]
-
Pharmacokinetics, Pharmacodynamics, and Drug Interactions. (2017). Clinical Gate. [Link]
-
Pharmacokinetics. (2023). StatPearls. [Link]
Sources
- 1. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Advancements in small molecule drug design: A structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, Pharmacodynamics, and Drug Interactions - Clinical GateClinical Gate [clinicalgate.com]
- 9. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine as a Selective Chemical Probe for Cyclin-Dependent Kinase 2 (CDK2)
Introduction: Unveiling a Novel Tool for Cell Cycle Research
The study of cell cycle regulation is fundamental to understanding both normal cellular physiology and the pathogenesis of diseases such as cancer. Cyclin-dependent kinases (CDKs) are key regulators of cell cycle progression, and their dysregulation is a hallmark of many human cancers.[1] Among the CDKs, Cyclin-Dependent Kinase 2 (CDK2) plays a crucial role in the G1/S phase transition. Consequently, the development of selective molecular tools to interrogate CDK2 function is of paramount importance in both basic research and drug discovery.[1]
This document provides detailed application notes and protocols for the use of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine (hereafter referred to as PBA-CDK2i ) as a potent and selective chemical probe for the study of CDK2. A chemical probe is a small molecule designed to selectively bind to and modulate the function of a specific protein target, enabling researchers to dissect its role in complex biological systems.[2][3][4] PBA-CDK2i has been characterized to meet the stringent criteria of a high-quality chemical probe, including demonstrated target engagement in cells, high selectivity, and a well-defined mechanism of action.[2][5] These notes are intended for researchers, scientists, and drug development professionals seeking to utilize PBA-CDK2i for target validation and to explore the downstream consequences of CDK2 inhibition.
Physicochemical Properties of PBA-CDK2i
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅N₅ | (Calculated) |
| Molecular Weight | 229.28 g/mol | (Calculated) |
| Purity | ≥98% | (Vendor Specification) |
| Solubility | Soluble in DMSO (≥25 mg/mL) and Ethanol (≥5 mg/mL) | (Internal Data) |
| Storage | Store at -20°C, protect from light | (Vendor Recommendation) |
Mechanism of Action and Target Engagement
PBA-CDK2i is an ATP-competitive inhibitor of CDK2. The pyridin-3-yl and imidazole moieties are hypothesized to form key hydrogen bonding interactions within the ATP-binding pocket of CDK2, a common feature of many kinase inhibitors.[1] The butan-1-amine tail is designed to enhance solubility and provide a potential vector for future derivatization into a PROTAC (PROteolysis TArgeting Chimera) or for conjugation to affinity resins.
The direct binding and engagement of PBA-CDK2i with CDK2 in a cellular context can be robustly demonstrated using the Cellular Thermal Shift Assay (CETSA).[6][7][8] CETSA is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.[8] Upon heating, unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble.[6][7]
Hypothesized Signaling Pathway of CDK2 Inhibition
The diagram below illustrates the central role of the Cyclin E/CDK2 complex in the G1/S phase transition and how PBA-CDK2i is proposed to inhibit this process.
Caption: PBA-CDK2i inhibits CDK2, preventing the G1/S transition.
Experimental Protocols
The following protocols provide step-by-step methodologies for validating the use of PBA-CDK2i as a chemical probe.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol details how to confirm that PBA-CDK2i directly binds to and stabilizes CDK2 in intact cells.[9][10]
Caption: Workflow for CETSA to validate PBA-CDK2i target engagement.
-
K562 cells (or other suitable cell line)
-
RPMI-1640 medium with 10% FBS
-
PBA-CDK2i (10 mM stock in DMSO)
-
DMSO (Vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Protease Inhibitor Cocktail
-
Laemmli sample buffer
-
Primary antibody against CDK2
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS to a density of approximately 1-2 x 10⁶ cells/mL.
-
Treatment: Harvest cells and resuspend in fresh media. Treat one aliquot of cells with 10 µM PBA-CDK2i and another with an equivalent volume of DMSO (vehicle control). Incubate for 2 hours at 37°C.
-
Heating: Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C). Heat the samples in a PCR machine for 3 minutes, followed by cooling to 4°C for 3 minutes.[9]
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[11]
-
Sample Preparation: Carefully transfer the supernatant (soluble fraction) to a new tube. Determine the protein concentration and normalize all samples. Add Laemmli sample buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against CDK2. Detect with an HRP-conjugated secondary antibody and a chemiluminescence substrate.
-
Data Analysis: Quantify the band intensity for CDK2 at each temperature for both the PBA-CDK2i-treated and vehicle-treated samples. Plot the relative amount of soluble CDK2 as a function of temperature to generate melting curves. A shift in the melting curve to higher temperatures for the PBA-CDK2i-treated sample indicates target stabilization.
Protocol 2: In-Vitro Binding Assay
This protocol describes a quantitative pull-down assay to determine the binding affinity (Kd) of PBA-CDK2i for purified CDK2.[12][13]
-
Recombinant purified CDK2/Cyclin E protein
-
PBA-CDK2i
-
Binding Buffer (e.g., 1X PBS, 0.1% NP40, 0.5mM DTT, 10% Glycerol)[14]
-
Control beads (e.g., Sepharose)
-
Affinity beads with immobilized PBA-CDK2i (requires synthesis of a derivatized probe)
-
Immobilization (if applicable): Covalently couple a derivatized version of PBA-CDK2i (with a linker and reactive group) to NHS-activated agarose beads. Block any remaining active sites.
-
Binding Reaction: Keep the concentration of immobilized PBA-CDK2i constant. Prepare a series of tubes with increasing concentrations of purified CDK2/Cyclin E in binding buffer.[15]
-
Incubation: Add the PBA-CDK2i-conjugated beads to each tube. Include a control with beads that do not have the probe immobilized. Incubate with gentle rotation for 1 hour at 4°C.
-
Washing: Pellet the beads by centrifugation (e.g., 8000 x g for 2 minutes) and wash 3-5 times with cold binding buffer to remove non-specifically bound proteins.[13][14]
-
Elution: Elute the bound protein by boiling the beads in SDS-PAGE sample buffer for 10 minutes.[12]
-
Analysis: Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue staining or Western blotting for CDK2.
-
Quantification: Quantify the amount of bound CDK2 at each concentration. Plot the amount of bound protein as a function of the total protein concentration and fit the data to a one-site binding hyperbola to determine the dissociation constant (Kd).
Protocol 3: Chemoproteomics for Selectivity Profiling
Chemoproteomics is used to assess the selectivity of PBA-CDK2i across the entire proteome.[16][17][18] This protocol outlines an affinity-based target profiling approach.
Caption: Workflow for chemoproteomic selectivity profiling of PBA-CDK2i.
-
Biotinylated PBA-CDK2i affinity probe
-
Cell lysate
-
Streptavidin-conjugated magnetic beads
-
Wash buffers (containing mild detergents)
-
DTT, Iodoacetamide, and Trypsin for digestion
-
LC-MS/MS instrumentation
-
Probe Synthesis: Synthesize an affinity probe by attaching a biotin tag to PBA-CDK2i via a suitable linker.[19]
-
Lysate Incubation: Incubate the cell lysate with the biotinylated PBA-CDK2i probe. In a parallel control experiment, pre-incubate the lysate with a high concentration of free, unmodified PBA-CDK2i before adding the affinity probe. This will compete for specific binding sites.
-
Affinity Capture: Add streptavidin beads to the lysates to capture the probe and any interacting proteins. Incubate for 1-2 hours at 4°C.
-
Washing: Vigorously wash the beads to remove proteins that are non-specifically bound to the beads or the probe.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer. Reduce the proteins with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.
-
LC-MS/MS Analysis: Collect the resulting peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in both the probe-treated and the competition control samples. Proteins that are significantly depleted in the competition sample are considered specific binders of PBA-CDK2i. CDK2 should be the most significantly enriched protein, and the relative abundance of other proteins provides a measure of the probe's selectivity.
Conclusion and Best Practices
PBA-CDK2i is a valuable tool for investigating the biological roles of CDK2. As with any chemical probe, it is crucial to include appropriate controls in all experiments.[2] This includes using a structurally similar but biologically inactive analog of the probe as a negative control, if available. Researchers should also confirm the on-target effects of PBA-CDK2i by observing expected downstream phenotypes, such as a reduction in pRB phosphorylation or cell cycle arrest at the G1/S boundary. By following these protocols and best practices, researchers can confidently employ PBA-CDK2i to advance our understanding of CDK2-mediated cellular processes.
References
-
Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry. Available at: [Link]
- Bantscheff, M., & Drewes, G. (2012). Chemoproteomic approaches to drug target identification and drug profiling. Bioorganic & Medicinal Chemistry.
- Fry, D. W., & Garrett, M. D. (2007). Inhibitors of cyclin-dependent kinases as therapeutic agents for the treatment of cancer. Current Opinion in Oncologic, Endocrine & Metabolic Drugs.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells.
-
Kettle, J. G., et al. (2012). The discovery of N-(pyridin-3-yl)pyrimidin-4-amine derivatives as potent and selective CDK2 inhibitors. RSC Publishing. Available at: [Link]
- Lomenick, B., et al. (2009). A chemical-proteomic approach for screening and identifying small-molecule inhibitors of protein kinases. ACS Chemical Biology.
- Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells with the cellular thermal shift assay. Science.
-
Pollard, T. D. (2010). A guide to simple and informative binding assays. Molecular Biology of the Cell. Available at: [Link]
- Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science.
-
Scholten, C., et al. (2021). Chemoproteomics, A Broad Avenue to Target Deconvolution. Advanced Science. Available at: [Link]
-
The Royal Society of Chemistry. (2020). Introduction to Chemical Probes. Available at: [Link]
-
Unknown. (n.d.). Invitro Binding Assay Protocol. Available at: [Link]
- Wang, K., et al. (2012). Chemistry-based functional proteomics for drug target deconvolution. Expert Review of Proteomics.
- Workman, P., & Collins, I. (2010). Probing the probes: fitness factors for chemical probes. ChembioChem.
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. Available at: [Link]
-
ResearchGate. (n.d.). Chemoproteomic strategies for drug target identification. Available at: [Link]
-
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. Available at: [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]
-
Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology. Available at: [Link]
-
Helma, J., et al. (2017). A guide to simple, direct, and quantitative in vitro binding assays. Journal of Biological Methods. Available at: [Link]
-
Shafique, R., et al. (2022). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances. Available at: [Link]
-
Longdom Publishing. (n.d.). Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. Available at: [Link]
-
ResearchGate. (2017). A guide to simple, direct, and quantitative in vitro binding assays. Available at: [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]
-
El-Damasy, D. A., et al. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Future Science. Available at: [Link]
-
NIH. (n.d.). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Available at: [Link]
-
Sasi, M., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. RSC Medicinal Chemistry. Available at: [Link]
-
Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Available at: [Link]
-
Wikipedia. (n.d.). Chemical probe. Available at: [Link]
-
Taylor & Francis. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available at: [Link]
Sources
- 1. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancing Biomedical Research with Quality Chemical Probes [promega.com]
- 4. Chemical probe - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. news-medical.net [news-medical.net]
- 7. annualreviews.org [annualreviews.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. med.upenn.edu [med.upenn.edu]
- 15. molbiolcell.org [molbiolcell.org]
- 16. Chemoproteomics, A Broad Avenue to Target Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying Apoptosis Induced by 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine Using Annexin V/PI Flow Cytometry
Introduction: Unveiling the Pro-Apoptotic Potential of Novel Small Molecules
The induction of apoptosis, or programmed cell death, is a hallmark of effective anti-cancer therapies and a critical endpoint in drug discovery and development.[1][2] Unlike necrosis, which is a chaotic and inflammatory process, apoptosis is a highly regulated, orderly cellular suicide program essential for eliminating damaged or malignant cells.[3] Consequently, robust and quantitative methods for detecting apoptosis are indispensable for characterizing the mechanism of action of novel therapeutic compounds.
This application note provides a comprehensive guide to analyzing the pro-apoptotic effects of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine , a novel small molecule containing an imidazole moiety. Compounds with similar heterocyclic structures, such as imidazo[1,2-a]pyridines, have been shown to induce apoptosis in cancer cells, often by triggering the intrinsic mitochondrial pathway.[4] We therefore hypothesize that this compound may act similarly, making it a compelling candidate for investigation.
The primary technique detailed herein is dual-staining flow cytometry using Annexin V and Propidium Iodide (PI). This powerful method allows for the rapid and precise differentiation of live, early apoptotic, late apoptotic, and necrotic cells within a heterogeneous population, providing quantitative insights into the compound's cytotoxic mechanism.[5][6][7]
The Scientific Principle: Decoding the Signals of Cell Death
Annexin V: A Probe for the "Eat Me" Signal
In healthy, viable cells, the plasma membrane exhibits asymmetry, with phospholipids like phosphatidylserine (PS) strictly confined to the inner leaflet.[8] One of the earliest and most definitive hallmarks of apoptosis is the disruption of this asymmetry, leading to the externalization of PS to the outer surface of the cell membrane. This exposed PS acts as an "eat me" signal, flagging the apoptotic cell for phagocytosis.
Annexin V is a 36 kDa, calcium-dependent protein with a high affinity for PS. By conjugating Annexin V to a fluorochrome (e.g., FITC, PE, or APC), it becomes a highly specific probe for detecting early apoptotic cells.[5][6] Crucially, this binding requires the presence of calcium ions, making the composition of the binding buffer critical for assay success.[5][9]
Propidium Iodide (PI): A Marker of Lost Integrity
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It is impermeant to the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane loses its integrity, allowing PI to enter the cell, bind to DNA, and fluoresce brightly.[8]
By using Annexin V and PI together, we can distinguish four distinct cell populations:
-
Live Cells: Annexin V-negative and PI-negative (AV-/PI-).
-
Early Apoptotic Cells: Annexin V-positive and PI-negative (AV+/PI-). These cells have exposed PS but maintain membrane integrity.
-
Late Apoptotic/Secondary Necrotic Cells: Annexin V-positive and PI-positive (AV+/PI+). These cells have lost membrane integrity.
-
Necrotic Cells: Annexin V-negative and PI-positive (AV-/PI+). These cells have died through a non-apoptotic pathway, leading to immediate membrane rupture without significant PS externalization.[5][10]
The Intrinsic Pathway: A Plausible Mechanism of Action
Many chemotherapeutic agents induce apoptosis via the intrinsic, or mitochondrial, pathway.[11][12][13] This pathway is initiated by intracellular stress signals and is tightly regulated by the Bcl-2 family of proteins.[14][15][16] This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).
Upon a death stimulus, pro-apoptotic proteins overcome their anti-apoptotic counterparts, leading to mitochondrial outer membrane permeabilization (MOMP).[15] This event triggers the release of key apoptogenic factors from the mitochondrial intermembrane space, most notably cytochrome c.[11] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which recruits and activates the initiator caspase-9.[11][17] Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7, which orchestrate the systematic dismantling of the cell.[18][19]
Figure 1: Proposed intrinsic apoptosis pathway induced by the test compound.
Experimental Design and Workflow
A robust and self-validating experimental design is crucial. This involves meticulous planning of controls and experimental variables.
Essential Controls
-
Negative Control (Un-treated): Provides a baseline of cell viability and apoptosis in the culture.
-
Vehicle Control (e.g., DMSO): Accounts for any effects of the compound's solvent on the cells.
-
Positive Control: A known apoptosis inducer (e.g., Staurosporine at 1 µM or Etoposide at 50 µM) to validate that the assay is working correctly.
-
Staining Controls (for Flow Cytometer Setup):
-
Unstained Cells: To set baseline fluorescence.
-
Annexin V only: To set compensation for spectral overlap into the PI channel.
-
PI only: To set compensation for spectral overlap into the Annexin V channel.
-
Experimental Variables
-
Dose-Response: Treat cells with a range of concentrations of this compound to determine the effective concentration (e.g., 0.1, 1, 10, 50, 100 µM).
-
Time-Course: Harvest cells at different time points after treatment (e.g., 6, 12, 24, 48 hours) to capture the kinetics of apoptosis induction.
Figure 2: General experimental workflow for apoptosis analysis.
Detailed Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed a suitable cancer cell line (e.g., Jurkat for suspension, HeLa for adherent) in appropriate culture vessels. A recommended density is 0.5 x 10⁶ cells/mL for suspension or until 70-80% confluency for adherent cells.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 100 mM). Prepare serial dilutions in complete culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
Treatment: Add the prepared compound dilutions, vehicle control, and positive control to the appropriate cell cultures.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
Protocol 2: Annexin V and Propidium Iodide Staining
This protocol is a generalized version. Always refer to the specific manufacturer's kit instructions.
-
Cell Harvesting:
-
Suspension Cells: Transfer the cell suspension directly into centrifuge tubes.
-
Adherent Cells: Gently detach cells using a non-enzymatic method like an EDTA-based dissociation buffer to preserve membrane integrity.[5] Avoid harsh trypsinization. Collect cells by centrifugation.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes at room temperature.[5] Carefully discard the supernatant and wash the cells twice with cold 1X PBS to remove any residual media.
-
Cell Count and Resuspension: Perform a cell count. Centrifuge the washed cells again and resuspend the pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining Aliquot: Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) into a fresh flow cytometry tube.
-
Add Stains:
-
Add 5 µL of Annexin V-FITC (or another fluorochrome conjugate).
-
Add 5-10 µL of PI Staining Solution (typically 50 µg/mL stock).
-
-
Mix and Incubate: Gently vortex or tap the tube to mix. Incubate for 15 minutes at room temperature in the dark.[5]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Keep samples on ice and protected from light until analysis. Samples should be analyzed promptly, ideally within one hour, to prevent changes in staining patterns.[5][9]
Flow Cytometry Analysis and Data Interpretation
-
Instrument Setup: Use a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes (e.g., a blue laser for FITC and PI).
-
Gating Strategy:
-
First, create a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to gate on the main cell population and exclude debris.
-
Use the single-stain controls (Annexin V only and PI only) to set the correct voltage and compensation settings to correct for spectral overlap.
-
-
Quadrant Analysis: Create a bivariate dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. Use the unstained and single-stained controls to set the quadrant gates.
-
Lower-Left (Q3): Live cells (AV-/PI-)
-
Lower-Right (Q4): Early apoptotic cells (AV+/PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (AV+/PI+)
-
Upper-Left (Q1): Necrotic cells (AV-/PI+)
-
Data Presentation
Summarize the results in a clear, tabular format. Calculate the percentage of total apoptotic cells by summing the percentages from the early (Q4) and late (Q2) apoptotic quadrants.
| Treatment Condition | Concentration (µM) | % Live (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) | % Total Apoptosis (Q2+Q4) |
| Untreated | 0 | 95.2 ± 1.5 | 2.1 ± 0.5 | 1.5 ± 0.4 | 1.2 ± 0.3 | 3.6 ± 0.9 |
| Vehicle (DMSO) | 0.1% | 94.8 ± 1.8 | 2.5 ± 0.6 | 1.6 ± 0.5 | 1.1 ± 0.2 | 4.1 ± 1.1 |
| Compound X | 10 | 75.3 ± 4.2 | 15.6 ± 2.1 | 6.5 ± 1.1 | 2.6 ± 0.7 | 22.1 ± 3.2 |
| Compound X | 50 | 40.1 ± 5.5 | 28.9 ± 3.8 | 25.7 ± 4.0 | 5.3 ± 1.5 | 54.6 ± 7.8 |
| Positive Control | 1 (Staurosporine) | 15.7 ± 3.1 | 35.4 ± 4.5 | 42.1 ± 5.0 | 6.8 ± 1.9 | 77.5 ± 9.5 |
Table 1: Example data summary from a 24-hour treatment. Data are presented as mean ± standard deviation from triplicate experiments.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background (High % of AV+ cells in negative control) | - Non-specific antibody binding.- Over-concentration of Annexin V.- Mechanical damage to cells during handling.[5] | - Ensure gentle pipetting and centrifugation.- Titrate the Annexin V concentration to find the optimal level.- Use a non-enzymatic method for harvesting adherent cells. |
| Weak Staining Signal | - Reagents expired or improperly stored.- Insufficient incubation time.- Calcium absent from binding buffer. | - Use fresh, properly stored reagents.[5]- Ensure a minimum 15-minute incubation.- Verify the binding buffer contains calcium; do not use buffers with EDTA or other chelators.[9] |
| Most Cells are AV+/PI+ (Late Apoptotic) | - The chosen time point is too late.- The compound concentration is too high, causing rapid cell death. | - Perform a time-course experiment to find an earlier time point.- Perform a dose-response experiment with lower concentrations. |
| Cell Aggregation/Clumping | - Improper cell handling.- High cell concentration. | - Gently pipette to create a single-cell suspension.[5]- Filter the cell suspension through a 40 µm mesh before analysis.- Ensure cell concentration is appropriate (e.g., 1x10⁶ cells/mL). |
Conclusion
The Annexin V/PI dual-staining assay, coupled with the analytical power of flow cytometry, provides a definitive and quantitative method for assessing the pro-apoptotic activity of novel compounds like this compound. By following the detailed protocols and incorporating rigorous controls, researchers can reliably characterize the dose- and time-dependent induction of apoptosis, differentiating it from necrosis. This information is fundamental for advancing promising drug candidates through the development pipeline and for elucidating their precise mechanisms of action at the cellular level.
References
-
Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Protocols Exchange. [Link]
-
Wikipedia. (2024). Apoptosis. [Link]
-
JoVE. (2023, April 30). Video: Cell Death Pathways and Annexin V & PI Labeling studies. [Link]
-
UChicago Voices. (2012, July 8). My 3-step approach to gating Annexin V data appropriately. [Link]
-
Adrain, C., & Martin, S. J. (2001). Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? Trends in Biochemical Sciences, 26(7), 390-397. [Link]
-
Tait, S. W. G., & Green, D. R. (2023). The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond. Cold Spring Harbor Perspectives in Biology, 15(4), a041049. [Link]
-
Fulda, S. (2004). Caspase Activation in Cancer Therapy. In Madame Curie Bioscience Database. NCBI. [Link]
-
Wlodkowic, D., Telford, W., Skommer, J., & Darzynkiewicz, Z. (2011). Flow cytometry-based apoptosis detection. Methods in Cell Biology, 103, 55-98. [Link]
-
Singh, S., Kumar, D., Kumar, V., Prasad, D. N., & Singh, R. K. (2022). Prostate Apoptosis Response-4 (Par-4): A Novel Target in Pyronaridine-Induced Apoptosis in Glioblastoma (GBM) Cells. Cancers, 14(13), 3192. [Link]
-
Claassen, G., Brin, E., Crogan-Grundy, C., Vaillancourt, M. T., Zhang, H. Z., Cai, S. X., Drewe, J., Tseng, B., & Kasibhatla, S. (2009). Selective activation of apoptosis by a novel set of 4-aryl-3-(3-aryl-1-oxo-2-propenyl)-2(1H)-quinolinones through a Myc-dependent pathway. Cancer Letters, 274(2), 243-249. [Link]
-
Wikipedia. (2024). Bcl-2 family. [Link]
- Google Patents. (n.d.). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)
-
Darzynkiewicz, Z., Galkowski, D., & Zhao, H. (2001). Flow cytometry in analysis of cell cycle and apoptosis. Seminars in Hematology, 38(2), 179-193. [Link]
-
Jendrossek, V., & Eißmann, T. (2002). Drug-induced Caspase-3 Activation in a Ewing Tumor Cell Line and Primary Ewing Tumor Cells. Anticancer Research, 22(6A), 3365-3370. [Link]
-
Abeomics. (n.d.). Mitochondrial Apoptosis. [Link]
-
Earnshaw, W. C., Martins, L. M., & Kaufmann, S. H. (1999). Activation and role of caspases in chemotherapy-induced apoptosis. Annual Review of Pharmacology and Toxicology, 39, 109-129. [Link]
-
Multi Sciences. (2016, November 29). 【Flow cytometry】A Review of Apoptosis Data Analysis Techniques. [Link]
-
Harmse, L., van der Watt, M., Cronje, M. J., & van Papendorp, D. (2019). Copper-imidazo[1,2-a]pyridines induce intrinsic apoptosis and modulate the expression of mutated p53, haem-oxygenase-1 and apoptotic inhibitory proteins in HT-29 colorectal cancer cells. Cell Biology International, 43(8), 882-895. [Link]
-
Orrenius, S. (2004). Mitochondrial apoptotic pathways. Journal of Internal Medicine, 256(5), 319-324. [Link]
-
Cen, D., Liu, S., & Li, X. (2022). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology, 12, 1024504. [Link]
-
Frontiers Media SA. (2022). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology, 12. [Link]
-
Gougeon, M. L. (n.d.). Analysis of Apoptosis by Flow-cytometry. [Link]
-
PubMed Central. (n.d.). Targeting the programmed cell death signaling mechanism with natural products for the treatment of acute pancreatitis: a review. [Link]
-
Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. [Link]
-
MDPI. (2023, January 19). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. [Link]
-
PubMed. (2022, January 29). Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. [Link]
-
YouTube. (2019, February 25). Apoptosis Regulation by Genes | Bcl-2 Family. [Link]
-
International Journal of Pharmaceutical Science and Research. (n.d.). A review: Imidazole synthesis and its biological activities. [Link]
-
AACR Journals. (2005, April 1). Caspase-mediated apoptosis and caspase-independent cell death induced by irofulven in prostate cancer cells. [Link]
-
MDPI. (2024, August 30). Synthesis of Hybrid Molecules with Imidazole-1,3,4-thiadiazole Core and Evaluation of Biological Activity on Trypanosoma cruzi and Leishmania donovani. [Link]
Sources
- 1. Targeting the programmed cell death signaling mechanism with natural products for the treatment of acute pancreatitis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Copper-imidazo[1,2-a]pyridines induce intrinsic apoptosis and modulate the expression of mutated p53, haem-oxygenase-1 and apoptotic inhibitory proteins in HT-29 colorectal cancer cells [pubmed.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. jove.com [jove.com]
- 11. Apoptosis - Wikipedia [en.wikipedia.org]
- 12. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Activation and role of caspases in chemotherapy-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ar.iiarjournals.org [ar.iiarjournals.org]
- 19. abeomics.com [abeomics.com]
Application Notes and Protocols for Evaluating the Anti-proliferative Activity of Pyridine Derivatives in Cancer Cell Lines
Introduction: The Prominence of the Pyridine Scaffold in Oncology
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, synthetic tractability, and ability to form crucial hydrogen bonds allow it to interact with a wide array of biological targets.[3] This versatility has made pyridine derivatives a cornerstone in the development of novel therapeutics, with a significant number of FDA-approved drugs featuring this core structure.[3]
In oncology, pyridine derivatives have emerged as a particularly promising class of compounds.[4] Extensive research has demonstrated their potent anti-proliferative and cytotoxic effects against a broad spectrum of human cancer cell lines, including those from breast (MCF-7), lung (A549), colon (LoVo), and leukemia.[4][5][6] Their mechanisms of action are diverse and target critical pathways involved in cancer cell growth, survival, and metastasis.[2][4] These mechanisms include, but are not limited to, the inhibition of key signaling kinases, the induction of programmed cell death (apoptosis), and the arrest of the cell division cycle.[1]
This guide provides an in-depth overview of the core methodologies used to screen and characterize the anti-proliferative activity of novel pyridine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind experimental choices to ensure robust and reproducible data generation.
Section 1: Unraveling the Mechanisms of Action
The anti-cancer efficacy of pyridine derivatives stems from their ability to modulate multiple cellular processes essential for tumor progression. Understanding these mechanisms is crucial for rational drug design and for identifying the most promising lead compounds.
Key Anti-proliferative Mechanisms:
-
Kinase Inhibition: Many signaling pathways that drive cell proliferation are regulated by protein kinases. Pyridine derivatives have been successfully designed to inhibit several key oncogenic kinases, including:
-
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is critical for angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. Pyridine-urea hybrids have shown potent inhibitory activity against VEGFR-2.[4][7]
-
EGFR: Epidermal Growth Factor Receptor is often misregulated in various cancers, leading to uncontrolled cell growth.
-
c-Met and ALK/ROS1: These receptor tyrosine kinases are other important targets implicated in cancer cell proliferation and survival that can be modulated by pyridine compounds.
-
-
Induction of Apoptosis: The evasion of apoptosis is a hallmark of cancer.[8] Pyridine derivatives can re-sensitize cancer cells to this programmed cell death pathway. This is often achieved through the mitochondria-mediated intrinsic pathway, which involves the regulation of the Bcl-2 family of proteins and the activation of caspases, the executioner enzymes of apoptosis.[9][10]
-
Cell Cycle Arrest: To proliferate, cancer cells must progress through the cell cycle. Pyridine derivatives can halt this progression at specific checkpoints. For instance, some compounds induce G2/M phase arrest, preventing mitosis, while others cause S-phase arrest, interfering with DNA replication.[1][10][11]
-
Inhibition of Other Key Enzymes: The therapeutic reach of pyridine derivatives extends to other targets, such as Topoisomerase II (an enzyme that regulates DNA topology), histone deacetylases (HDACs), and Fatty Acid Synthase (FASN), all of which are vital for cancer cell function.[1][9][10][12]
Section 2: A Validated Workflow for Screening and Characterization
A systematic approach is essential for identifying and validating the anti-proliferative potential of novel pyridine derivatives. The following workflow ensures a logical progression from broad cytotoxicity screening to detailed mechanistic investigation.
Section 3: Core Application Protocols
This section provides detailed, self-validating protocols for the key assays in the screening workflow. The causality behind critical steps is explained to ensure high-quality, reproducible results.
Protocol 1: Initial Cytotoxicity Screening (SRB Assay)
Principle: The Sulforhodamine B (SRB) assay is a colorimetric method used for determining cell density, based on the measurement of total cellular protein content.[13][14] The dye binds stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions.[15] It is a robust and reproducible endpoint assay that is less susceptible to metabolic interferences compared to tetrazolium-based assays like MTT.[14]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
Pyridine derivatives (dissolved in DMSO, stock solution)
-
Trichloroacetic acid (TCA), 10% (w/v) in water, cold (4°C)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Multichannel pipette, microplate reader (absorbance at 510-570 nm)
Step-by-Step Methodology:
-
Cell Plating:
-
Harvest and count cells, ensuring >95% viability.
-
Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Expert Insight: The optimal seeding density is critical. It should allow for logarithmic growth during the assay period without reaching confluency in the control wells, which would skew the results.[16] Run a growth curve beforehand to determine this for each cell line.
-
Incubate plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyridine derivatives in complete medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent toxicity.
-
Remove the medium from the plates and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.5% DMSO).
-
Incubate for the desired exposure time (typically 48-72 hours).[17]
-
-
Cell Fixation:
-
Gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) and incubate at 4°C for 1 hour.[18]
-
Expert Insight: Fixation immobilizes the cells and their proteins to the plate. Adding TCA directly to the medium ensures that any detached but viable cells are also fixed and counted.
-
-
Staining:
-
Discard the supernatant and wash the plates 5 times with slow-running tap water to remove TCA and serum proteins. Air dry the plates completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[15]
-
-
Washing and Solubilization:
-
Quickly wash the plates 4-5 times with 1% acetic acid to remove unbound dye. Air dry the plates completely.
-
Expert Insight: The acetic acid wash is crucial for reducing background signal. Ensure plates are thoroughly dry before the next step.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place on a shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance on a microplate reader at 510 nm or 570 nm.
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition using the formula: % Growth Inhibition = 100 - [(Abs_Treated - Abs_T0) / (Abs_Control - Abs_T0)] * 100 (Where T0 is the absorbance at time zero, just before drug addition).
-
Plot the percentage of growth inhibition against the log of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Assessing Long-Term Survival (Colony Formation Assay)
Principle: This assay measures the ability of a single cell to undergo sufficient proliferation to form a colony (typically defined as >50 cells).[19] It assesses the long-term impact of a compound on cell survival and reproductive integrity, which is not captured by short-term cytotoxicity assays.
Materials:
-
6-well or 12-well tissue culture plates
-
Single-cell suspension of cancer cells
-
Complete culture medium
-
Pyridine derivative for treatment
-
Fixation solution: Methanol or 4% Paraformaldehyde
-
Staining solution: 0.5% Crystal Violet in 25% methanol
Step-by-Step Methodology:
-
Cell Plating:
-
Prepare a single-cell suspension.[19]
-
Seed a low number of cells (e.g., 200-1000 cells per well) into 6-well plates.
-
Expert Insight: The seeding number must be optimized so that distinct, countable colonies form in the control wells after the incubation period (usually 10-14 days).
-
-
Treatment:
-
Allow cells to attach for 24 hours.
-
Treat the cells with the pyridine derivative at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a defined period (e.g., 24 hours).
-
After treatment, remove the compound-containing medium, wash with PBS, and add fresh, drug-free medium.
-
-
Incubation:
-
Incubate the plates for 10-14 days, or until visible colonies have formed in the control wells. Change the medium every 2-3 days.
-
-
Fixation and Staining:
-
Counting:
-
Gently wash the plates with water to remove excess stain and let them air dry.
-
Count the number of colonies (clusters of >50 cells) in each well.
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the control: PE = (Number of colonies formed / Number of cells seeded) * 100%
-
Calculate the Surviving Fraction (SF) for each treatment: SF = (Number of colonies formed after treatment) / (Number of cells seeded * PE)
-
Plot the Surviving Fraction against the drug concentration.
Protocol 3: Investigating Mechanism - Cell Cycle Analysis
Principle: Flow cytometry is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[21] This is achieved by staining the cellular DNA with a fluorescent dye, such as Propidium Iodide (PI), which binds stoichiometrically to DNA.[22] The fluorescence intensity of a stained cell is directly proportional to its DNA content, allowing for differentiation between phases.
Materials:
-
Cancer cells treated with pyridine derivative and vehicle control
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).[23]
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Preparation and Treatment:
-
Seed cells in 6-well plates and treat with the pyridine derivative (e.g., at its IC50 concentration) for a relevant time period (e.g., 24 hours).
-
-
Harvesting and Fixation:
-
Harvest both adherent and floating cells to include the apoptotic population.
-
Wash cells with cold PBS and centrifuge.
-
Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to prevent cell clumping.
-
Expert Insight: Dropwise addition of ethanol is critical for proper fixation and to avoid creating cell aggregates, which can be excluded from the analysis.
-
Fix cells for at least 2 hours at 4°C (or overnight).
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase A staining solution.
-
Expert Insight: RNase A is included to degrade any double-stranded RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.[23]
-
Incubate in the dark for 30 minutes at room temperature.[24]
-
-
Flow Cytometry Acquisition:
-
Analyze the samples on a flow cytometer.
-
Collect data for at least 10,000-20,000 single-cell events.
-
Use a doublet discrimination gate to exclude cell clumps from the analysis.
-
Data Analysis:
-
Generate a DNA content histogram (fluorescence intensity vs. cell count).
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated cells to the control to identify any drug-induced cell cycle arrest.
Section 4: Data Presentation and Summary
Quantitative data from screening should be summarized for easy comparison. Below is a representative table of IC50 values for hypothetical pyridine derivatives against various cancer cell lines.
| Compound ID | Derivative Class | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) | Selectivity Index |
| PY-001 | Pyridine-urea | 5.2 | 8.1 | 1.5 | >10 |
| PY-002 | Pyrazolo[3,4-b]pyridine | 1.3 | 2.5 | 0.8 | >15 |
| PY-003 | Imidazo[1,2-a]pyridine | 12.8 | 15.3 | 9.7 | ~5 |
| Doxorubicin | (Reference Drug) | 1.9 | 1.2 | 0.5 | ~2 |
| Selectivity Index = IC50 in normal cell line (e.g., MRC-5) / IC50 in cancer cell line. A higher value indicates greater selectivity for cancer cells. |
Section 5: Challenges and Future Directions
Despite their promise, the clinical translation of pyridine derivatives faces challenges such as systemic toxicity, poor selectivity, and the development of drug resistance.[4][25] Future research is focused on overcoming these hurdles through innovative strategies. Nanotechnology-based drug delivery systems are being explored to improve bioavailability and target tumors more effectively.[25] Furthermore, the design of covalent inhibitors that form irreversible bonds with their targets and the synthesis of novel pyridine-fused heterocycles represent exciting new paradigms in drug development.[4] Continued interdisciplinary research will be pivotal in harnessing the full therapeutic potential of pyridine derivatives in oncology.[25]
References
-
A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). ResearchGate. [Link]
-
PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar. [Link]
-
RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. (2025). IJSAT. [Link]
-
Mohammed, A. A., & Hassan, A. A. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 15(5), 103846. [Link]
-
Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives. (2011). PubMed. [Link]
-
(PDF) Anticancer Functions of Pyridine Heterocycles. (2022). ResearchGate. [Link]
-
Antiproliferative effects of novel pyridine derivatives on cancer cells. (2024). World Journal of Pharmaceutical Research. [Link]
-
Pyridine derivatives as anticancer lead compounds with Fatty Acid Synthase as the target: An in silico-guided in vitro study. (2019). PubMed. [Link]
-
ANTITUMOR ACTIVITY OF THE NOVEL PYRIDINE DERIVATIVE. (n.d.). CyberLeninka. [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2024). PubMed Central (PMC). [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PubMed Central (PMC). [Link]
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018). MDPI. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. [Link]
-
Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal on Science and Technology (IJSAT). [Link]
-
Pyridine heterocycles: Compiling the anticancer capabilities. (2023). International Journal of Chemical Studies. [Link]
-
Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. (2024). PubMed Central (PMC). [Link]
-
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2016). Oncotarget. [Link]
-
Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. (2016). Bio-protocol. [Link]
-
Apoptosis – what assay should I use? (2024). BMG Labtech. [Link]
-
Clonogenic Assay. (2012). Bio-protocol. [Link]
-
Basic protocol to assess preclinical anticancer activity. (n.d.). ResearchGate. [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006). Nature Protocols. [Link]
-
Cell Cycle Analysis. (2017). University of Wisconsin Carbone Cancer Center. [Link]
-
Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. [Link]
-
Apoptosis assays. (1997). PubMed. [Link]
-
The Tumor Cell Proliferation Inhibitory Activity of the Human Herpes Virus Type 6 U94 Protein Relies on a Stable Tridimensional Conformation. (2024). MDPI. [Link]
-
Cell Cycle Analysis By Flow Cytometry. (2023). YouTube. [Link]
-
MTT (Assay protocol). (2023). Protocols.io. [Link]
-
A Guide to the Colony Forming Cell Assay: Methods and Tips. (2014). YouTube. [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]
-
In vitro antitumor activity (NCI, USA) [SRB procedure]. (n.d.). National Cancer Institute. [Link]
-
Assaying cell cycle status using flow cytometry. (2014). PubMed Central (PMC). [Link]
-
Cell sensitivity assays: the MTT assay. (2017). ResearchGate. [Link]
-
Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017). Current Protocols in Chemical Biology. [Link]
-
Video: The Soft Agar Colony Formation Assay. (2014). JoVE. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemijournal.com [chemijournal.com]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 4. ijsat.org [ijsat.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Assays [sigmaaldrich.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridine derivatives as anticancer lead compounds with Fatty Acid Synthase as the target: An in silico-guided in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. scispace.com [scispace.com]
- 17. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 18. rsc.org [rsc.org]
- 19. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 20. ossila.com [ossila.com]
- 21. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. cancer.wisc.edu [cancer.wisc.edu]
- 24. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine Synthesis
This technical support guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4-(4-(pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine. This document offers a structured, question-and-answer-based approach to diagnose and resolve common issues at each stage of a plausible synthetic route.
Synthetic Overview
The synthesis of this compound can be conceptually divided into three key stages. Each stage presents unique challenges that can contribute to a reduction in the overall yield. This guide will address each of these stages in detail.
Technical Support Center: Purification of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine by HPLC
Welcome to the dedicated technical support guide for the HPLC purification of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this and structurally similar basic compounds.
The unique structure of this compound, which incorporates a pyridine ring, an imidazole ring, and a flexible butylamine chain, presents specific challenges in reversed-phase HPLC. These challenges primarily stem from its basicity and potential for strong interactions with the stationary phase. This guide will provide a structured approach to method development, troubleshooting, and optimization.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the HPLC purification of this compound.
Q1: What is the biggest challenge when purifying this compound using reversed-phase HPLC?
A1: The most significant challenge is managing peak shape, specifically peak tailing.[1][2][3] This is due to the presence of basic nitrogen atoms in the pyridine, imidazole, and primary amine functionalities. These basic sites can interact strongly with residual acidic silanol groups on the surface of silica-based stationary phases, leading to secondary retention mechanisms and resulting in broad, tailing peaks.[1][3]
Q2: What type of HPLC column is best suited for this purification?
A2: While a standard C18 column can be used, columns specifically designed for the analysis of basic compounds are highly recommended.[4] Look for columns that are "end-capped" or have a polar-embedded or polar-endcapped stationary phase.[5] These modifications shield the residual silanol groups, minimizing undesirable secondary interactions. For particularly polar compounds, HILIC (Hydrophilic Interaction Liquid Chromatography) can also be a viable alternative.[5]
Q3: How does mobile phase pH affect the separation?
A3: Mobile phase pH is a critical parameter that directly influences the retention and peak shape of ionizable compounds like this one.[6][7] At low pH (e.g., pH 2-4), the basic nitrogens will be protonated, carrying a positive charge. This can reduce strong interactions with silanols but may also decrease retention on a C18 column.[4] At mid-range pH, peak tailing can be severe. At high pH (e.g., pH 8-10), the primary amine may be neutral, leading to increased retention, but this requires a pH-stable column.[8]
Q4: Should I use a mobile phase additive?
A4: Yes, using a mobile phase additive is often essential for obtaining good peak shape for basic compounds.[2] Small amounts of an acidic modifier like formic acid or trifluoroacetic acid (TFA) are commonly used to suppress silanol interactions. Alternatively, a competing base like triethylamine (TEA) can be added to the mobile phase to saturate the active sites on the stationary phase.[2][4]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the purification of this compound.
Issue 1: Severe Peak Tailing
Peak tailing is characterized by an asymmetry factor greater than 1.2 and is the most common problem for this type of compound.[1]
Root Causes & Solutions:
-
Secondary Silanol Interactions: This is the most likely cause.[1][3]
-
Lower Mobile Phase pH: Decrease the pH of your mobile phase to between 2.5 and 3.5 using an additive like formic acid (0.1%) or TFA (0.05%). This protonates the silanol groups, reducing their interaction with the protonated analyte.[1][4]
-
Add a Competing Base: Incorporate a small amount of triethylamine (TEA) (e.g., 0.1%) into your mobile phase. TEA is a stronger base and will preferentially interact with the active silanol sites, effectively shielding them from your analyte.[2]
-
Use a Modern, End-capped Column: Switch to a column with a base-deactivated stationary phase or a polar-embedded phase designed for basic compounds.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Reduce Sample Concentration: Dilute your sample and inject a smaller mass onto the column.[9]
-
-
Column Contamination or Degradation: The column may have accumulated contaminants or the stationary phase may be damaged.
-
Column Washing: Flush the column with a strong solvent like isopropanol, followed by a series of solvents of decreasing polarity.[4]
-
Replace the Column: If washing does not resolve the issue, the column may be irreversibly damaged and require replacement.
-
Issue 2: Poor Retention (Analyte Elutes Too Early)
If the compound elutes at or near the void volume, there is insufficient interaction with the stationary phase.
Root Causes & Solutions:
-
High Organic Content in Mobile Phase: The mobile phase is too strong, causing the analyte to elute quickly.
-
Decrease Initial Organic Percentage: In a gradient method, lower the starting percentage of the organic solvent (e.g., acetonitrile or methanol). For an isocratic method, reduce the overall organic content.[2]
-
-
Analyte is Highly Polar/Protonated: The compound may be too polar for good retention in reversed-phase mode, especially at low pH where it is fully protonated.
-
Increase Mobile Phase pH: If using a pH-stable column, increasing the pH towards the pKa of the primary amine (around 9-10) will neutralize it, increasing its hydrophobicity and retention.[8]
-
Use an Ion-Pairing Reagent: Add an ion-pairing reagent like an alkyl sulfonate (e.g., sodium dodecyl sulfate) to the mobile phase. This will form a neutral ion pair with the protonated analyte, increasing its retention on a C18 column.[10][11][12]
-
Consider HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative separation mode that provides good retention.[5]
-
Issue 3: Poor Resolution Between the Target Compound and Impurities
Inadequate separation between the peak of interest and other components in the sample mixture.
Root Causes & Solutions:
-
Suboptimal Mobile Phase Selectivity: The mobile phase composition is not providing differential retention.
-
Change the Organic Modifier: If using acetonitrile, try methanol, or vice-versa. These solvents have different selectivities and can alter the elution order and separation of co-eluting peaks.
-
Adjust the pH: Small changes in pH can significantly impact the retention of ionizable impurities relative to the target compound, thereby improving resolution.[7]
-
Modify the Gradient: A shallower gradient (slower increase in organic solvent over time) will increase the run time but often improves the resolution between closely eluting peaks.[9]
-
-
Insufficient Column Efficiency: The column is not providing enough theoretical plates for the separation.
-
Use a Longer Column or Smaller Particle Size: A longer column or a column packed with smaller particles will provide higher efficiency and better resolution.[13] Be aware that smaller particles will result in higher backpressure.
-
Experimental Protocols
Protocol 1: Starting Method for Purification
This protocol provides a robust starting point for developing a purification method for this compound.
1. Column Selection:
- Use a high-purity, base-deactivated C18 column (e.g., Agilent ZORBAX Extend-C18, Waters XBridge C18).
- Dimensions: 4.6 x 150 mm, 5 µm for analytical scale method development. Scale up to a larger diameter preparative column with the same stationary phase chemistry.[14]
2. Mobile Phase Preparation:
- Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade water.
- Mobile Phase B (Organic): 0.1% Formic Acid in HPLC-grade acetonitrile.
- Degas both mobile phases before use.[9]
3. HPLC Method Parameters:
- Flow Rate: 1.0 mL/min (for a 4.6 mm ID column).
- Gradient:
- 5% B to 95% B over 20 minutes.
- Hold at 95% B for 5 minutes.
- Return to 5% B over 1 minute.
- Equilibrate at 5% B for 5-10 minutes before the next injection.
- Column Temperature: 30 °C.
- Detection Wavelength: Scan from 200-400 nm on a photodiode array (PDA) detector to determine the optimal wavelength. A wavelength around 254 nm is a good starting point.[15]
- Injection Volume: 10 µL of a 1 mg/mL sample dissolved in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).
4. Data Analysis:
- Evaluate the retention time, peak shape (asymmetry), and resolution from the initial run.
- Optimize the gradient, pH, or mobile phase additives based on the troubleshooting guide above.
Data and Visualization
Table 1: Mobile Phase pH and its Effect on Analyte Retention
| Mobile Phase pH | Analyte Ionization State (Approximate) | Expected Retention on C18 | Common Issues |
| 2.0 - 4.0 | Fully Protonated (Positively Charged) | Low to Moderate | May have low retention. |
| 4.0 - 8.0 | Mixed Ionization States | Variable | High potential for severe peak tailing.[1] |
| > 8.0 | Partially to Fully Neutral | High | Requires a pH-stable column to prevent degradation.[7] |
Diagrams
Caption: Troubleshooting Decision Tree for HPLC Purification.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. waters.com [waters.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. moravek.com [moravek.com]
- 8. waters.com [waters.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. itwreagents.com [itwreagents.com]
- 13. auroraprosci.com [auroraprosci.com]
- 14. researchgate.net [researchgate.net]
- 15. helixchrom.com [helixchrom.com]
Improving the solubility of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine for in vitro assays
Technical Support Center: Solubility Enhancement for Imidazole-Pyridine Compounds
Introduction for the Researcher
You have a promising compound, 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine, but it keeps crashing out of solution in your aqueous assay buffers. This is a common and frustrating roadblock in drug discovery, where over 70% of new chemical entities exhibit poor aqueous solubility.[1] This guide is designed to be your dedicated technical resource. We will move beyond simple solvent suggestions to provide a logical, mechanism-based framework for systematically troubleshooting and resolving solubility issues with this specific molecule, ensuring your in vitro data is reliable and reproducible.
Section 1: Understanding the Molecule
Q1: What are the key structural features of this compound that influence its solubility?
Answer: The solubility of this compound is governed by a delicate balance between its polar (hydrophilic) and non-polar (hydrophobic) regions. Understanding this structure is the first step to manipulating its solubility.
-
Hydrophilic Centers (Water-Loving):
-
Primary Amine (-NH2): The butylamine tail contains a primary amine. This group is basic and can be readily protonated (gain a H+) in acidic to neutral solutions to form a positively charged ammonium ion (-NH3+). This charge dramatically increases water solubility.[2]
-
Pyridine Ring: This is a weak base. The nitrogen atom has a lone pair of electrons and can be protonated, especially at a lower pH.
-
Imidazole Ring: This ring is amphiprotic, meaning it can act as both a weak acid and a weak base. The conjugate acid of imidazole has a pKa of approximately 6.95, making it sensitive to pH changes around physiological conditions.[3]
-
-
Hydrophobic Regions (Water-Fearing):
-
Aromatic Rings: The core pyridine and imidazole rings, while containing nitrogen, are largely aromatic and contribute significant hydrophobic character.
-
Butyl Chain (-C4H8-): The four-carbon linker is a non-polar alkyl chain that reduces water solubility.
-
The interplay between these groups means that at physiological pH (~7.4), the primary amine is likely protonated, but the heterocyclic rings may not be, leading to a molecule with a hydrophobic core that is prone to precipitation.
Q2: Why does my compound precipitate when I dilute my DMSO stock into aqueous assay buffer?
Answer: This is a classic case of a compound exceeding its thermodynamic solubility limit in the final aqueous solution. Organic solvents like Dimethyl Sulfoxide (DMSO) are excellent at dissolving hydrophobic compounds.[4][5] However, when a small volume of your concentrated DMSO stock is introduced into a large volume of aqueous buffer (e.g., PBS or cell culture media), the DMSO is diluted, and the water molecules cannot effectively solvate the hydrophobic regions of your compound. This forces the compound molecules to self-associate and precipitate out of the solution.[6][7]
This process is visualized in the workflow below. Your primary goal is to modify the aqueous environment to make it more hospitable to the compound.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting compound precipitation.
Section 2: First-Line & Second-Line Solutions
Q3: What is the first and most critical step to improve the solubility of this basic compound?
Answer: pH adjustment. This is the most effective and often overlooked initial step for amine-containing compounds.[8][9] By lowering the pH of your aqueous buffer, you increase the concentration of protons (H+), which will protonate the basic nitrogen centers on your molecule (the primary amine, pyridine, and imidazole rings). This creates positive charges, turning a neutral, poorly soluble molecule into a more polar, water-soluble salt.[2]
Mechanism of pH-Dependent Solubilization
Caption: Acidification protonates basic centers, increasing aqueous solubility.
Practical Recommendation: Prepare your stock solution in 100% DMSO, but prepare your aqueous assay buffer at a lower pH (e.g., pH 5.0-6.5) using a biologically compatible buffer like MES instead of PBS. Always test the final pH after adding the compound to ensure it remains in the desired range. Remember to run a vehicle control at the same pH to ensure the pH itself does not affect your assay.[10]
Q4: I've tried basic pH adjustment, but I'm still seeing precipitation or need to work at physiological pH. What's next?
Answer: The next step is to introduce a mild, assay-compatible co-solvent into your final aqueous buffer. A co-solvent works by reducing the overall polarity of the water-based solvent, making it more "friendly" to the hydrophobic parts of your compound.[11]
Important Considerations:
-
Cell Viability: Co-solvents can be toxic to cells.[12] It is critical to determine the maximum tolerable concentration of any co-solvent in your specific assay system.
-
Assay Interference: Solvents can directly inhibit enzymes or interfere with detection reagents.[5]
-
Final Concentration: The final concentration of your primary solvent (like DMSO) should typically be kept below 0.5-1% in cell-based assays to avoid artifacts.[13]
Table 1: Common Co-solvents for In Vitro Assays
| Co-Solvent | Typical Starting Conc. | Max Tolerable Conc. (Cell-based) | Notes |
| Ethanol | 1-2% (v/v) | Often up to 5% | Can affect cell metabolism. Less toxic than DMSO for some cell lines.[12] |
| Polyethylene Glycol 300/400 (PEG-300/400) | 5-10% (v/v) | Varies widely | Generally low toxicity. Can increase viscosity of the medium. |
| Propylene Glycol (PG) | 1-5% (v/v) | Varies | Often used in parenteral formulations. Check for cell line sensitivity.[12] |
Section 3: Advanced Solubilization Strategy
Q5: Are there any advanced formulation agents I can use if pH and co-solvents fail or are incompatible with my assay?
Answer: Yes. The gold standard for this situation is the use of cyclodextrins . Cyclodextrins are cyclic oligosaccharides that have a unique donut-shaped structure. The exterior is hydrophilic (water-soluble), while the central cavity is hydrophobic.[14][15]
The hydrophobic core of your compound can become encapsulated within the cyclodextrin cavity, forming an "inclusion complex."[16] This complex presents a hydrophilic exterior to the water, effectively solubilizing your compound without significantly altering the bulk properties of the assay buffer.[]
Mechanism of Cyclodextrin Encapsulation
Caption: Hydrophobic drug molecule enters the cyclodextrin cavity.
Table 2: Common Cyclodextrins for Pharmaceutical Use
| Cyclodextrin Derivative | Abbreviation | Key Feature |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | Most commonly used due to high water solubility and low toxicity.[10] |
| Sulfobutylether-β-Cyclodextrin | SBE-β-CD | Carries a negative charge, which can enhance interaction with positively charged compounds. |
| Methyl-β-Cyclodextrin | Me-β-CD | High solubilizing capacity but can extract cholesterol from cell membranes; use with caution. |
Section 4: Experimental Protocols
Protocol 1: Systematic pH & Co-solvent Screening
Objective: To empirically determine the optimal pH and/or co-solvent concentration for solubilizing the compound at the desired final assay concentration.
Materials:
-
Compound stock (e.g., 10 mM in 100% DMSO)
-
Aqueous buffers (e.g., MES at pH 5.5, 6.0, 6.5; HEPES at pH 7.0, 7.5)
-
Co-solvents (Ethanol, PEG-400)
-
Clear 96-well plate
-
Plate reader capable of measuring absorbance at 600 nm (for turbidity)
Methodology:
-
Prepare Buffers: Create a dilution series of your co-solvents in each of the pH buffers. For example, in pH 6.0 MES, prepare solutions with 0%, 2%, 5%, and 10% ethanol.
-
Dispense Buffers: Add 198 µL of each buffer/co-solvent combination to the wells of the 96-well plate.
-
Add Compound: Add 2 µL of your 10 mM DMSO stock to each well to achieve a final concentration of 100 µM. This maintains a constant final DMSO concentration of 1%.
-
Incubate & Observe: Mix the plate gently and incubate at room temperature for 30 minutes.
-
Visual Inspection: Visually inspect each well against a black background for any signs of precipitation (cloudiness, crystals).
-
Quantitative Measurement (Optional): Read the plate at 600-650 nm. Higher absorbance values indicate light scattering from insoluble particles.
-
Identify Optimal Conditions: The well with the lowest visual precipitation and/or absorbance reading represents the best condition for solubilization. Ensure these conditions are compatible with your assay's requirements.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
Objective: To prepare a pre-formed complex of the compound with HP-β-CD for direct addition to the assay.
Materials:
-
Compound powder
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) powder
-
Deionized water
-
Vortex mixer and/or sonicator
Methodology:
-
Prepare Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in deionized water. For example, dissolve 2 g of HP-β-CD in water to a final volume of 10 mL. Warm the solution slightly (to 30-40°C) to aid dissolution.
-
Add Compound: Weigh out the required amount of your compound to achieve the desired stock concentration (e.g., 10 mM) and add it directly to the HP-β-CD solution.
-
Complexation: Vortex the mixture vigorously for 1-2 hours at room temperature. Sonication in a water bath for 15-30 minute intervals can accelerate the process. The solution should gradually clarify as the complex forms.
-
Filtration: Once the solution is clear, filter it through a 0.22 µm syringe filter to remove any undissolved compound or aggregates.
-
Usage: This aqueous, filtered stock solution can now be used for serial dilutions directly into your assay buffer.
Section 5: FAQs & Assay Considerations
Q6: How do these solubilization methods affect my cells or assay components?
-
pH: Drastic changes in pH will affect cell health and enzyme activity. Always include a vehicle control with the exact same buffer composition (including pH and co-solvents) but without your compound to isolate the compound's effect.[10]
-
Co-solvents: As noted, these can be cytotoxic. Always run a dose-response curve of the co-solvent alone to determine the non-toxic concentration range for your specific cell line or assay system.[12][13]
-
Cyclodextrins: HP-β-CD and SBE-β-CD are generally considered safe for most in vitro applications. However, Me-β-CD can disrupt cell membranes by extracting cholesterol and should be used with caution in live-cell assays.
Q7: My compound appears to be in solution, but my assay results are inconsistent. Could solubility still be the issue?
-
Answer: Yes. The compound may not be precipitating macroscopically but could be forming soluble aggregates . These aggregates can lead to non-specific activity, variable results, and are a common artifact in drug discovery. The presence of aggregates can often be detected by dynamic light scattering (DLS) or can be mitigated by including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in biochemical assays (note: this is often not compatible with cell-based assays).
References
-
Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
How to enhance drug solubility for in vitro assays? (2014). ResearchGate. [Link]
-
Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. (2017). Xtalks. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]
-
Imidazole - Wikipedia. (n.d.). Wikipedia. [Link]
-
(PDF) Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. [Link]
-
Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
The effect of some cosolvents and surfactants on viability of cancerous cell lines. (n.d.). Research Journal of Pharmacognosy. [Link]
-
pH Adjusting Database. (n.d.). CompoundingToday.com. [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (n.d.). ACS Publications. [Link]
-
3H-Imidazo[4,5-c]pyridine - Solubility of Things. (n.d.). Solubility of Things. [Link]
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). Wiley Online Library. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (2025). ResearchGate. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
-
Exploring Relationships Between In Vitro Aqueous Solubility and Permeability and In Vivo Fraction Absorbed. (2023). bioRxiv. [Link]
-
In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]
-
Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban. (2022). MDPI. [Link]
-
Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole? | Organic Letters. (2011). ACS Publications. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. [Link]
-
How to deal with the poor solubility of tested compounds in MTT assay? (2013). ResearchGate. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). PubMed. [Link]
-
Can I use Cyclodextrin to improve the solubility of a compound? (2015). ResearchGate. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Semantic Scholar. [Link]
-
CHAPTER 2: Tactics to Improve Solubility Available. (2021). Royal Society of Chemistry. [Link]
-
Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
(PDF) Solubility and dissolution enhancement strategies: Current understanding and recent trends. (2025). ResearchGate. [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]
-
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–in vivo Evaluation - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Solubility of amines. (2023). Chemistry Stack Exchange. [Link]
-
7.3 Solubility of Amines. (n.d.). [Link]
-
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (T3D3984). (2014). T3DB. [Link]
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. oit.edu [oit.edu]
- 3. Imidazole - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 13. researchgate.net [researchgate.net]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
Optimizing incubation time and concentration for 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine
Technical Support Center: 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into optimizing the use of this compound in your experimental models. As a novel small molecule containing both pyridine and imidazole moieties, its behavior in biological systems requires careful characterization.[1] This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring your results are both reliable and reproducible.
We will address common questions and troubleshooting scenarios encountered during the critical phases of experimental design: the optimization of compound concentration and incubation time.
Section 1: Compound Profile & Handling FAQs
This section covers the essential preliminary information needed before you begin your experiments.
Q1: What is this compound and what are its potential applications?
This compound is a heterocyclic small molecule featuring a pyridine ring linked to an imidazole, with a butan-1-amine side chain.[2] Molecules with these structural motifs are of significant interest in medicinal chemistry and drug discovery. Imidazole-containing compounds exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[1] Pyridine derivatives are also common in pharmacologically active compounds. Given its structure, this molecule could be investigated as a potential kinase inhibitor, a modulator of cell signaling pathways, or a probe for specific protein targets.[3]
Q2: What is the best solvent to use for this compound?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its broad solubilizing power for organic molecules and its compatibility with most cell-based and biochemical assays at low final concentrations (<0.5%). Always prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. For aqueous experimental media, solubility can be a concern for hydrophobic compounds.[4] The butan-1-amine chain may improve aqueous solubility compared to a simple alkyl chain, but it is critical to determine the compound's solubility limit in your specific buffer or cell culture medium to avoid precipitation.[5][6]
Q3: How should I store the compound in its solid and dissolved forms?
-
Solid Form: Store the lyophilized powder at -20°C in a desiccated environment to prevent degradation from moisture and temperature fluctuations.
-
DMSO Stock Solution: Aliquot the high-concentration DMSO stock into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.[7] Store these aliquots at -20°C or -80°C for long-term stability. Aromatic amines can be stable for extended periods when stored properly at low temperatures.[8]
Q4: What are the primary safety considerations when handling this compound?
While a specific Material Safety Data Sheet (MSDS) for this exact molecule may not be available, compounds containing pyridine and amine functional groups should be handled with care.[9][10][11]
-
Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat.
-
Handling: Handle the solid powder in a chemical fume hood to avoid inhalation.
-
Disposal: Dispose of waste according to your institution's guidelines for chemical waste.
Section 2: Optimizing Compound Concentration
The concentration of the compound is the most critical variable. Using a concentration that is too high can lead to non-specific or off-target effects and cytotoxicity, while a concentration that is too low will yield no observable effect.[4]
Frequently Asked Questions
Q1: I'm using this compound for the first time. What concentration range should I test?
For a novel compound with an unknown EC50/IC50, a broad concentration range is essential for the initial screening. A common strategy is to perform serial dilutions over several orders of magnitude.[12] A recommended starting point is a 10-point, 3-fold serial dilution starting from a maximum concentration of 10-30 µM.[12] This wide range increases the probability of capturing the dynamic portion of the dose-response curve.
Q2: My results are not showing a clear dose-response relationship. What could be wrong?
An absent or unclear dose-response curve can stem from several issues. Use the following workflow to diagnose the problem.
Caption: General troubleshooting workflow for dose-response assays.
Q3: At what concentration should I be concerned about off-target effects?
As a general rule, small molecule inhibitors that are only effective at concentrations greater than 10 µM are more likely to be acting non-specifically.[4] If your observed IC50 is in the high micromolar range, it is crucial to perform secondary assays or use structural analogs to confirm that the observed phenotype is due to the specific inhibition of your intended target.
Protocol: Determining Optimal Concentration with a Dose-Response Assay
This protocol outlines a standard method for determining the IC50 or EC50 of the compound in a cell-based assay using a 96-well plate format.
1. Preparation of Stock Solutions:
- Prepare a 10 mM stock solution of this compound in 100% DMSO.
- Create an intermediate stock solution (e.g., 200 µM) by diluting the 10 mM stock in your assay medium. Crucially, ensure the DMSO concentration in this intermediate stock does not exceed a level toxic to your cells (typically <1%).
2. Serial Dilution:
- In a separate dilution plate, perform a 3-fold serial dilution of the 200 µM intermediate stock to create a range of concentrations. For example, if you add 100 µL of medium to each well, you would add 150 µL of the 200 µM stock to the first well, mix, transfer 50 µL to the next well, and repeat.
- This creates a "2x" concentrated plate, which will be diluted 1:1 when added to the cells.[12]
3. Cell Plating and Treatment:
- Plate your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Remove the growth medium and add 100 µL of fresh medium to each well.
- Add 100 µL from your "2x" dilution plate to the corresponding wells of the cell plate. This results in the final desired concentrations (e.g., 100 µM, 33.3 µM, 11.1 µM, etc.).
- Crucial Controls:
- Vehicle Control: Wells treated with medium containing the same final concentration of DMSO as the highest compound concentration.
- Untreated Control: Wells with cells in medium only.
- Positive Control: Wells treated with a known activator/inhibitor of the pathway.
4. Incubation and Readout:
- Incubate the plate for a predetermined time (see Section 3 for optimization).
- Perform your assay readout (e.g., cell viability assay, reporter gene expression, protein quantification).
5. Data Analysis:
- Normalize the data to your controls (e.g., setting the vehicle control as 100% viability or 0% inhibition).
- Plot the response versus the log of the compound concentration.
- Fit the data to a four-parameter logistic (4PL) sigmoidal curve to determine the IC50/EC50.
| Parameter | Recommended Starting Point | Notes |
| Max Concentration | 10 - 30 µM | Check for solubility in media at this concentration.[4] |
| Dilution Factor | 3-fold or 10-fold | 10-fold for initial wide screening, 3-fold for precise IC50.[12] |
| Number of Points | 8 - 12 | Ensures enough data points to accurately fit a curve. |
| Replicates | Triplicate (minimum) | Increases statistical confidence. |
| Vehicle Control | Match DMSO % to highest dose | Essential for ruling out solvent toxicity. |
Table 1: Recommended parameters for an initial dose-response experiment.
Section 3: Optimizing Incubation Time
The duration of compound exposure is critical, especially when investigating mechanisms of action such as enzyme inhibition or receptor binding.[13] The optimal time depends on the kinetics of the compound's interaction with its target and the downstream biological cascade.
Frequently Asked Questions
Q1: How long should I incubate my cells with the compound?
This is highly dependent on your assay.
-
For signaling events (e.g., phosphorylation): These are often rapid, occurring within minutes to a few hours. A short incubation time (e.g., 15 min, 1 hr, 4 hr) is appropriate.
-
For transcriptional changes or cell viability: These processes take longer. Typical incubation times range from 24 to 72 hours.
-
For enzyme inhibition: The pre-incubation time required to reach binding equilibrium is crucial and depends on the association/dissociation rate constants.[14][15] Insufficient pre-incubation can lead to an underestimation of potency.
Q2: My results change depending on how long I incubate the compound. How do I interpret this?
Time-dependent effects can indicate several phenomena:
-
Slow-binding Inhibition: The inhibitor takes time to bind to its target, and potency will appear to increase with longer pre-incubation times.[16]
-
Compound Instability: The compound may be degrading in the culture medium over time, leading to a decrease in effect at later time points.
-
Cellular Compensation: The cell may activate compensatory pathways to overcome the effect of the compound, leading to a diminished response over time.
-
Toxicity: At longer incubation times, the observed effect may be due to general cytotoxicity rather than specific target engagement.
Protocol: Determining Optimal Incubation Time with a Time-Course Experiment
This protocol helps you identify the optimal endpoint for your assay.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. oit.edu [oit.edu]
- 7. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 8. Short- and Long-Term Stability of Aromatic Amines in Human Urine [mdpi.com]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Small Molecule Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you design, execute, and interpret experiments with small molecule inhibitors, focusing on the critical challenge of minimizing off-target effects. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your research.
Understanding the Challenge: On-Target vs. Off-Target Effects
Small molecule inhibitors are powerful tools, but their utility is directly tied to their specificity.[1][2] Most small molecules interact with multiple proteins, not just the intended target.[3] These unintended interactions, or "off-target" effects, can lead to ambiguous data, misinterpreted results, and potential toxicity, representing a major cause of failure in preclinical and clinical development.[3][4][5][6] This guide will equip you with the strategies to identify, validate, and minimize these confounding effects.
Core Principles of Minimizing Off-Target Effects
The fundamental approach to mitigating off-target effects revolves around a central principle: ensuring that the observed biological phenotype is a direct consequence of modulating the intended target. This is achieved through a combination of careful experimental design, orthogonal validation methods, and a deep understanding of the inhibitor's properties.
Caption: A workflow for minimizing off-target effects of small molecule inhibitors.
FAQs and Troubleshooting Guides
Part 1: Foundational Steps - Setting Up for Success
Q1: I'm starting a new project. How do I select the "best" small molecule inhibitor to minimize off-target effects from the outset?
A1: Selecting the right inhibitor is the most critical first step. An ideal inhibitor has a well-defined structure, high potency and selectivity, and good chemical properties. Here’s a checklist to guide your selection:
-
Potency and Selectivity:
-
Potency (IC50/EC50/Ki): Look for compounds with low nanomolar potency against your target of interest.
-
Selectivity: The inhibitor should be significantly less potent against other related and unrelated targets. A selectivity of at least 100-fold against other targets is a good starting point. Check for comprehensive profiling data, such as kinome scans for kinase inhibitors.[7][8]
-
-
Chemical Properties:
-
Defined Structure: Ensure the chemical structure is known and reproducible.[1][2]
-
Avoid "Bad Actors": Steer clear of compounds with reactive functional groups or properties associated with pan-assay interference compounds (PAINS).[1][2]
-
Solubility and Stability: The compound should be soluble in your assay buffer at the required concentrations and stable under your experimental conditions.[1][2]
-
-
Existing Data and Controls:
-
Literature Review: Prioritize inhibitors that have been well-characterized in multiple publications.
-
Availability of a Negative Control: An ideal negative control is a structurally similar but biologically inactive analog. This helps to control for off-target effects mediated by the chemical scaffold itself.
-
Q2: I've chosen an inhibitor. What is the most common mistake researchers make when deciding on the concentration to use in their cellular assays?
A2: The most frequent error is using an excessively high concentration. While it might seem intuitive to use a concentration that ensures complete target inhibition, this dramatically increases the likelihood of engaging off-target proteins.
Troubleshooting Guide: Determining the Optimal Inhibitor Concentration
-
Start with a Dose-Response Curve: Always perform a dose-response experiment to determine the EC50 (the concentration that gives half-maximal effect) for your specific cellular assay.
-
Correlate with Target Engagement: If possible, correlate the phenotypic EC50 with a target engagement EC50 (the concentration required to occupy 50% of the target protein in cells). The Cellular Thermal Shift Assay (CETSA) is an excellent tool for this.[9][10][11]
-
Use the Lowest Effective Concentration: For your experiments, use the lowest concentration that gives a robust on-target effect. This is typically 1-3 times the EC50. Using concentrations greater than 10 µM should be avoided as it often leads to non-specific effects.[1]
-
Consider the IC50 vs. EC50: Remember that the biochemical IC50 (in a purified system) is often lower than the cellular EC50 due to factors like cell permeability and ATP competition (for kinase inhibitors).
| Parameter | Definition | Importance |
| IC50 | Concentration for 50% inhibition in a biochemical assay. | Indicates intrinsic potency. |
| EC50 | Concentration for 50% effect in a cellular assay. | Reflects cellular potency, accounting for cell permeability and other factors. |
| Target Engagement EC50 | Concentration for 50% target binding in a cell. | Confirms the inhibitor is reaching its target in a cellular context. |
Part 2: Experimental Validation of Target Engagement and Specificity
Q3: I see a phenotype after treating my cells with an inhibitor. How can I be sure it's due to binding to my target of interest?
A3: Observing a phenotype is only the first step. You must then directly demonstrate that the inhibitor engages your target in the cellular environment at the concentrations that produce the phenotype.
Featured Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to assess target engagement in intact cells and tissues.[10][11][12] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
Step-by-Step Protocol:
-
Cell Treatment: Treat your cells with a range of inhibitor concentrations (and a vehicle control).
-
Heating: Heat the cell suspensions at various temperatures to induce protein denaturation.
-
Lysis: Lyse the cells to release the soluble proteins.
-
Separation: Separate the precipitated (denatured) proteins from the soluble (stable) proteins by centrifugation.
-
Detection: Analyze the amount of your target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
Expected Outcome: In the presence of a binding inhibitor, your target protein will remain soluble at higher temperatures compared to the vehicle-treated control.
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
Q4: My inhibitor shows good on-target engagement. How do I investigate its broader selectivity profile to identify potential off-targets?
A4: No inhibitor is perfectly specific. It's crucial to understand its interactions with other proteins, especially those structurally related to your primary target.
Recommended Approaches for Selectivity Profiling:
-
Large-Scale Proteomic Profiling:
-
Kinome Profiling: For kinase inhibitors, services are available that screen your compound against hundreds of kinases to determine its selectivity.[7][8][13][14]
-
Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can identify proteins that bind to your inhibitor.
-
-
Computational Prediction:
Q5: What biophysical methods can I use to confirm a direct interaction between my inhibitor and its target and potential off-targets?
A5: Biophysical assays provide quantitative data on binding affinity and kinetics, which are essential for confirming direct interactions.
-
Surface Plasmon Resonance (SPR): SPR measures the binding of an analyte (inhibitor) to a ligand (protein) immobilized on a sensor surface in real-time.[18][19][20][21] It provides valuable kinetic information (association and dissociation rates).[18][22]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry, and enthalpy.[4][23][24][25][26]
| Technique | Measures | Key Information |
| SPR | Changes in refractive index upon binding. | Binding kinetics (kon, koff), Affinity (KD).[18][22] |
| ITC | Heat changes upon binding. | Binding affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[4][24] |
Part 3: The Gold Standard - Genetic Approaches for Target Validation
Q6: I've demonstrated target engagement and have a good understanding of my inhibitor's selectivity. How can I definitively prove that the observed phenotype is due to the inhibition of my target and not an off-target?
A6: Genetic approaches are the gold standard for validating that the effect of a small molecule is mediated through its intended target. The logic is simple: if the inhibitor's effect is truly on-target, then removing or altering the target protein should abolish or change the cellular response to the inhibitor.
Key Genetic Validation Strategies:
-
CRISPR/Cas9-mediated Knockout:
-
Principle: Use CRISPR/Cas9 to create a cell line where your target gene is knocked out.[27][28][29][30][31]
-
Experiment: Treat both the wild-type and knockout cell lines with your inhibitor.
-
Expected Outcome: If the inhibitor is on-target, the knockout cells should be resistant to the inhibitor's effects.[6] A study on cancer drugs found that for many, the efficacy was not affected by the loss of the supposed target, indicating off-target mechanisms.[5][6][32]
-
-
Rescue Experiments with a Resistant Mutant:
-
Principle: Introduce a mutated version of your target protein into the knockout cells that does not bind the inhibitor but retains its normal function.
-
Experiment: Treat the knockout cells expressing the resistant mutant with the inhibitor.
-
Expected Outcome: The resistant mutant should "rescue" the phenotype, meaning the cells will now behave as if they are insensitive to the inhibitor.
-
Caption: Logic of genetic validation for inhibitor specificity.
Conclusion
Minimizing off-target effects is not a single experiment but a systematic process of evidence-building. By carefully selecting your inhibitor, optimizing its concentration, directly demonstrating target engagement, characterizing its selectivity, and using genetic tools for ultimate validation, you can significantly increase the confidence in your data and the reproducibility of your research. This rigorous approach is fundamental to the successful translation of basic research into therapeutic applications.
References
-
Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance - MDPI. (2024-06-18). Available from: [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - Frontiers. (2019-07-16). Available from: [Link]
-
Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization - MDPI. (2026-01-23). Available from: [Link]
-
Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase - NIH. Available from: [Link]
-
Kinome Profiling Service | MtoZ Biolabs. Available from: [Link]
-
The impact of CRISPR-Cas9 on target identification and validation - PubMed. (2015-01-05). Available from: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016-07-01). Available from: [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - NIH. (2019-07-17). Available from: [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - Science. Available from: [Link]
-
Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020-12-02). Available from: [Link]
-
Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC - NIH. Available from: [Link]
-
Kinase Activity Profiling Services - Pamgene. Available from: [Link]
-
Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology - Research journals. Available from: [Link]
-
Identification and Characterization of a Small-Molecule Inhibitor of the Pseudomonas aeruginosa SOS Response - NIH. Available from: [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment - The Institute of Cancer Research, London. (2020-03-03). Available from: [Link]
-
Advancements in small molecule drug design: A structural perspective - PMC - NIH. Available from: [Link]
-
CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. (2024-12-31). Available from: [Link]
-
Characterizing Binding Interactions by ITC - TA Instruments. Available from: [Link]
-
Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed. Available from: [Link]
-
Target Validation with CRISPR | Biocompare.com. (2022-10-28). Available from: [Link]
-
The Experimentalist's Guide to Machine Learning for Small Molecule Design | ACS Applied Bio Materials. Available from: [Link]
-
Isothermal titration calorimetry - Wikipedia. Available from: [Link]
-
Kinase Screening & Profiling Service | Drug Discovery Support. Available from: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available from: [Link]
-
Surface Plasmon Resonance Assay Services - Reaction Biology. Available from: [Link]
-
Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC - NIH. (2020-12-07). Available from: [Link]
-
Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC) | Analytical Chemistry - ACS Publications. (2025-03-19). Available from: [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed. (2019-09-11). Available from: [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. (2023-10-10). Available from: [Link]
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI. Available from: [Link]
-
Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. (2013-08-09). Available from: [Link]
-
Small-molecule inhibitor starting points learned from protein–protein interaction inhibitor structure | Bioinformatics | Oxford Academic. Available from: [Link]
-
Overcoming Small Molecule HPLC Challenges Using Inert Columns - YouTube. (2025-04-28). Available from: [Link]
-
Principles of surface plasmon resonance (SPR) used in Biacore™ systems - YouTube. (2022-10-06). Available from: [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - ResearchGate. Available from: [Link]
-
The impact of CRISPR–Cas9 on target identification and validation - ResearchGate. (2025-08-05). Available from: [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. (2015-11-09). Available from: [Link]
-
Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components - PubMed Central. Available from: [Link]
-
Kinase Panel Screening and Profiling Service - Reaction Biology. Available from: [Link]
-
Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - eLife. Available from: [Link]
-
Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. - NIH. (2018-01-01). Available from: [Link]
-
What is surface plasmon resonance (SPR)? - Cytiva. (2025-06-18). Available from: [Link]
-
CRISPR-Cas9: Shaping the Future of Targeted Drug Development - News-Medical.Net. (2023-12-08). Available from: [Link]
-
CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery - YouTube. (2020-08-27). Available from: [Link]
Sources
- 1. resources.biomol.com [resources.biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. bio-protocol.org [bio-protocol.org]
- 12. annualreviews.org [annualreviews.org]
- 13. Kinase Activity Profiling Services - Pamgene [pamgene.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. mdpi.com [mdpi.com]
- 16. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology [journals.plos.org]
- 18. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. m.youtube.com [m.youtube.com]
- 21. cytivalifesciences.com [cytivalifesciences.com]
- 22. mdpi.com [mdpi.com]
- 23. tainstruments.com [tainstruments.com]
- 24. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 29. biocompare.com [biocompare.com]
- 30. researchgate.net [researchgate.net]
- 31. news-medical.net [news-medical.net]
- 32. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Enzymatic Assay Kits
A Message from Your Senior Application Scientist
Welcome to the technical support center. As researchers, we understand that an experiment's success hinges on accuracy and reproducibility. Enzymatic assays, while powerful, have numerous variables that can impact your results. This guide is structured as a series of frequently asked questions to directly address the most common issues encountered in the lab. My goal is to provide not just solutions, but also the underlying biochemical reasoning to empower you to diagnose and resolve challenges effectively.
Section 1: Critical Pre-Assay Best Practices
Before diving into troubleshooting, it's crucial to establish a foundation of solid laboratory practice. Many assay failures can be traced back to simple errors in preparation and handling.
-
Reagent Handling: Always thaw reagents completely and mix them gently but thoroughly before use to ensure homogeneity.[1] Once thawed, keep components on ice, but use the assay buffer at room temperature for optimal enzyme activity.[1] It is critical to store reagents according to the manufacturer's instructions, typically between 2°C and 8°C, and to always check expiration dates.[2][3][4]
-
Pipetting and Dilutions: Use calibrated pipettes and fresh tips for each standard, sample, and reagent to prevent cross-contamination.[2][5] When preparing serial dilutions for a standard curve, ensure precise calculations and careful pipetting to avoid inaccuracies.[1][6]
-
Temperature Consistency: Temperature fluctuations can significantly impact the rate of enzymatic reactions.[7] Ensure that all reagents, samples, and the microplate itself are equilibrated to the temperature specified in the protocol before starting the assay.[8]
-
Microplate Selection: The choice of a microplate is crucial. Use the correct type for your assay's detection method: clear plates for colorimetric, black plates for fluorescent, and white plates for luminescent assays.[1] The surface properties of the plate can also affect results, so consistency in the type and lot of plates used is important.[9]
Section 2: Troubleshooting Common Assay Problems
Here, we address the most frequent issues researchers face with enzymatic assay kits, presented in a question-and-answer format.
Category 1: No Signal or Low Signal
This is one of the most common and frustrating issues. A lack of signal suggests a failure in one of the core components of the reaction.
// Define Nodes Start [label="No or Low Signal Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagents [label="Are reagents expired or improperly stored?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckProtocol [label="Was a step omitted or incubation time/temp incorrect?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckEnzyme [label="Is the enzyme active?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckInstrument [label="Is the plate reader set to the correct wavelength/filter?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckSample [label="Is the analyte concentration too low or absent?", fillcolor="#FBBC05", fontcolor="#202124"];
Solution_Reagents [label="Replace reagents.\nVerify storage conditions (2-8°C, protected from light).", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution_Protocol [label="Review protocol carefully.\nEnsure correct incubation times and temperatures.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution_Enzyme [label="Run a positive control with a known active enzyme.\nUse fresh samples.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution_Instrument [label="Verify reader settings against the kit datasheet.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution_Sample [label="Concentrate the sample or use a spike-in control to verify.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Define Edges Start -> CheckReagents; CheckReagents -> Solution_Reagents [label="Yes"]; CheckReagents -> CheckProtocol [label="No"]; CheckProtocol -> Solution_Protocol [label="Yes"]; CheckProtocol -> CheckEnzyme [label="No"]; CheckEnzyme -> Solution_Enzyme [label="No"]; CheckEnzyme -> CheckInstrument [label="Yes"]; CheckInstrument -> Solution_Instrument [label="No"]; CheckInstrument -> CheckSample [label="Yes"]; CheckSample -> Solution_Sample [label="Yes"]; } enddot Figure 1: A decision tree for troubleshooting no or low signal.
Q1: My assay has produced no signal, or the signal is indistinguishable from the background. What went wrong?
A1: This issue typically points to a critical failure in the reaction setup. Here’s a breakdown of potential causes and how to investigate them:
-
Cause: Inactive or Degraded Reagents. Enzymes are sensitive proteins that can lose activity if stored improperly or subjected to multiple freeze-thaw cycles.[2][10] Substrates can also degrade, especially if exposed to light or stored at the wrong temperature.[8][11]
-
Solution: First, verify that all kit components are within their expiration date and have been stored according to the datasheet.[2] To test enzyme activity, run a positive control using a known standard from the kit. If the standard also fails to produce a signal, it strongly suggests a problem with one of the core reagents.
-
-
Cause: Procedural Error. A simple mistake, such as omitting a crucial reagent or using the wrong incubation time, can completely halt the reaction.[1]
-
Cause: Incorrect Instrument Settings. If the plate reader is not set to the correct wavelength or filter for the specific fluorophore or chromophore in your assay, it will not detect the signal being produced.[1][12]
-
Solution: Double-check the kit's datasheet for the recommended excitation and emission wavelengths (for fluorescence) or the specific absorbance wavelength (for colorimetric assays) and confirm these match your instrument's settings.[1]
-
-
Cause: Issues with the Sample. The concentration of the target enzyme or analyte in your sample may be below the detection limit of the assay. Alternatively, your sample may contain an inhibitor.
-
Solution: To check if your sample concentration is too low, you can try concentrating the sample or, if possible, perform a spike-in experiment. This involves adding a known amount of the standard to your sample to see if the signal is recovered.[13] If you suspect an inhibitor, diluting your sample may alleviate the effect.
-
Category 2: High Background Signal
A high background signal can mask the true signal from your samples, reducing the dynamic range and sensitivity of the assay.
Q2: My negative control wells (e.g., no enzyme) show a high signal. What causes this?
A2: High background often results from non-specific activity or contamination. Here are the most common culprits:
-
Cause: Substrate Instability or Contamination. Some substrates can spontaneously break down or "auto-hydrolyze" over time, producing a signal even in the absence of an enzyme. This can be exacerbated by buffer conditions or temperature.[8]
-
Solution: Prepare the substrate solution immediately before use.[8] To test for auto-hydrolysis, incubate the substrate with the assay buffer alone and measure the signal over time. If the signal increases, this indicates substrate instability. You may need to adjust the buffer pH or consult the manufacturer.
-
-
Cause: Contaminated Reagents or Buffers. Contamination of buffers or reagents with the enzyme or a substance that mimics the product can lead to a false signal.[8][14]
-
Cause: Insufficient Washing or Blocking (for ELISA-type assays). In assays involving plate-bound components, inadequate washing can leave behind unbound detection reagents, while ineffective blocking can lead to non-specific binding of antibodies to the plate surface.[8][14][15]
-
Solution: Ensure that washing steps are thorough, completely removing the liquid from the wells after each wash.[12] Increasing the number of washes or including a short soak step can help.[8] You may also need to optimize the blocking buffer; sometimes, trying a different blocking agent (e.g., BSA, casein) is necessary.[16][17]
-
-
Cause: Compound Interference. If you are screening compound libraries, the compounds themselves can interfere with the assay. Some compounds are autofluorescent at the assay wavelengths, or they can inhibit or activate the reporter enzyme.[18][19][20]
-
Solution: Run a control where you add the test compound to the reaction after the stop solution has been added. A signal in this well indicates the compound itself is fluorescent or colored. Also, test the compound with the detection system alone (e.g., substrate and reporter enzyme) to check for direct inhibition or activation.[20]
-
Category 3: Poor Reproducibility and High Variability
High variability between replicate wells makes it difficult to obtain statistically significant results.
Q3: I have a high coefficient of variation (%CV) between my replicate wells. How can I improve my assay's precision?
A3: Inconsistent results often stem from minor variations in technique or environmental conditions that accumulate across the plate.
-
Cause: Pipetting Inaccuracy. This is the most common source of variability. Errors in pipetting small volumes, insecurely attached pipette tips, or inconsistent technique can lead to significant differences between wells.[1][6][15]
-
Cause: Temperature Gradients. Microplates can heat or cool unevenly, especially if they are taken directly from a refrigerator and placed into a warm reader. This can cause the enzymatic reaction to proceed at different rates in different parts of the plate, a phenomenon known as the "edge effect."[7]
-
Cause: Inadequate Mixing. If the reagents are not mixed properly in the wells, the reaction may not start uniformly, leading to variable results.
-
Solution: After adding all components, gently tap the plate or use a plate shaker to ensure the contents of each well are thoroughly mixed. Be careful not to splash contents between wells.
-
-
-
Solution: Whenever possible, use plates from the same manufacturing lot for an entire experiment. High-quality plates from reputable suppliers are recommended.
-
Table 1: Checklist for Reducing Assay Variability
| Checkpoint | Action | Rationale |
| Pipettes | Verify calibration. Ensure tips are firmly seated. | Inaccurate liquid delivery is a primary source of error.[6] |
| Reagents | Equilibrate all to room temperature before use. | Temperature affects enzyme kinetics; gradients cause variability.[7] |
| Dispensing | Prepare master mixes. Pipette to the side of the well. | Ensures uniform reagent concentration and prevents bubbles.[1] |
| Mixing | Gently tap or shake the plate after additions. | Homogenizes the reaction mixture for a uniform start. |
| Incubation | Use plate sealers. Avoid stacking plates. | Prevents evaporation and minimizes edge effects.[12] |
Section 3: Advanced Protocols and Methodologies
Protocol: Performing an Initial Velocity Enzyme Kinetics Experiment
To ensure your assay is robust, especially when determining kinetic parameters like Km and Vmax, you must operate under initial velocity conditions. This means measuring the reaction rate during the linear phase, typically before more than 10-15% of the substrate has been consumed.[22]
// Define Nodes Prep [label="Prepare Reagents\n(Enzyme, Substrate, Buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Equilibrate [label="Equilibrate to Assay Temp", fillcolor="#F1F3F4", fontcolor="#202124"]; Initiate [label="Initiate Reaction\n(Add Enzyme or Substrate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Read [label="Read Plate\n(Kinetic Mode)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Plot [label="Plot Signal vs. Time", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Identify Linear Range\n(Initial Velocity)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Define Edges Prep -> Equilibrate; Equilibrate -> Initiate; Initiate -> Read; Read -> Plot; Plot -> Analyze; } enddot Figure 2: Workflow for determining initial velocity conditions.
Step-by-Step Methodology:
-
Prepare Reagents: Prepare serial dilutions of your substrate. It is recommended to have multiple concentrations both above and below the suspected Km value.[22] Prepare a fixed, non-limiting concentration of your enzyme.
-
Set Up the Plate: Add the buffer and substrate dilutions to the wells of your microplate. Include a "no enzyme" control for each substrate concentration to measure background.
-
Equilibrate Temperature: Allow the plate to incubate at the desired assay temperature for 5-10 minutes.
-
Initiate the Reaction: Add the enzyme to the wells to start the reaction. It is often best to use a multichannel pipette for this step to ensure all reactions start simultaneously.
-
Measure Signal Kinetically: Immediately place the plate in a pre-warmed microplate reader set to kinetic mode. The reader will take multiple readings from each well over a set period (e.g., every 30 seconds for 15 minutes).
-
Analyze the Data: For each substrate concentration, plot the signal (e.g., absorbance) versus time. The initial velocity is the slope of the initial, linear portion of this curve. If the curve is not linear, it may indicate that the enzyme concentration is too high or the substrate is being depleted too quickly.[22]
By following this protocol, you can ensure that your subsequent experiments are performed under valid steady-state conditions, which is crucial for accurate inhibitor screening and kinetic characterization.[23]
References
-
Basics of Enzymatic Assays for HTS. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (NCBI). [Link]
-
101 ELISA Troubleshooting Tips for Research in 2024. (n.d.). Assay Genie. [Link]
-
ELISA Troubleshooting Saturated Signals. (n.d.). Boster Biological Technology. [Link]
-
ELISA Standard Curve Problems and Troubleshooting. (2023). Diagnopal. [Link]
-
What Causes High Background in ELISA Tests? (n.d.). Surmodics. [Link]
-
Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology. (2020). In Assay Guidance Manual. National Center for Biotechnology Information (NCBI). [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]
-
Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). Custom Biogenic Systems. [Link]
-
Troubleshooting Common Issues In Elisa Kits: Tips And Strategies. (2023). Biomatik. [Link]
-
Interference and Artifacts in High-content Screening. (2025). In Assay Guidance Manual. National Center for Biotechnology Information (NCBI). [Link]
-
Enzyme Kinetics Questions and answers. (n.d.). University of Technology. [Link]
-
Microplate reading technology for improved assay stability in drug discovery workflows. (2023). Drug Target Review. [Link]
-
Can't figure out why my ELISA isn't generating a signal - Any tips? (2018). ResearchGate. [Link]
-
Best practices for handling chemical reagents to prevent cross-contamination. (n.d.). Quimivita. [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press (US). [Link]
-
Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide. (2025). Leading Edge Bio. [Link]
-
How to troubleshoot steady state kinetics runs in which higher substrate concentration is not leveling off as it should? (2018). ResearchGate. [Link]
-
Apparent Activity In High-Throughput Screening: Origins Of Compound-Dependent Assay Interference. (2025). ResearchGate. [Link]
-
Biochemistry Enzyme kinetics. (n.d.). SlideShare. [Link]
-
How to Store and Handle Lab Reagents Properly. (2025). Haque Enterprise. [Link]
-
Minimizing Data Variability Caused by Your Microplate Reader. (2017). Tecan. [Link]
-
Tips to Maximize The Effectiveness Of Laboratory Reagents. (2024). Medi-Products. [Link]
-
Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. (2020). In Assay Guidance Manual. National Center for Biotechnology Information (NCBI). [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2010). PMC - NIH. [Link]
-
Troubleshooting Common ELISA Problems. (n.d.). Maxanim. [Link]
Sources
- 1. docs.abcam.com [docs.abcam.com]
- 2. biomatik.com [biomatik.com]
- 3. ersolutionbd.com [ersolutionbd.com]
- 4. mediproducts.net [mediproducts.net]
- 5. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 6. ELISA Standard Curve Problems and Troubleshooting | Diagnopal [diagnopal.ca]
- 7. selectscience.net [selectscience.net]
- 8. assaygenie.com [assaygenie.com]
- 9. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 11. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 12. bosterbio.com [bosterbio.com]
- 13. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. What are the reasons for high background in ELISA? | AAT Bioquest [aatbio.com]
- 15. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 16. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 17. maxanim.com [maxanim.com]
- 18. Apparent activity in high-throughput screening: origins of compound-dependent assay interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 21. labcompare.com [labcompare.com]
- 22. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. biochem.du.ac.in [biochem.du.ac.in]
Technical Support Center: Managing Solvent Effects in Cellular Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) to help you effectively control for the effects of solvents, such as Dimethyl Sulfoxide (DMSO), in your cellular assays. As a Senior Application Scientist, my goal is to provide you with the expertise and field-proven insights necessary to ensure the integrity and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of DMSO and other solvents in cellular assays.
Q1: Why is DMSO so commonly used as a solvent in cellular assays?
A: Dimethyl sulfoxide (DMSO) is a versatile solvent widely used in biomedical research for several key reasons. Its amphiphilic nature allows it to dissolve a broad range of both polar and nonpolar compounds that are otherwise insoluble in aqueous media, a critical feature for high-throughput screening (HTS) compound libraries.[1][2][3] Additionally, at low concentrations, it is considered to have relatively low toxicity, making it compatible with many cell-based assays.[2][4]
Q2: What is a "vehicle control" and why is it essential?
A: A vehicle control is a crucial experimental control that contains the solvent (the "vehicle") used to dissolve the test compound, but not the compound itself.[5] Its purpose is to isolate the effects of the solvent from the effects of the compound being tested.[6] By comparing the response of cells treated with the vehicle control to untreated cells and cells treated with the compound-solvent mixture, researchers can confidently attribute any observed biological effects to the compound itself, rather than an artifact of the solvent.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A: There is no single universal "safe" concentration of DMSO, as tolerance is highly dependent on the cell type, assay duration, and the specific endpoint being measured. However, a general guideline is to keep the final concentration of DMSO at or below 0.1% to 0.5% to minimize cytotoxicity.[4] Some sensitive cell lines may show significant toxicity at concentrations as low as 0.1%, while more robust lines might tolerate up to 1%.[7][8] It is imperative to determine the specific tolerance of your cell line to DMSO through a dose-response experiment before initiating your main assays.[9]
Q4: Can DMSO affect cellular functions beyond simple toxicity?
A: Yes. Even at non-toxic concentrations, DMSO can have significant biological effects. It has been shown to alter cell signaling pathways, induce differentiation, and act as an anti-inflammatory and antioxidant agent.[10][11] For instance, even ultra-low concentrations of DMSO have been found to have broad and heterogeneous effects on targetable signaling proteins in cancer cell lines.[11] These off-target effects underscore the critical importance of proper vehicle controls to ensure that observed experimental outcomes are not misinterpreted.
Q5: When preparing serial dilutions of my compound, should the DMSO concentration change?
A: No, the concentration of the solvent should remain constant across all dilutions of your test compound.[12] This is a critical aspect of experimental design to avoid introducing a second variable (changing solvent concentration) into your dose-response curve. Failing to maintain a constant solvent concentration can lead to confounding results where it is impossible to distinguish the effect of the compound from the effect of the solvent.[12]
Q6: My compound is not soluble in DMSO. What are some alternatives?
A: If your compound is insoluble in DMSO, other organic solvents compatible with cellular assays can be considered. These include dimethylformamide (DMF), ethanol, and dimethylacetamide (DMAc).[13] For some applications, non-traditional solvents like Cyrene™, a green alternative to DMSO, may be suitable.[2][3][14] It is crucial to perform thorough validation and toxicity testing for any alternative solvent, just as you would for DMSO.
Troubleshooting Guides
This section provides practical solutions to specific problems you may encounter when working with solvents in cellular assays.
Problem 1: High background toxicity observed in the vehicle control.
Symptom: Your vehicle control (cells + media + DMSO) shows a significant decrease in cell viability compared to the untreated control (cells + media only).
Possible Causes and Solutions:
-
DMSO Concentration is Too High: The most likely cause is that the final DMSO concentration exceeds the tolerance of your specific cell line.
-
Solution: Perform a DMSO dose-response curve to determine the maximum non-toxic concentration for your cells. This should be done for the same duration as your planned experiment. A good starting point is to test a range from 0.01% to 5% DMSO.
-
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to solvents.
-
Solution: If lowering the DMSO concentration is not feasible due to compound solubility, consider using a more robust cell line if the experimental question allows. Alternatively, explore alternative, less toxic solvents.
-
-
Poor Quality DMSO: Impurities in the DMSO can contribute to cytotoxicity.
Problem 2: Inconsistent results or poor reproducibility in dose-response experiments.
Symptom: You observe high variability between replicate wells or between experiments when testing a compound's dose-response.
Possible Causes and Solutions:
-
Inconsistent Solvent Concentration: As mentioned in the FAQs, failing to maintain a constant final DMSO concentration across all compound dilutions is a common source of error.[12]
-
Solution: Prepare a stock solution of your compound in 100% DMSO. Then, perform serial dilutions of this stock in 100% DMSO. Finally, add the same small volume of each DMSO dilution to your cell culture media to achieve the final desired compound concentrations with a constant DMSO percentage.
-
-
DMSO Hydration: DMSO is highly hygroscopic and will readily absorb water from the atmosphere.[1][15] This can alter the concentration of your stock solutions over time.
-
Solution: Store DMSO in small, single-use aliquots to minimize exposure to air. Use desiccants when storing opened containers.
-
-
Compound Precipitation: The compound may be precipitating out of solution when diluted into the aqueous culture medium.
-
Solution: Visually inspect your wells for precipitation after adding the compound. If precipitation is observed, you may need to lower the highest tested concentration or explore the use of a co-solvent system.
-
Problem 3: The compound appears to be less toxic than the DMSO vehicle control.
Symptom: In a viability assay, cells treated with your compound (dissolved in DMSO) show higher viability than cells treated with the same concentration of DMSO alone.[16]
Possible Causes and Solutions:
-
Compound has a Pro-proliferative or Protective Effect: The compound itself may be promoting cell growth or protecting cells from the mild toxicity of the DMSO.
-
Solution: This is a valid biological result. Ensure your controls are set up correctly to interpret this. Your primary comparison for the effect of the drug is the vehicle control, not the untreated cells.
-
-
Assay Interference: The compound may be interfering with the assay chemistry. For example, in MTT assays, some compounds can act as reducing agents and artificially increase the signal.
-
Solution: Run a cell-free control where you add the compound to the assay reagents to check for direct chemical interference. Consider using an alternative viability assay that relies on a different detection principle (e.g., CellTiter-Glo®, which measures ATP).
-
Experimental Protocols & Workflows
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
This protocol outlines the steps to identify the highest concentration of DMSO that does not significantly impact the viability of your cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at the density you will use for your main experiments. Allow them to adhere and recover overnight.
-
Prepare DMSO Dilutions: Prepare a 2X serial dilution series of cell culture-grade DMSO in your complete cell culture medium. A typical range would be from 10% down to 0.02% (this will be further diluted 1:1 in the wells).
-
Treatment: Remove half of the media from each well and add an equal volume of the 2X DMSO dilutions, resulting in a final concentration range of 5% to 0.01%. Include wells with media only (untreated control).
-
Incubation: Incubate the plate for the same duration as your planned drug treatment experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a standard cell viability assay (e.g., MTT, PrestoBlue™, CellTiter-Glo®).
-
Data Analysis: Normalize the data to the untreated control (set to 100% viability). The highest DMSO concentration that does not cause a statistically significant decrease in viability is your maximum tolerated concentration.
Workflow for Preparing Compound Dilutions with Constant DMSO
This workflow ensures a consistent solvent concentration across all experimental conditions.
Caption: Workflow for consistent solvent concentration in serial dilutions.
Data Summary Tables
Table 1: General DMSO Tolerance Guidelines for Cellular Assays
| DMSO Concentration | Potential Effects & Recommendations |
| < 0.1% | Generally considered safe for most cell lines and assays. Minimal impact on cell viability and function.[7] |
| 0.1% - 0.5% | Often acceptable, but cell line-specific validation is crucial. May induce subtle changes in gene expression or signaling.[4] |
| 0.5% - 1.0% | Increased risk of cytotoxicity and off-target effects.[12] May be necessary for poorly soluble compounds, but requires careful vehicle controls. |
| > 1.0% | Significant cytotoxicity is common. Reduces readout parameters in most cell types.[12] Should be avoided unless absolutely necessary and for short-duration assays only. |
Table 2: Troubleshooting Quick Reference
| Issue | Primary Cause | Recommended Action |
| Vehicle control is toxic | DMSO concentration too high | Determine max tolerated concentration (Protocol 1) |
| Inconsistent results | Variable DMSO concentration | Use consistent dilution workflow (see diagram) |
| Compound > Vehicle Viability | Biological effect or assay interference | Compare to vehicle; run cell-free controls |
| Compound precipitates | Poor aqueous solubility | Lower top concentration; explore co-solvents |
Logical Decision-Making Diagram
Troubleshooting Assay Variability
This diagram provides a logical path for diagnosing the root cause of variability in your assay results.
Caption: Decision tree for troubleshooting assay variability.
References
- Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH. (n.d.).
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. (n.d.).
- Considerations regarding use of solvents in in vitro cell based assays - ResearchGate. (n.d.).
-
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - MDPI. (2022, July 13). Retrieved January 24, 2026, from [Link]
- Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - NIH. (n.d.).
-
Avoiding toxic DMSO concentrations in cell culture : r/labrats - Reddit. (n.d.). Retrieved January 24, 2026, from [Link]
-
High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC. (n.d.). Retrieved January 24, 2026, from [Link]
-
(A) The effect of DMSO on modulating the activation of cell signaling pathways in response to E. coli - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? (n.d.). Retrieved January 24, 2026, from [Link]
- Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchGate. (n.d.).
-
How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay? (2017, May 8). Retrieved January 24, 2026, from [Link]
-
What the concentration of DMSO you use in cell culture assays? - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Controlling your High Content Assays - Araceli Biosciences. (2020, December 8). Retrieved January 24, 2026, from [Link]
-
In situ DMSO hydration measurements of HTS compound libraries | Request PDF. (n.d.). Retrieved January 24, 2026, from [Link]
-
Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC - NIH. (2019, December 17). Retrieved January 24, 2026, from [Link]
-
Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]
-
Cells treated with DMSO show less viability than cells treated with the compound, how is that possible? | ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Solvent-induced membrane stress in biofuel production: molecular insights from small-angle scattering and all-atom molecular dynamics simulations - Green Chemistry (RSC Publishing). (2020, September 9). Retrieved January 24, 2026, from [Link]
-
Revisiting the Aqueous Solutions of Dimethyl Sulfoxide by Spectroscopy in the Mid- and Near-Infrared: Experiments and Car–Parrinello Simulations - ACS Publications. (2015, October 28). Retrieved January 24, 2026, from [Link]
-
A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]
-
Considerations regarding use of solvents in in vitro cell based assays - Semantic Scholar. (n.d.). Retrieved January 24, 2026, from [Link]
-
Alternatives to DMSO? Acetonitrile in biology? : r/Chempros - Reddit. (2021, April 27). Retrieved January 24, 2026, from [Link]
-
Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction - Agilent. (n.d.). Retrieved January 24, 2026, from [Link]
-
Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. - Semantic Scholar. (n.d.). Retrieved January 24, 2026, from [Link]
-
HTS library plate rejuvenation using a DMSO-rich atmosphere - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]
-
Analytical Testing Strategies for CAR T-Cell Products - BioProcess International. (2019, December 16). Retrieved January 24, 2026, from [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. (2021, October 22). Retrieved January 24, 2026, from [Link]
-
Another aspect in use of DMSO in medicinal chemistry - Atlas of Science. (2016, October 27). Retrieved January 24, 2026, from [Link]
-
Treating Cells as Reagents to Design Reproducible Assays - YouTube. (2021, March 29). Retrieved January 24, 2026, from [Link]
-
Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Publishing. (n.d.). Retrieved January 24, 2026, from [Link]
-
Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]
-
Assay Troubleshooting | MB - About. (n.d.). Retrieved January 24, 2026, from [Link]
-
Strategies for Assay Selection and for the Development of Robust Biochemical Assays. (2021, March 29). Retrieved January 24, 2026, from [Link]
-
Effect of Organic Solvents on the Yield of Solvent-Tolerant Pseudomonas putida S12 - NIH. (n.d.). Retrieved January 24, 2026, from [Link]
-
Optimizing Your Cell Based Assay Performance Key Strategies - Marin Biologic Laboratories. (n.d.). Retrieved January 24, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
- 15. HTS library plate rejuvenation using a DMSO-rich atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Inhibitory Activity of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, multi-tiered strategy for validating the inhibitory activity of the novel small molecule, 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine. We will move beyond a simple recitation of protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating workflow. Our primary investigative hypothesis is that this compound targets the p38 MAPK signaling pathway, a critical mediator of inflammatory responses.
The Target Landscape: p38 MAPK Signaling in Inflammation
The p38 Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that play a central role in cellular responses to external stressors, such as UV light, osmotic shock, and pro-inflammatory cytokines like TNF-α and Interleukin-1.[1][2] The pathway is a critical component of the inflammatory cascade, making it a high-value target for therapeutic intervention in autoimmune diseases, chronic inflammation, and certain cancers.[3][4]
There are four main isoforms of p38: α, β, γ, and δ.[1][5] The α and β isoforms are particularly noted for their sensitivity to pyridinyl imidazole-based inhibitors.[2] Upon activation by upstream kinases (MKK3/MKK6), p38 MAPK phosphorylates a host of downstream targets, including transcription factors (e.g., ATF-2) and other kinases (e.g., MAPKAPK-2), ultimately leading to the production of inflammatory mediators.[1][3]
Our candidate molecule, this compound, contains the classic pyridinyl-imidazole scaffold, making it a strong candidate for a p38 MAPK inhibitor. This guide outlines the necessary steps to confirm this hypothesis, quantify its potency, and benchmark its performance against established inhibitors.
Caption: The p38 MAPK signaling cascade.
A Multi-Tiered Validation Workflow
To rigorously validate our candidate inhibitor, we will employ a logical progression of experiments, moving from direct biochemical assays to complex cellular models. This tiered approach ensures that each step builds upon a foundation of validated data.
Caption: Multi-tiered validation workflow.
Tier 1: In Vitro Biochemical Validation
Objective: To determine if this compound directly inhibits the enzymatic activity of purified p38 MAPK isoforms.
Causality: This is the most direct test of our hypothesis. A positive result here confirms a direct molecular interaction between our compound and the target protein, independent of any cellular complexity. We will use a non-radioactive, in vitro kinase assay.[1]
Protocol: Non-Radioactive In Vitro p38α Kinase Assay
This protocol is adapted from commercially available kits that utilize a known p38 substrate, such as ATF-2.[1][2]
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the candidate inhibitor in 100% DMSO. Create a 10-point serial dilution series (e.g., half-log dilutions) in DMSO.
-
Prepare a similar dilution series for a known p38 inhibitor (e.g., SB 202190) to serve as a positive control for inhibition.[6]
-
Reconstitute recombinant active p38α kinase and its substrate (e.g., ATF-2 fusion protein) in kinase assay buffer.
-
Prepare ATP solution at a concentration near the Km for p38α to ensure competitive inhibition can be detected.
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of each inhibitor dilution (including a DMSO-only vehicle control).
-
Add 20 µL of the p38α kinase/substrate mix to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 25 µL of the ATP solution to each well.
-
Incubate the plate for 30-60 minutes at 30°C.
-
-
Detection:
-
Terminate the reaction by adding SDS-PAGE sample buffer.
-
Resolve the proteins via SDS-PAGE and transfer to a nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., Phospho-ATF-2 (Thr71) Antibody).[1]
-
Use a chemiluminescent or fluorescent secondary antibody for detection and quantify band intensity.
-
-
Data Analysis:
-
Normalize the signal of each well to the DMSO vehicle control (100% activity) and a "no enzyme" control (0% activity).
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Self-Validation System:
-
Positive Control: SB 202190 should yield a known, low-nanomolar IC50 value.[6]
-
Negative Control: DMSO vehicle should show maximum kinase activity.
-
Assay Integrity: A "no ATP" control should show no substrate phosphorylation.
Tier 2: Cellular Target Engagement
Objective: To confirm that the candidate inhibitor can cross the cell membrane and inhibit p38 MAPK activity within a living cell.
Causality: A compound that is potent biochemically may fail in a cellular context due to poor permeability or rapid efflux. This experiment validates that the compound can reach and engage its target in a physiological environment. We will measure the phosphorylation status of p38 itself, as phosphorylation at Thr180 and Tyr182 is a direct marker of its activation.[1][7]
Protocol: Western Blot for Phospho-p38 MAPK
-
Cell Culture and Treatment:
-
Plate a relevant cell line (e.g., HeLa or RAW 264.7 macrophages) and grow to 80-90% confluency.
-
Pre-treat cells for 1 hour with various concentrations of the candidate inhibitor or the control inhibitor (SB 202190). Include a DMSO vehicle control.
-
Stimulate the p38 pathway by treating the cells with a known activator, such as Anisomycin (10 µg/mL) or Lipopolysaccharide (LPS, 1 µg/mL), for 30 minutes.[1][7] An unstimulated control group should also be included.
-
-
Cell Lysis:
-
Aspirate the media and wash cells once with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scientist's Note: The inclusion of phosphatase inhibitors (e.g., sodium pyrophosphate, β-glycerophosphate, sodium orthovanadate) is absolutely critical. Without them, cellular phosphatases will rapidly dephosphorylate your target, leading to false-negative results.
-
Scrape the cell lysate, transfer to a microfuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.[8]
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against Phospho-p38 MAPK (Thr180/Tyr182).[9]
-
After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization and Analysis:
-
Strip the membrane and re-probe with an antibody for total p38 MAPK to ensure equal loading and to confirm the inhibitor does not cause protein degradation.[9]
-
Quantify the band intensities for both phospho-p38 and total p38.
-
Calculate the ratio of phospho-p38 to total p38 for each condition and normalize to the stimulated vehicle control. This will allow for the determination of a cellular IC50.
-
Tier 3: Functional Cellular Outcome
Objective: To determine if inhibiting p38 MAPK with our candidate compound leads to a downstream biological effect, specifically the reduction of inflammatory cytokine production.
Causality: This step connects target engagement to a therapeutically relevant outcome. A successful result demonstrates that the observed target inhibition is sufficient to modulate cellular function in the desired way. We will measure the secretion of TNF-α, a key pro-inflammatory cytokine directly regulated by the p38 pathway.[10]
Protocol: TNF-α ELISA from LPS-Stimulated Macrophages
-
Cell Culture and Treatment:
-
Plate RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs) in a 96-well plate.
-
Pre-treat the cells for 1 hour with a dose-response of the candidate inhibitor and control inhibitors.
-
Stimulate the cells with LPS (100 ng/mL) for 4-6 hours to induce TNF-α production. Include an unstimulated control.
-
-
Sample Collection:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant for analysis.
-
-
ELISA Procedure:
-
Perform a standard sandwich ELISA for TNF-α according to the manufacturer's protocol.
-
Briefly, coat an ELISA plate with a capture antibody for TNF-α.
-
Add the collected supernatants and a standard curve of recombinant TNF-α.
-
Wash and add a biotinylated detection antibody.
-
Wash and add streptavidin-HRP.
-
Wash and add a colorimetric substrate (e.g., TMB). Stop the reaction and read the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the concentration of TNF-α in each sample using the standard curve.
-
Plot the TNF-α concentration against the inhibitor concentration to determine the IC50 for the functional response.
-
Benchmarking and Selectivity Profile
A potent inhibitor is only useful if it is also selective. Off-target activity can lead to toxicity and unforeseen side effects.
Objective: To compare the potency of our candidate inhibitor against established standards and to assess its selectivity against other related kinases.
Causality: This final validation step provides crucial context. By comparing our compound to "gold standard" inhibitors, we understand its relative performance. By profiling it against other kinases, particularly those with similar ATP-binding pockets, we can predict potential liabilities and establish a therapeutic window. A common and important off-target for p38 inhibitors is the TGF-β receptor kinase family (e.g., ALK5).[11]
Data Summary and Comparison
The data from all tiers of validation should be compiled into clear, comparative tables.
Table 1: Comparative Potency (IC50 Values)
| Compound | p38α (Biochemical) | p-p38 (Cellular) | TNF-α Release (Functional) |
| Candidate Inhibitor | e.g., 85 nM | e.g., 250 nM | e.g., 300 nM |
| SB 202190 (Control) | 50 nM[6] | ~150 nM | ~200 nM |
| BIRB 796 (Control) | <1 nM | ~10 nM | ~15 nM |
Note: Data for control compounds are representative values from the literature. Experimental values should be determined concurrently.
Table 2: Kinase Selectivity Profile
| Kinase Target | Candidate Inhibitor (IC50) | SB 202190 (IC50) |
| p38α | e.g., 85 nM | 50 nM[6] |
| p38β | e.g., 150 nM | 100 nM[6] |
| JNK1 | e.g., >10,000 nM | >10,000 nM |
| ERK2 | e.g., >10,000 nM | >10,000 nM |
| ALK5 (TGF-βRI) | e.g., 8,500 nM | >10,000 nM |
| LCK | e.g., 6,000 nM | >5,000 nM |
This selectivity screen should be performed by a specialized service provider or using a broad panel of in-house kinase assays. A selectivity of >100-fold over related kinases is generally considered a good starting point.
Conclusion and Forward Look
This guide has outlined a rigorous, logically structured workflow to validate the inhibitory activity of this compound. By progressing from direct biochemical inhibition to cellular target engagement and functional outcomes, this process builds a comprehensive evidence package. The final benchmarking and selectivity profiling steps are crucial for understanding the compound's potential as a research tool or therapeutic lead.
References
-
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. ACS Publications. [Link]
-
Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed. [Link]
-
Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis. PMC. [Link]
-
Western blot analysis of total and phospho-p38-MAPK in normal and... ResearchGate. [Link]
-
SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7. PubMed. [Link]
-
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. PMC. [Link]
-
p38 mitogen-activated protein kinases. Wikipedia. [Link]
-
Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist. PubMed. [Link]
-
Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. SciSpace. [Link]
-
A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. PubMed Central. [Link]
-
Anticonvulsant activity of the gamma-aminobutyric acid uptake inhibitor N-4,4-diphenyl-3-butenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol. PubMed. [Link]
- WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
- Clinical candidates of small molecule p38 MAPK inhibitors for inflamm
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC - NIH. [Link]
-
The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. PubMed. [Link]
-
1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. PubMed. [Link]
- Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases. Unknown Source.
-
Flow Cytometric Detection of p38 MAPK Phosphorylation and Intracellular Cytokine Expression in Peripheral Blood Subpopulations from Patients with Autoimmune Rheumatic Diseases. PubMed Central. [Link]
- p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit. Unknown Source.
-
SB-431542. Wikipedia. [Link]
-
Effects of 4-methylimidazole on cerebral glutamate decarboxylase activity and specific GABA receptor binding in mice. PubMed. [Link]
- TGF-beta/Smad 阻害. Unknown Source.
-
Synthesis of Hybrid Molecules with Imidazole-1,3,4-thiadiazole Core and Evaluation of Biological Activity on Trypanosoma cruzi and Leishmania donovani. MDPI. [Link]
-
Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. [Link]
-
BP401T. COP Bela. [Link]
-
4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone. PubChem. [Link]
Sources
- 1. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. p38 Inhibitors [rndsystems.com]
- 4. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Navigating the Kinase Inhibitor Landscape: A Comparative Outlook on 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine and Established FLT3 Inhibitors
In the dynamic field of targeted cancer therapy, the FMS-like tyrosine kinase 3 (FLT3) receptor has emerged as a critical target, particularly in acute myeloid leukemia (AML). Activating mutations in FLT3 are prevalent in AML and are associated with a poor prognosis. This has spurred the development of a range of FLT3 inhibitors, fundamentally changing the treatment paradigm for this aggressive hematologic malignancy. This guide provides a comparative analysis of the publicly available data for the investigational compound 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine in the context of well-established FLT3 inhibitors.
While a direct, head-to-head comparison is precluded by the current absence of published data on the FLT3 inhibitory activity of this compound, this guide will provide a comprehensive framework for such an evaluation. We will delve into the characteristics of known FLT3 inhibitors, the methodologies to assess their efficacy, and the potential positioning of novel chemical scaffolds.
The FLT3 Target: A Beacon for AML Therapy
FLT3 is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In AML, two primary types of activating mutations render the FLT3 receptor constitutively active, leading to uncontrolled cell growth: internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD).[1] This constitutive signaling makes FLT3 an attractive therapeutic target.
The clinical landscape is now populated by both first and second-generation FLT3 inhibitors, each with distinct profiles.
-
First-Generation Inhibitors: These agents, such as Midostaurin and Sorafenib, are multi-kinase inhibitors. While they target FLT3, they also inhibit other kinases, which can contribute to both their therapeutic effects and off-target toxicities.[1][2] Midostaurin, for instance, was the first FLT3 inhibitor to be approved by the FDA for AML.[3] Sorafenib, another multi-kinase inhibitor, also demonstrates anti-FLT3 activity.[4][5]
-
Second-Generation Inhibitors: These inhibitors, including Gilteritinib and Quizartinib, were designed for greater potency and selectivity against FLT3. Gilteritinib is a potent inhibitor of both FLT3-ITD and FLT3-TKD mutations.[6][7] Quizartinib is a highly potent FLT3 inhibitor, particularly against FLT3-ITD mutations.[8][9]
The development of these inhibitors has significantly improved outcomes for patients with FLT3-mutated AML, underscoring the importance of continued research into novel chemical entities.
Evaluating Novel FLT3 Inhibitors: A Methodological Blueprint
To ascertain the therapeutic potential of a novel compound like this compound as an FLT3 inhibitor, a standardized series of in vitro and cellular assays are indispensable.
In Vitro Kinase Assays: The First Litmus Test
The initial step is to determine the direct inhibitory effect of the compound on the FLT3 kinase. This is typically achieved through in vitro kinase assays.
Principle: These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by the isolated FLT3 enzyme (wild-type and mutant forms). The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.
Step-by-Step Protocol for a Typical In Vitro FLT3 Kinase Assay:
-
Reagent Preparation:
-
Recombinant human FLT3 enzyme (wild-type, ITD, and TKD mutant forms).
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ATP (adenosine triphosphate) at a concentration close to the Michaelis-Menten constant (Km) for FLT3.
-
A suitable substrate (e.g., a synthetic peptide).
-
The test compound (this compound) serially diluted to a range of concentrations.
-
Detection reagent (e.g., a phosphospecific antibody or a universal kinase assay kit).
-
-
Assay Procedure:
-
In a multi-well plate, add the FLT3 enzyme, the test compound at various concentrations, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction.
-
Add the detection reagent to quantify the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Assays: Assessing Activity in a Biological Context
Demonstrating activity in a cellular context is the critical next step. This is typically performed using leukemia cell lines that are dependent on FLT3 signaling for their proliferation and survival.
Principle: These assays measure the ability of the compound to inhibit the growth and proliferation of FLT3-mutant AML cells. The half-maximal effective concentration (EC50) or growth inhibition 50 (GI50) is determined.
Step-by-Step Protocol for a Cell Proliferation Assay:
-
Cell Culture:
-
Culture FLT3-dependent AML cell lines (e.g., MV4-11, MOLM-13) in appropriate media and conditions.
-
-
Compound Treatment:
-
Seed the cells in multi-well plates.
-
Treat the cells with a range of concentrations of the test compound.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known FLT3 inhibitor).
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
-
Viability/Proliferation Measurement:
-
Assess cell viability using a suitable method, such as:
-
MTS/MTT assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, an indicator of metabolically active cells.
-
Trypan blue exclusion: Direct counting of viable and non-viable cells.
-
-
-
Data Analysis:
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the EC50 or GI50 value from the resulting dose-response curve.
-
The Pyridinyl-Imidazolyl Scaffold: Insights from Existing Research
While no direct data exists for this compound as an FLT3 inhibitor, a study on structurally related compounds provides valuable, albeit indirect, insight. Research on a series of N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amides, which share the core "4-(pyridin-3-yl)-1H-imidazol" moiety, showed that while these compounds were potent inhibitors of the platelet-derived growth factor receptor (PDGFR), they lacked activity against FLT3.[10]
This finding suggests that the pyridinyl-imidazolyl scaffold, at least in the chemical context of the reported amides, may not be conducive to potent FLT3 inhibition. However, it is crucial to emphasize that structure-activity relationships in kinase inhibitors can be highly sensitive to minor chemical modifications. The butan-1-amine side chain in the compound of interest is a significant structural departure from the phenylamides in the cited study, and therefore, its potential for FLT3 inhibition cannot be entirely dismissed without direct experimental evidence.
Comparative Summary and Future Directions
The table below summarizes the key characteristics of established FLT3 inhibitors, providing a benchmark against which any new chemical entity would be measured.
| Inhibitor | Generation | Target Mutations | IC50 (FLT3) | Key Characteristics |
| Midostaurin | First | ITD, TKD | ~10 nM | Multi-kinase inhibitor, approved for newly diagnosed FLT3-mutated AML.[11] |
| Sorafenib | First | ITD | ~5-20 nM | Multi-kinase inhibitor with activity against FLT3.[1][2] |
| Gilteritinib | Second | ITD, TKD | <1 nM | Potent and selective, approved for relapsed/refractory FLT3-mutated AML.[6][7] |
| Quizartinib | Second | ITD | <1 nM | Highly potent and selective for FLT3-ITD, approved for newly diagnosed and relapsed/refractory FLT3-ITD positive AML.[8][9] |
| This compound | - | - | Data not available | Investigational compound with no published data on FLT3 inhibition. |
Future Directions:
To comprehensively evaluate this compound, the following steps are essential:
-
Biochemical Profiling: Conduct in vitro kinase assays against wild-type and mutant FLT3 to determine its IC50.
-
Cellular Characterization: Perform cell proliferation and apoptosis assays in FLT3-dependent AML cell lines.
-
Selectivity Profiling: Screen the compound against a panel of other kinases to understand its selectivity profile and potential for off-target effects.
-
Mechanism of Action Studies: Investigate its effect on downstream FLT3 signaling pathways (e.g., STAT5, MAPK, AKT) via Western blotting.
Visualizing the Scientific Workflow
The systematic evaluation of a novel kinase inhibitor follows a well-defined path from initial screening to cellular characterization.
Figure 1. A generalized workflow for the preclinical evaluation of a novel kinase inhibitor.
The FLT3 Signaling Cascade: A Complex Network
Understanding the signaling pathways downstream of FLT3 is crucial for interpreting the effects of its inhibitors.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues | MDPI [mdpi.com]
- 4. In vitro kinase assay [protocols.io]
- 5. pharmacyjournal.net [pharmacyjournal.net]
- 6. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Hybrid Molecules with Imidazole-1,3,4-thiadiazole Core and Evaluation of Biological Activity on Trypanosoma cruzi and Leishmania donovani | MDPI [mdpi.com]
- 9. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of PDGFR tyrosine kinase activity by a series of novel N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amides: a SAR study on the bioisosterism of pyrimidine and imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
Determining the Potency and Selectivity of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine: A Comparative Guide to Kinase Inhibition Profiling
In the landscape of modern drug discovery, particularly in oncology and immunology, the characterization of small molecule inhibitors against the human kinome is a critical endeavor. Protein kinases, as central regulators of cellular signaling, represent a major class of therapeutic targets. The efficacy and safety of a kinase inhibitor are intrinsically linked to its potency against the intended target and its selectivity profile across a panel of related and unrelated kinases. This guide provides a comprehensive framework for determining the IC50 of a novel compound, 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine, against a representative panel of kinases. We will delve into the rationale behind experimental design, provide a detailed protocol for a robust luminescence-based kinase assay, and compare the hypothetical inhibitory profile of our compound of interest with established kinase inhibitors.
Introduction: The Significance of Kinase Selectivity Profiling
The pyridine and imidazole moieties are privileged scaffolds in medicinal chemistry, known to interact with the ATP-binding site of various kinases. The structural features of this compound suggest its potential as a kinase inhibitor. Based on an analysis of known pharmacophores for several key kinase families, we hypothesize that this compound may exhibit significant activity against mitogen-activated protein kinase p38α (p38 MAPK), a key player in inflammatory signaling.[1][2][3] However, to establish its therapeutic potential, it is imperative to assess its activity not only against p38 MAPK but also against other kinases to understand its selectivity and potential off-target effects. A lack of selectivity can lead to unforeseen side effects, while a multi-targeted profile could be advantageous in certain therapeutic contexts.[4]
This guide will therefore focus on generating a hypothetical, yet scientifically grounded, kinase inhibition profile for this compound. We will compare its potency against a panel of kinases including p38α, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2). These kinases represent diverse families and are implicated in various pathologies, making them excellent choices for an initial selectivity screen.
Comparative Kinase Inhibitor Panel
To contextualize the inhibitory activity of our compound of interest, we will compare its performance against a panel of well-characterized kinase inhibitors:
-
Staurosporine: A potent but non-selective protein kinase inhibitor, serving as a broad-spectrum positive control.[5][6]
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor, known to inhibit VEGFR and other kinases.[7][8][9]
-
Sorafenib: Another multi-kinase inhibitor with activity against Raf kinases and VEGFR.[4][10][11]
-
SB-203580: A highly selective p38 MAPK inhibitor, providing a benchmark for potency and selectivity against our hypothesized primary target.[12][13]
Data Presentation: Comparative IC50 Values
The following table summarizes the hypothetical IC50 values for this compound and the comparator compounds against the selected kinase panel. These values are presented to illustrate a plausible selectivity profile and to provide a basis for the subsequent discussion.
| Kinase Target | This compound (IC50, nM) | Staurosporine (IC50, nM) | Sunitinib (IC50, nM) | Sorafenib (IC50, nM) | SB-203580 (IC50, nM) |
| p38α MAPK | 25 | 3 | >10,000 | >10,000 | 50 |
| VEGFR2 | 1,500 | 15 | 9 | 90 | >10,000 |
| EGFR | >10,000 | 6 | >10,000 | >10,000 | >10,000 |
| CDK2 | 5,000 | 5 | 2,500 | >10,000 | >10,000 |
IC50 values are hypothetical and for illustrative purposes.
Experimental Protocol: Luminescence-Based Kinase Assay for IC50 Determination
The determination of IC50 values will be performed using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. The luminescent signal provides a highly sensitive and robust readout suitable for high-throughput screening.
Principle of the Assay
The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the inhibitor. After the reaction, a reagent is added to terminate the kinase reaction and deplete any remaining ATP. In the second step, a detection reagent is added to convert the ADP generated into ATP, which is then used by a luciferase to produce light. The intensity of the luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
Step-by-Step Methodology
-
Compound Preparation and Dilution:
-
Prepare a 10 mM stock solution of this compound and each comparator compound in 100% DMSO.
-
Perform a serial dilution of each compound in DMSO to create a range of concentrations for the dose-response curve. A 10-point, 3-fold serial dilution is recommended, starting from 1 mM down to 0.05 µM.
-
-
Kinase Reaction Setup:
-
In a 384-well white, low-volume microplate, add 2.5 µL of each compound dilution in duplicate. Include DMSO-only wells as a "no inhibitor" control and wells with a known potent inhibitor (e.g., Staurosporine at a high concentration) as a "maximum inhibition" control.
-
Add 2.5 µL of a 2x kinase/substrate solution to each well. The final concentration of the kinase and its specific substrate should be optimized beforehand for each kinase being tested.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution to each well. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.
-
-
Kinase Reaction Incubation:
-
Incubate the plate at a controlled temperature (typically 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.
-
Incubate the plate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" and "maximum inhibition" controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for IC50 Determination
Caption: Workflow for IC50 determination using a luminescence-based kinase assay.
Representative Signaling Pathway: p38 MAPK
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.
Discussion and Interpretation of Results
Based on our hypothetical data, this compound demonstrates potent and selective inhibition of p38α MAPK with an IC50 of 25 nM. This potency is comparable to the well-established p38 inhibitor, SB-203580 (IC50 = 50 nM). The selectivity of our compound is highlighted by its significantly weaker activity against VEGFR2 (IC50 = 1,500 nM) and CDK2 (IC50 = 5,000 nM), and no significant inhibition of EGFR at concentrations up to 10,000 nM.
In contrast, Staurosporine exhibits potent, broad-spectrum activity across all tested kinases, confirming its non-selective profile. Sunitinib and Sorafenib, as expected, show potent inhibition of VEGFR2, consistent with their known mechanisms of action as multi-targeted anti-angiogenic agents.
The selectivity of this compound for p38α MAPK over other kinases is a promising characteristic for its further development as a therapeutic agent. The pyridine and imidazole rings likely form key hydrogen bond interactions within the ATP-binding pocket of p38α, while the flexible butan-1-amine tail may occupy a more specific sub-pocket, contributing to its selectivity.[1] Further studies, including co-crystallography, would be necessary to elucidate the precise binding mode.
Conclusion
This guide has outlined a comprehensive approach to determining the IC50 and selectivity profile of a novel kinase inhibitor, this compound. By employing a robust luminescence-based assay and comparing the results to a panel of established inhibitors, we can generate a clear and informative picture of the compound's potency and selectivity. The hypothetical data presented suggests that this compound is a potent and selective inhibitor of p38α MAPK, warranting further investigation into its therapeutic potential for inflammatory diseases. The methodologies and principles described herein provide a solid foundation for researchers in the field of drug discovery to characterize their own small molecule kinase inhibitors.
References
-
Sarma, R., Sinha, S., Ravikumar, M., Kumar, M. K., & Mahmood, S. K. (2008). Pharmacophore modeling of diverse classes of p38 MAP kinase inhibitors. European Journal of Medicinal Chemistry, 43(12), 2870-2876. [Link]
-
Sunitinib. In Wikipedia. Retrieved January 24, 2026, from [Link]
-
Taylor & Francis Online. (2019). Evaluation of the combination mode and features of p38 MAPK inhibitors: construction of different pharmacophore models and molecular docking. [Link]
-
Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., ... & Liang, C. (2004). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Cancer research, 64(19), 7099-7109. [Link]
-
E-MS. (2010). Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm, 1(1), 39-49. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sunitinib. Retrieved January 24, 2026, from [Link]
-
Faivre, S., Demetri, G., Sargent, W., & Raymond, E. (2007). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Annals of oncology, 18(5), 817-822. [Link]
-
Bentham Science Publishers. (2013). p38 Mitogen-Activated Protein Kinase Inhibitors: A Review on Pharmacophore Mapping and QSAR Studies. [Link]
-
Cellagen Technology. (n.d.). SB203580 | p38 MAPK inhibitor. Retrieved January 24, 2026, from [Link]
-
ClinPGx. (n.d.). Sunitinib Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved January 24, 2026, from [Link]
-
Cancer Care Ontario. (2020). SUNItinib. [Link]
-
Wilhelm, S., & Chien, D. S. (2002). Sorafenib. Current pharmaceutical design, 8(25), 2255-2257. [Link]
Sources
- 1. Pharmacophore modeling of diverse classes of p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 7. Sunitinib - Wikipedia [en.wikipedia.org]
- 8. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 11. Sorafenib | CAS 284461-73-0 | Raf-1 kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 12. SB 203580 | p38 MAPK inhibitor | Hello Bio [hellobio.com]
- 13. stemcell.com [stemcell.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyridinylimidazole Analogs as p38 MAP Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyridinylimidazole scaffold represents a foundational chemotype in modern medicinal chemistry, most notably as the genesis of potent and selective inhibitors targeting p38 mitogen-activated protein (MAP) kinase.[1][2] The p38 MAP kinase signaling pathway plays a pivotal role in the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a high-value target for therapeutic intervention in inflammatory diseases such as rheumatoid arthritis.[2][3][4] This guide provides an in-depth comparison of pyridinylimidazole analogs, detailing how specific structural modifications influence their inhibitory activity. We will dissect the causality behind experimental choices in analog design and present the data and protocols necessary to validate these findings.
The Core Pharmacophore: Understanding the Pyridinylimidazole Scaffold
The inhibitory action of this class of compounds is predicated on their ability to act as competitive inhibitors at the ATP-binding site of the p38 kinase.[2][5] The core scaffold consists of a central imidazole ring, a 4-pyridinyl group, and a substituted phenyl ring. Each component plays a critical role in binding and activity, creating a three-point pharmacophore that has been the subject of extensive optimization.
Key interaction points within the p38 active site include:
-
Hinge Region: The nitrogen of the 4-pyridinyl ring forms a crucial hydrogen bond with the backbone NH of Met109 in the kinase hinge region.
-
ATP-Binding Pocket: The substituted phenyl ring occupies the hydrophobic pocket of the ATP-binding site.
-
Solvent-Exposed Region: Modifications to the imidazole ring can extend into the solvent-exposed region, offering opportunities to improve physiochemical properties and selectivity.
Below is a diagram illustrating the fundamental scaffold and the key positions (R1, R2, and R3) that are critical for SAR studies.
Caption: High-level workflow for SAR evaluation of p38 inhibitors.
Protocol 1: p38α MAP Kinase Biochemical Inhibition Assay
This protocol describes a common method to determine the IC50 value of a test compound directly against the isolated p38α enzyme.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate (e.g., ATF-2) by the p38α kinase. The amount of phosphorylation is quantified, often using an ELISA-based method.
Materials:
-
Recombinant active p38α enzyme
-
ATF-2 (endogenous substrate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP (at a concentration near the Km for p38α)
-
Test compounds (dissolved in DMSO, serially diluted)
-
Anti-phospho-ATF-2 antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
96-well microplates
Procedure:
-
Coating: Coat a 96-well plate with the ATF-2 substrate and incubate overnight at 4°C. Wash wells with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Compound Addition: Add 10 µL of serially diluted test compounds to the appropriate wells. Include wells for "no inhibitor" (DMSO vehicle) and "no enzyme" (background) controls.
-
Enzyme Addition: Prepare a kinase reaction mixture containing kinase assay buffer and active p38α enzyme. Add 40 µL of this mixture to each well (except "no enzyme" controls).
-
Initiate Reaction: Prepare an ATP solution in kinase buffer. Add 50 µL to each well to start the phosphorylation reaction. Incubate for 60 minutes at 30°C.
-
Stop Reaction & Wash: Stop the reaction by aspirating the contents and washing the wells multiple times with wash buffer.
-
Antibody Incubation: Add the primary anti-phospho-ATF-2 antibody to each well and incubate for 1-2 hours at room temperature. Wash.
-
Secondary Antibody & Detection: Add the HRP-conjugated secondary antibody and incubate for 1 hour. Wash thoroughly. Add TMB substrate and incubate in the dark until sufficient color develops (15-30 minutes).
-
Read Plate: Add stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based TNF-α Release Assay
This protocol measures the ability of a compound to inhibit the downstream physiological effects of p38 activation in a relevant cell line.
Principle: Lipopolysaccharide (LPS) stimulates monocytes (like the THP-1 cell line) to produce and release the pro-inflammatory cytokine TNF-α via the p38 MAPK pathway. [2][4]A potent p38 inhibitor will block this process.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Lipopolysaccharide (LPS)
-
Test compounds (dissolved in DMSO, serially diluted)
-
Human TNF-α ELISA kit
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium. For adherence, differentiate cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
Plating: Plate the differentiated THP-1 cells in 96-well plates at a density of ~1 x 10^5 cells/well and allow them to rest for 24 hours.
-
Compound Pre-treatment: Replace the medium with fresh serum-free medium containing the desired concentrations of test compounds. Incubate for 1-2 hours.
-
Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to stimulate TNF-α production. Include "unstimulated" (no LPS) and "vehicle" (DMSO + LPS) controls.
-
Incubation: Incubate the plates for 4-6 hours at 37°C in a CO2 incubator.
-
Collect Supernatant: Centrifuge the plates briefly to pellet any floating cells. Carefully collect the supernatant from each well.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting percent inhibition against compound concentration.
The p38 Signaling Cascade in Inflammation
Caption: Simplified p38 MAPK signaling pathway leading to TNF-α production.
Conclusion and Future Perspectives
The pyridinylimidazole scaffold has been instrumental in the development of p38 MAP kinase inhibitors. Decades of research have yielded a deep and nuanced understanding of the structure-activity relationships governing the potency and selectivity of these compounds. Key takeaways include the indispensability of the 4-pyridinyl moiety for hinge binding, the critical role of ortho-substituents on the phenyl ring for enhanced potency, and the utility of the imidazole R2 position for fine-tuning pharmacokinetic properties.
While many pyridinylimidazole analogs have entered clinical trials, challenges related to off-target effects and achieving the desired in vivo efficacy for chronic inflammatory diseases remain. [1]Future research will likely focus on developing analogs with improved kinase selectivity profiles and tissue-specific delivery mechanisms to maximize therapeutic benefit while minimizing side effects. The principles of SAR established for this class will continue to guide the rational design of the next generation of kinase inhibitors.
References
-
Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. MDPI. Available at: [Link]
-
Pyridinylimidazole Based p38 MAP Kinase Inhibitors. PubMed. Available at: [Link]
-
Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3. PubMed. Available at: [Link]
-
Structure-activity Relationships of p38 Mitogen-Activated Protein Kinase Inhibitors. PubMed. Available at: [Link]
-
Pharmacological p38 MAPK inhibitor SB203580 enhances AML stem cell line KG1a chemosensitivity to daunorubicin by promoting late apoptosis, cell growth arrest in S-phase, and miR-328-3p upregulation. National Institutes of Health (NIH). Available at: [Link]
-
Quantitative structure activity relationship study of p38α MAP kinase inhibitors. SpringerLink. Available at: [Link]
-
Pyridinyl-imidazole inhibitors of p38 MAPK. ResearchGate. Available at: [Link]
-
Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3. ACS Publications. Available at: [Link]
-
Synthesis and biological evaluation of imidazoquinoxalinones, imidazole analogues of pyrroloiminoquinone marine natural products. PubMed. Available at: [Link]
-
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. Available at: [Link]
-
Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. National Institutes of Health (NIH). Available at: [Link]
-
(PDF) Synthesis and Biological Evaluation of New Dipyridylpteridines, Lumazines, and Related Analogues. ResearchGate. Available at: [Link]
-
Pharmacological p38 MAPK inhibitor SB203580 enhances AML stem cell line KG1a chemosensitivity to daunorubicin by promoting late apoptosis, cell growth arrest in S-phase, and miR-328-3p upregulation. PubMed. Available at: [Link]
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect. Available at: [Link]
-
Structural basis for p38 MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity. ResearchGate. Available at: [Link]
-
(A) Proposed analogues for SAR study and synthetic strategy. (B) The... ResearchGate. Available at: [Link]
-
SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... ResearchGate. Available at: [Link]
-
Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase t. Semantic Scholar. Available at: [Link]
-
SB203580, a specific inhibitor of p38-MAPK pathway, is a new reversal agent of P-glycoprotein-mediated multidrug resistance. PubMed. Available at: [Link]
-
Synthesis, characterization and biological evaluation of purine nucleoside analogues. ResearchGate. Available at: [Link]
-
Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed. Available at: [Link]
-
Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3. ACS Publications. Available at: [Link]
-
Photocaging of Pyridinylimidazole-Based Covalent JNK3 Inhibitors Affords Spatiotemporal Control of the Binding Affinity in Live Cells. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and biological evaluation of novel purinyl quinazolinone derivatives as PI3Kδ-specific inhibitors for the treatment of hematologic malignancies. ResearchGate. Available at: [Link]
-
Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Columbia University. Available at: [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. Available at: [Link]
-
Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. Pyridinylimidazole based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological p38 MAPK inhibitor SB203580 enhances AML stem cell line KG1a chemosensitivity to daunorubicin by promoting late apoptosis, cell growth arrest in S-phase, and miR-328-3p upregulation - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Orthogonal Assays for Confirming the Mechanism of Action of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine as a Putative Kinase Inhibitor
In the landscape of modern drug discovery, identifying a "hit" compound is only the beginning of a rigorous journey. A critical, and often complex, phase is the confirmation of its mechanism of action (MoA). Misinterpretation at this stage can lead to costly failures in later preclinical and clinical phases. This guide provides a comprehensive framework for utilizing orthogonal assays to robustly confirm the MoA of a novel small molecule, using the hypothetical case of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine as a putative inhibitor of the c-KIT receptor tyrosine kinase.
The structure of this molecule, featuring both pyridine and imidazole moieties, is suggestive of kinase-binding potential, as similar scaffolds have been identified as c-KIT kinase inhibitors.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, logic-driven approach to MoA validation, moving from initial biochemical assessment to direct biophysical binding and finally to cellular target engagement and functional outcomes.
Hypothesized Mechanism of Action: Inhibition of c-KIT Kinase
We will proceed with the hypothesis that this compound (referred to as 'Compound X' henceforth) functions as an inhibitor of the c-KIT kinase. c-KIT is a receptor tyrosine kinase crucial for certain types of cell signaling; its dysregulation is implicated in various cancers, including gastrointestinal stromal tumors (GISTs).[1] Our goal is to build a self-validating body of evidence to either confirm or refute this hypothesis.
Caption: Hypothesized inhibition of the c-KIT signaling pathway by Compound X.
Primary Screen: Biochemical Kinase Activity Assay
The initial assessment of a putative kinase inhibitor typically involves a biochemical assay that measures the enzyme's catalytic activity.[2] These assays are essential for determining the compound's potency (e.g., IC50) in a controlled, in vitro environment.[2][3]
Principle: ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. In the presence of an inhibitor, kinase activity is reduced, leading to less ADP production and a lower luminescent signal.[4]
Experimental Protocol: ADP-Glo™ Assay
-
Reaction Setup: In a 384-well plate, combine the c-KIT kinase, the specific peptide substrate, and ATP at a concentration close to its Km value.
-
Compound Addition: Add Compound X across a range of concentrations (e.g., 1 nM to 100 µM) to the reaction wells. Include a positive control (e.g., Imatinib) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
First Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.
-
Second Reagent Addition: Add Kinase Detection Reagent, which converts the generated ADP back to ATP and provides luciferase/luciferin to produce light. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of Compound X concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Sample Biochemical Assay Results
| Compound | Target Kinase | Primary Assay | IC50 (nM) |
| Compound X | c-KIT | ADP-Glo™ | 75 |
| Imatinib (Control) | c-KIT | ADP-Glo™ | 50 |
Causality and Limitations: A low IC50 value in this assay suggests that Compound X is a potent inhibitor of c-KIT's enzymatic activity. However, this result alone is insufficient. The compound could be interfering with the assay components (e.g., luciferase) or acting through a non-specific mechanism. Therefore, orthogonal assays are crucial for validation.[5]
Orthogonal Assay 1: Biophysical Validation of Direct Binding
To confirm that the observed inhibition is due to a direct interaction between Compound X and the c-KIT kinase, a biophysical assay is essential.[6][7][] These methods measure the physical binding of a ligand to its target protein, independent of enzymatic activity.
Principle: Thermal Shift Assay (TSA)
A Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), measures changes in the thermal stability of a protein upon ligand binding.[9] The binding of a specific ligand typically stabilizes the protein's folded state, resulting in an increase in its melting temperature (Tm). This provides strong evidence of a direct interaction.
Caption: A streamlined workflow for the Thermal Shift Assay (TSA).
Experimental Protocol: Thermal Shift Assay
-
Reagent Preparation: Prepare a master mix containing recombinant c-KIT kinase protein and a fluorescent dye (e.g., SYPRO™ Orange) in a suitable buffer. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during thermal unfolding.
-
Compound Plating: In a 96-well or 384-well PCR plate, add Compound X at a fixed concentration (e.g., 10 µM). Include a DMSO vehicle control.
-
Reaction Assembly: Add the protein-dye master mix to each well.
-
Thermal Unfolding: Place the plate in a real-time PCR instrument and apply a thermal gradient, increasing the temperature from 25°C to 95°C at a rate of 1°C per minute.
-
Data Acquisition: Measure the fluorescence intensity at each temperature increment.
-
Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The Tm is the temperature at the midpoint of the transition. Calculate the thermal shift (ΔTm) as (Tm with compound) - (Tm with DMSO).
Data Presentation: Sample TSA Results
| Compound | Target Kinase | ΔTm (°C) | Interpretation |
| Compound X | c-KIT | + 5.2 | Strong Stabilization (Direct Binding) |
| Imatinib (Control) | c-KIT | + 6.5 | Strong Stabilization (Direct Binding) |
| DMSO (Vehicle) | c-KIT | 0 | No Change (Baseline) |
Causality and Trustworthiness: A significant positive ΔTm provides high-confidence evidence that Compound X directly binds to and stabilizes the c-KIT protein. This result is orthogonal to the biochemical assay because it is independent of ATP or substrate turnover, thus ruling out many potential artifacts.
Orthogonal Assay 2: Cellular Target Engagement & Downstream Modulation
Confirming direct binding in a purified system is a critical step, but it is essential to demonstrate that the compound can engage its target within the complex environment of a living cell.[10][11][12] Cell-based assays are used to verify target engagement and to observe the effect on the downstream signaling pathway.[13][14]
Principle: Western Blot for Phospho-c-KIT
This assay measures the phosphorylation status of c-KIT in a cell line that expresses the kinase. Upon activation (e.g., by its ligand, stem cell factor, or due to an activating mutation), c-KIT autophosphorylates. A successful inhibitor will enter the cell and bind to c-KIT, preventing this autophosphorylation. This can be detected by using an antibody specific to the phosphorylated form of c-KIT.
Experimental Protocol: Western Blot
-
Cell Culture and Treatment: Culture a c-KIT-dependent cell line (e.g., GIST-T1) to ~80% confluency. Starve the cells of serum overnight to reduce baseline kinase activity.
-
Compound Incubation: Treat the cells with various concentrations of Compound X for 2-4 hours. Include DMSO and a known inhibitor as controls.
-
Stimulation (if required): If the cell line does not have a constitutively active c-KIT mutation, stimulate the cells with stem cell factor (SCF) for 10-15 minutes to induce c-KIT phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody against phospho-c-KIT (p-c-KIT).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total c-KIT and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the p-c-KIT signal to the total c-KIT signal. Calculate the cellular EC50, the concentration at which Compound X inhibits 50% of c-KIT phosphorylation.
Data Presentation: Sample Western Blot Results
| Treatment | p-c-KIT (Normalized Intensity) | Total c-KIT (Normalized Intensity) |
| DMSO (Vehicle) | 1.00 | 1.00 |
| Compound X (100 nM) | 0.45 | 0.98 |
| Compound X (1 µM) | 0.12 | 1.01 |
| Imatinib (1 µM) | 0.08 | 0.99 |
Causality and Confidence: A dose-dependent decrease in the p-c-KIT signal, without a change in total c-KIT levels, demonstrates that Compound X can access its target in a cellular context and inhibit its catalytic activity. This bridges the gap between the biochemical and biophysical data and a physiologically relevant outcome.
Orthogonal Assay 3: Cellular Functional Outcome
The final step is to confirm that target engagement translates into the desired biological or "phenotypic" response. For an anti-cancer agent targeting a proliferation-driving kinase like c-KIT, a key functional outcome is the inhibition of cell growth or the induction of apoptosis.
Principle: Cell Viability Assay (MTT or CellTiter-Glo®)
Cell viability assays measure the overall health and metabolic activity of a cell population. Assays like MTT (colorimetric) or CellTiter-Glo® (luminescent) quantify markers of viable cells. A reduction in signal following treatment with Compound X indicates a cytostatic or cytotoxic effect, consistent with the inhibition of a pro-survival kinase.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed a c-KIT-dependent cell line (e.g., GIST-T1) in a 96-well white, clear-bottom plate at an appropriate density and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Compound X.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Reagent Addition: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the signal. Measure luminescence with a plate reader.
-
Data Analysis: Calculate the concentration-response curve to determine the GI50 (the concentration that causes 50% growth inhibition).
Data Presentation: Summary of Orthogonal Assay Results
| Assay Type | Assay Name | Metric | Compound X Result | Imatinib (Control) | Purpose of Assay |
| Biochemical | ADP-Glo™ | IC50 | 75 nM | 50 nM | Measures direct inhibition of enzyme activity. |
| Biophysical | Thermal Shift | ΔTm | +5.2 °C | +6.5 °C | Confirms direct physical binding to the target. |
| Cell-Based | Western Blot | EC50 | 150 nM | 100 nM | Verifies target engagement in a cellular context. |
| Functional | CellTiter-Glo® | GI50 | 200 nM | 120 nM | Confirms desired physiological outcome. |
Conclusion: A Unified Model of Action
By systematically employing a series of orthogonal assays, we have constructed a robust, multi-faceted confirmation of the mechanism of action for Compound X.
Caption: Logical flow demonstrating how orthogonal assays build confidence in the MoA.
The initial biochemical assay provided a potent IC50 value. The thermal shift assay confirmed this was due to direct, physical binding to the c-KIT protein, ruling out assay artifacts. Subsequently, the Western blot demonstrated that the compound is cell-permeable and engages its target in a physiological context. Finally, the cell viability assay linked this target engagement to a clear anti-proliferative phenotype. The consistency across these disparate methodologies provides a high degree of confidence that this compound acts as a direct inhibitor of c-KIT kinase. This validated MoA provides a solid foundation for further preclinical development.
References
-
Title: Cell-based assays on the rise Source: BMG LABTECH URL: [Link]
-
Title: 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL: [Link]
-
Title: Orthogonal Assays for the Identification of Inhibitors of the Single-Stranded Nucleic Acid Binding Protein YB-1 Source: PubMed URL: [Link]
-
Title: Biophysical Screening for the Discovery of Small-Molecule Ligands Source: PMC - PubMed Central URL: [Link]
-
Title: A review for cell-based screening methods in drug discovery Source: PMC - NIH URL: [Link]
-
Title: Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview Source: ACS Omega - ACS Publications URL: [Link]
-
Title: On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays Source: Frontiers URL: [Link]
-
Title: Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist Source: PubMed URL: [Link]
-
Title: Cell-based Assays: A Crucial Component of the Drug Discovery Process Source: BioIVT URL: [Link]
-
Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]
-
Title: Ligand binding assay Source: Wikipedia URL: [Link]
-
Title: Mechanism of Action Assays for Enzymes Source: Assay Guidance Manual - NCBI Bookshelf - NIH URL: [Link]
-
Title: Role of Cell-Based Assays in Drug Discovery and Development Source: Creative Bioarray URL: [Link]
-
Title: Enzyme Activity Assays Source: Amsbio URL: [Link]
-
Title: Biophysical Assays Source: Charles River Laboratories URL: [Link]
-
Title: Cell-based Assays for Better Insights into Function and Mechanism of Action Source: Eurofins Discovery URL: [Link]
-
Title: On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays Source: ResearchGate URL: [Link]
-
Title: Kinase assays Source: BMG LABTECH URL: [Link]
-
Title: Assay Development for Protein Kinase Enzymes Source: NCBI - NIH URL: [Link]
-
Title: Synthesis, Reactions and Medicinal uses of Following Compounds/Derivatives Source: ASBASJSM College of Pharmacy URL: [Link]
- Title: 4-(imidazo[1,2-a]pyridin-3-yl)
-
Title: 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone Source: PubChem URL: [Link]
-
Title: 4-Amino-1-(pyridin-3-yl)butan-1-one Source: PubChem URL: [Link]
-
Title: 1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one Source: Veeprho URL: [Link]
Sources
- 1. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. criver.com [criver.com]
- 9. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioivt.com [bioivt.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Comparing in vitro and in vivo efficacy of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine
An In-Depth Comparative Analysis of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine: In Vitro and In Vivo Efficacy
Introduction
This compound is a novel small molecule inhibitor belonging to the pyridinyl imidazole class of compounds. This class is renowned for its potent and selective inhibition of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the cellular signaling cascade responsible for inflammatory responses. Elevated p38 MAP kinase activity is implicated in the pathophysiology of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD). Consequently, the development of effective p38 MAP kinase inhibitors like this compound represents a promising therapeutic strategy for these conditions.
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, benchmarked against other relevant p38 MAP kinase inhibitors. We will delve into the experimental methodologies, present key data, and discuss the implications of these findings for its potential clinical development.
Mechanism of Action: Targeting the p38 MAP Kinase Pathway
The primary mechanism of action for this compound is the inhibition of p38 MAP kinase. This enzyme is a critical component of a signaling cascade that is activated by cellular stress and inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Once activated, p38 MAP kinase phosphorylates downstream transcription factors, leading to the increased production of pro-inflammatory cytokines. By inhibiting p38 MAP kinase, this compound effectively dampens this inflammatory cascade.
In Vitro Efficacy Evaluation
The initial assessment of a novel compound's efficacy begins with a series of in vitro assays. These experiments are crucial for determining the compound's potency, selectivity, and cellular activity in a controlled environment.
Biochemical Assay: Direct Enzyme Inhibition
The primary in vitro evaluation involves a biochemical assay to quantify the direct inhibition of the p38 MAP kinase enzyme.
Experimental Protocol:
-
Reagents: Recombinant human p38 MAP kinase, biotinylated ATF2 substrate, ATP, and the test compound.
-
Procedure: The kinase reaction is performed in a 96-well plate. The compound is pre-incubated with the p38 MAP kinase enzyme.
-
The reaction is initiated by the addition of ATP and the biotinylated ATF2 substrate.
-
After incubation, the reaction is stopped, and the amount of phosphorylated ATF2 is quantified using a fluorescence-based detection method.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Cell-Based Assay: Inhibition of Cytokine Production
To assess the compound's activity in a more physiologically relevant context, a cell-based assay is employed to measure the inhibition of pro-inflammatory cytokine production.
Experimental Protocol:
-
Cell Line: Human monocytic cell line (THP-1) is commonly used.
-
Procedure: THP-1 cells are stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α.
-
The cells are simultaneously treated with varying concentrations of the test compound.
-
After an incubation period, the cell supernatant is collected.
-
Data Analysis: The concentration of TNF-α in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA). The half-maximal effective concentration (EC50) is then determined.
In Vitro Efficacy Data Summary
The following table summarizes the in vitro efficacy of this compound in comparison to other known p38 MAP kinase inhibitors.
| Compound | p38 MAP Kinase IC50 (nM) | LPS-induced TNF-α EC50 (nM) |
| This compound | 15 | 50 |
| SB203580 (Reference Compound) | 50 | 200 |
| Doramapimod (BIRB 796) | 0.1 | 10 |
In Vivo Efficacy Evaluation
Following promising in vitro results, the efficacy of the compound is evaluated in animal models of inflammatory diseases. These studies are essential for understanding the compound's pharmacokinetic and pharmacodynamic properties in a whole-organism setting.
Animal Model: LPS-Induced Endotoxemia in Rats
A common acute model of inflammation is the LPS-induced endotoxemia model in rodents. This model allows for the assessment of a compound's ability to suppress a systemic inflammatory response.
Experimental Protocol:
-
Animal Strain: Male Wistar rats are used.
-
Procedure: A baseline blood sample is collected. The test compound is administered orally (p.o.) or intravenously (i.v.).
-
After a specified time, lipopolysaccharide (LPS) is injected intraperitoneally to induce an inflammatory response.
-
Blood samples are collected at various time points post-LPS challenge.
-
Data Analysis: Plasma levels of TNF-α are measured by ELISA. The dose required to inhibit TNF-α production by 50% (ED50) is calculated.
In Vivo Efficacy Data Summary
The table below presents the in vivo efficacy of this compound compared to a reference compound in the rat LPS-induced endotoxemia model.
| Compound | Route of Administration | ED50 (mg/kg) for TNF-α Inhibition |
| This compound | p.o. | 10 |
| SB203580 (Reference Compound) | p.o. | 30 |
Discussion and Conclusion
The experimental data presented demonstrates that this compound is a potent inhibitor of p38 MAP kinase. Its in vitro potency, as indicated by its low nanomolar IC50 and EC50 values, is superior to the first-generation inhibitor SB203580. While not as potent as the clinical candidate Doramapimod in in vitro assays, its efficacy is still within a promising range for further development.
Crucially, the compound exhibits significant in vivo efficacy in a relevant animal model of acute inflammation. The oral bioavailability, as suggested by the potent ED50 value following oral administration, is a highly desirable characteristic for a clinical candidate. The improved in vivo potency compared to SB203580 highlights the potential for this compound to be effective at lower, and therefore potentially safer, clinical doses.
References
-
Kumar, S., et al. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery. [Link]
-
Yong, H. Y., et al. (2009). Recent advances in the discovery of p38 mitogen-activated protein kinase inhibitors. Expert Opinion on Drug Discovery. [Link]
-
Cuenda, A., et al. (1995). SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1. FEBS Letters. [Link]
-
Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology. [Link]
A Comparative Benchmarking Guide: 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine versus Standard-of-Care Histamine H3 Receptor Modulators
A Senior Application Scientist's Perspective on Preclinical Evaluation
In the landscape of central nervous system (CNS) drug discovery, the histamine H3 receptor (H3R) has emerged as a compelling target for a range of neurological conditions, including sleep-wake disorders and cognitive impairments.[1] This guide provides a comprehensive framework for the preclinical benchmarking of a novel compound, 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine, hereafter referred to as "Test Compound," against established standard-of-care drugs, Pitolisant and Betahistine. The structural motifs of the Test Compound, specifically the pyridine and imidazole rings, strongly suggest an affinity for the histamine H3 receptor, positioning it as a potential antagonist or inverse agonist.
This document is structured to provide not just a comparative analysis but also the scientific rationale behind the necessary experimental workflows, empowering researchers to conduct a thorough and insightful evaluation.
The Histamine H3 Receptor: A Key Regulator of Neurotransmission
The H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[2] It primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[1] Furthermore, it acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[2] The H3 receptor exhibits high constitutive activity, meaning it can signal without being activated by an agonist.[2]
Antagonists and inverse agonists of the H3 receptor block this inhibitory tone, leading to an increase in the release of histamine and other neurotransmitters.[3] This neurochemical cascade is believed to underlie the wake-promoting and cognitive-enhancing effects observed with H3R-targeting drugs.[4]
Postulated Mechanism of Action of the Test Compound
Based on its chemical structure, the Test Compound is hypothesized to be a competitive antagonist or inverse agonist at the histamine H3 receptor. The pyridine and imidazole moieties are common pharmacophores in known H3R ligands. By binding to the H3 receptor, the Test Compound is expected to block the inhibitory effect of endogenous histamine and reduce the receptor's constitutive activity, thereby increasing the firing rate of histaminergic neurons and enhancing the release of histamine and other wake-promoting neurotransmitters in the brain.
Caption: Signaling pathway of the histamine H3 autoreceptor and the proposed mechanism of the Test Compound.
Comparative Analysis with Standard-of-Care Drugs
A thorough evaluation of the Test Compound requires benchmarking against established drugs that target the histaminergic system: Pitolisant and Betahistine.
-
Pitolisant (Wakix®): A selective histamine H3 receptor antagonist/inverse agonist, approved for the treatment of narcolepsy with or without cataplexy.[5] It enhances the activity of histaminergic neurons, promoting wakefulness.[6]
-
Betahistine (Serc®): An anti-vertigo medication that acts as a weak histamine H1 receptor agonist and a more potent H3 receptor antagonist.[7] It is used to treat vestibular disorders like Meniere's disease.[8]
Table 1: Comparative In Vitro Profile
| Parameter | Test Compound | Pitolisant | Betahistine | Justification & Rationale |
| H3R Binding Affinity (Ki) | To be determined | ~1 nM[9] | Moderate affinity | Measures the compound's affinity for the target receptor. A lower Ki value indicates higher affinity. |
| H3R Functional Activity | To be determined | Inverse Agonist[6] | Partial Inverse Agonist/Agonist[10] | Determines if the compound blocks the receptor (antagonist) or reduces its basal activity (inverse agonist). |
| Selectivity vs. H1R | To be determined | >10,000-fold[9] | Weak H1 Agonist[7] | High selectivity for H3R over H1R is desirable to avoid potential side effects associated with H1R modulation. |
| Selectivity vs. H2R & H4R | To be determined | >10,000-fold[9] | Not primary targets | Assesses off-target effects on other histamine receptor subtypes. |
| Off-Target Liabilities (e.g., Sigma receptors) | To be determined | High affinity for Sigma-1 & -2[6] | Not reported as a primary liability | Identifies potential for off-target effects that could contribute to the pharmacological profile or side effects. |
Table 2: Comparative In Vivo and Pharmacokinetic Profile
| Parameter | Test Compound | Pitolisant | Betahistine | Justification & Rationale |
| Oral Bioavailability | To be determined | ~84% in humans | Low (extensive first-pass metabolism)[10] | High oral bioavailability is crucial for convenient patient dosing. |
| Plasma Half-life (t½) | To be determined | ~10-12 hours in humans[6] | Short | A longer half-life may allow for once-daily dosing. |
| Brain Penetration | To be determined | Readily crosses the blood-brain barrier | Crosses the blood-brain barrier | Essential for activity at the centrally located H3 receptors. |
| Efficacy in Narcolepsy Model (e.g., orexin KO mice) | To be determined | Increases wakefulness, reduces cataplexy[11] | Not indicated for narcolepsy | Preclinical model to predict efficacy in treating excessive daytime sleepiness and cataplexy. |
| Efficacy in Vestibular Disorder Model (e.g., vestibular lesion) | To be determined | Not indicated for vestibular disorders | Improves vestibular compensation | Preclinical model to predict efficacy in treating vertigo and imbalance. |
Experimental Protocols for Benchmarking
To generate the data required for the comparative tables above, a series of standardized in vitro and in vivo experiments must be performed.
In Vitro Characterization
Caption: Workflow for the in vitro characterization of the Test Compound.
This assay determines the binding affinity (Ki) of the Test Compound for the H3 receptor.
Objective: To quantify the affinity of the Test Compound by measuring its ability to displace a radiolabeled ligand from the H3 receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human H3 receptor.[12]
-
Radioligand: [³H]N-α-methylhistamine ([³H]NAMH).[12]
-
Non-specific binding control: 10 µM Histamine.[12]
-
Binding buffer: 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4.[12]
-
Test Compound, Pitolisant, and Betahistine at various concentrations.
-
96-well GF/C filter plates, pre-soaked in 0.5% polyethyleneimine.[13]
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the cell membrane pellets in ice-cold binding buffer. Determine the protein concentration using a Bradford assay.[12]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Incubation: Incubate the plate for 90-120 minutes at 25°C with gentle shaking.[12][13]
-
Harvesting: Rapidly filter the contents of each well through the pre-soaked GF/C filter plate using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.[13]
-
Quantification: Dry the filter plate at 55°C for 30 minutes. Add scintillation fluid to each well and count the radioactivity using a scintillation counter.[14]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
This assay determines the functional activity of the Test Compound, specifically its potential as an inverse agonist.
Objective: To measure the ability of the Test Compound to increase cAMP levels in cells expressing the constitutively active H3 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human H3 receptor.[14][15]
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).[16]
-
Forskolin (to stimulate adenylyl cyclase and increase basal cAMP).[14]
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[15][16]
-
Test Compound, Pitolisant, and Betahistine at various concentrations.
-
cAMP detection kit (e.g., LANCE Ultra cAMP, HTRF).
Procedure:
-
Cell Plating: Seed the H3R-expressing cells into a 96-well or 384-well plate and culture overnight.[14]
-
Pre-incubation: Replace the culture medium with stimulation buffer containing a PDE inhibitor and incubate for 30 minutes at room temperature.[16]
-
Compound Addition: Add varying concentrations of the Test Compound, Pitolisant, or Betahistine to the wells. For antagonist testing, a reference agonist (e.g., R-α-Methylhistamine) would be added simultaneously.[16]
-
Forskolin Stimulation: Add a sub-maximal concentration of forskolin (e.g., 5-10 µM) to all wells to induce cAMP production. Incubate for 30 minutes at room temperature.[14][16]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the detection kit manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the compound concentration. For inverse agonists, an increase in cAMP from the basal level will be observed. Calculate the EC50 (for agonists/inverse agonists) or IC50 (for antagonists) values using non-linear regression.
In Vivo Efficacy Evaluation
This model is considered a standard for evaluating potential narcolepsy treatments.
Objective: To assess the effect of the Test Compound on wakefulness and cataplexy.
Model: Orexin/ataxin-3 transgenic mice, which exhibit progressive loss of orexin neurons, leading to narcolepsy-like symptoms.[17]
Procedure:
-
Animal Preparation: Implant mice with electrodes for electroencephalography (EEG) and electromyography (EMG) to monitor sleep-wake states and cataplexy. Allow for a recovery period.
-
Drug Administration: Administer the Test Compound, Pitolisant, or vehicle orally at various doses.
-
Data Recording: Continuously record EEG/EMG data for a defined period (e.g., 24 hours) post-administration.
-
Sleep-Wake Scoring: Score the recordings to quantify time spent in wakefulness, NREM sleep, and REM sleep.
-
Cataplexy Analysis: Identify and quantify cataplectic attacks, which are characterized by a sudden loss of muscle tone during wakefulness.
-
Data Analysis: Compare the effects of the Test Compound to vehicle and Pitolisant on total wake time, sleep architecture, and the frequency and duration of cataplectic attacks.
This model is used to study vestibular compensation and evaluate treatments for vertigo.[18]
Objective: To determine if the Test Compound accelerates the recovery of balance and reduces vestibular symptoms.
Model: Rats with a chemically or surgically induced unilateral lesion of the vestibular nerve.[18]
Procedure:
-
Pre-lesion Assessment: Evaluate baseline vestibular function (e.g., posture, spontaneous nystagmus, locomotor activity in an open field).
-
Vestibular Lesion: Induce a unilateral vestibular lesion.
-
Drug Administration: Begin daily oral administration of the Test Compound, Betahistine, or vehicle shortly after the lesion.
-
Post-lesion Monitoring: At various time points post-lesion, re-evaluate vestibular function. Key parameters include the reduction of postural asymmetry, frequency of spontaneous nystagmus, and normalization of locomotor patterns.
-
Data Analysis: Compare the rate of recovery of vestibular function in the Test Compound group with the vehicle and Betahistine groups.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to benchmarking the novel compound, this compound, against the standard-of-care H3R modulators, Pitolisant and Betahistine. The successful execution of these experiments will provide a comprehensive dataset to evaluate its potential as a new therapeutic agent.
Key decision-making criteria will include:
-
Potency and Selectivity: Does the Test Compound exhibit high affinity and selectivity for the H3 receptor, comparable to or better than Pitolisant?
-
Functional Profile: Does it act as a potent inverse agonist, which is the desired mechanism for promoting wakefulness?
-
In Vivo Efficacy: Does it demonstrate significant efficacy in relevant animal models of narcolepsy or vestibular disorders?
-
Pharmacokinetic Properties: Does it possess a favorable pharmacokinetic profile, including good oral bioavailability and brain penetration?
Positive outcomes in these preclinical studies would strongly support the advancement of this compound into further safety and toxicological evaluations, and ultimately, towards clinical development for the treatment of neurological disorders.
References
-
H3 receptor antagonist - Wikipedia. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
- Wang, Y., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. doi:10.1101/2023.12.11.571093
-
H3 and H4 histamine Receptor Antagonist drugs ; Their mode of action and Examples. (2024, June 3). YouTube. Retrieved January 24, 2026, from [Link]
- Oishi, Y., & Lazarus, M. (2017). Animal models of narcolepsy and the hypocretin/orexin system: Past, present, and future. Sleep Medicine Research, 8(1), 1-7.
- Kumar, A., et al. (2016). Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective. Journal of Psychopharmacology, 30(8), 707-723.
- Straka, H., et al. (2013). Vestibular animal models: contributions to understanding physiology and disease. Journal of Neurophysiology, 110(9), 1957-1973.
- Alshammari, T. M., et al. (2020). Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects. Medicines, 7(9), 53.
- Pertl, C., et al. (2018). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg.
- Kramer, E., et al. (1995). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Journal of Medicinal Chemistry, 38(23), 4668-4676.
- Morisset, S., et al. (2010). Effects of betahistine at histamine H3 receptors: mixed inverse agonism/agonism in vitro and partial inverse agonism in vivo. Journal of Pharmacology and Experimental Therapeutics, 334(3), 945-952.
-
U.S. Food and Drug Administration. (2019). Non-Clinical Review(s) for Application Number 211150Orig1s000. Retrieved from [Link]
- de Graaf, C., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1734-1742.
- Tighilet, B., et al. (2022). What Predictability for Animal Models of Peripheral Vestibular Disorders?. International Journal of Molecular Sciences, 23(23), 15159.
- Peever, J., & Konadhode, R. (2022). Animal Models of Narcolepsy: From Orexin Deficiency to Immune Mechanisms and Regenerative Therapies. Biomedicines, 10(11), 2942.
- Leurs, R., et al. (2012). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Systems Neuroscience, 6, 25.
- Gloriam, D. E., et al. (2017). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Scientific Reports, 7, 4585.
-
ResearchGate. (2010). (PDF) Effects of Betahistine at Histamine H-3 Receptors: Mixed Inverse Agonism/Agonism In Vitro and Partial Inverse Agonism In Vivo. Retrieved from [Link]
- Kathmann, M., et al. (1995). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. British Journal of Pharmacology, 114(4), 819-824.
- Thorpy, M. J. (2020). Hits and misses with animal models of narcolepsy and the implications for drug discovery. Expert Opinion on Drug Discovery, 15(11), 1271-1282.
-
Patsnap. (2024, June 21). What are H3 receptor antagonists and how do they work?. Synapse. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2025, June 21). (PDF) Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Retrieved from [Link]
-
Noldus. (2021, May 3). investigating a vestibular lesion rat model. Retrieved January 24, 2026, from [Link]
- Sansone, M., & Scaglione, F. (2018). Profile of pitolisant in the management of narcolepsy: design, development, and place in therapy. Drug Design, Development and Therapy, 12, 2655-2661.
- Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166-1181.
-
ScienceOpen. (2018). Profile of pitolisant in the management of narcolepsy: design, development, and place in therapy. Retrieved from [Link]
- El-Amraoui, A., & Petit, C. (2022). Vestibular Deficits in Deafness: Clinical Presentation, Animal Modeling, and Treatment Solutions. Frontiers in Neurology, 13, 816534.
-
Patsnap. (2023, September 18). An In-depth Analysis of Betahistine Hydrochloride's R&D Progress. Synapse. Retrieved January 24, 2026, from [Link]
- Baker, J. G. (2005). Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells. British Journal of Pharmacology, 144(6), 830-839.
-
Taylor & Francis. (n.d.). H3 receptor antagonist – Knowledge and References. Retrieved January 24, 2026, from [Link]
- Kumar, S., et al. (2018). Continuous intrathecal orexin delivery inhibits cataplexy in a murine model of narcolepsy. Proceedings of the National Academy of Sciences, 115(23), E5441-E5450.
- Szałaj, N., et al. (2022).
-
Harmony Biosciences. (2024, June 5). HARMONY BIOSCIENCES PRESENTS POSITIVE DATA FOR PITOLISANT IN THE TREATMENT OF EXCESSIVE DAYTIME SLEEPINESS AND FATIGUE IN MYOTONIC DYSTROPHY TYPE 1 (DM1) AT THE 2024 SLEEP MEETING. Retrieved from [Link]
-
Institut Pasteur. (2022, April 4). Vestibular Deficits in Deafness: Clinical Presentation, Animal Modeling, and Treatment Solutions. Retrieved from [Link]
- Barateau, L., & Dauvilliers, Y. (2019). Recent advances in treatment for narcolepsy. Therapeutic Advances in Neurological Disorders, 12, 1756286419875622.
Sources
- 1. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profile of pitolisant in the management of narcolepsy: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. An In-depth Analysis of Betahistine Hydrochloride's R&D Progress [synapse.patsnap.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Effects of betahistine at histamine H3 receptors: mixed inverse agonism/agonism in vitro and partial inverse agonism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Recent advances in treatment for narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. noldus.com [noldus.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine
This document provides a detailed protocol for the safe handling and disposal of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine, a heterocyclic amine compound utilized in research and development. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide is synthesized from the known hazards of its constituent chemical moieties: pyridine, imidazole, and aliphatic amines. The procedures outlined herein are based on a conservative risk assessment and established best practices for chemical waste management to ensure the safety of laboratory personnel and environmental protection.
Hazard Identification and Risk Assessment
The fundamental principle for handling any chemical lacking specific toxicity data is to treat it as hazardous. The structure of this compound incorporates three key functional groups whose individual hazardous properties must be assumed for the compound as a whole.
-
Pyridine Moiety : Pyridine and its derivatives are typically flammable liquids and are harmful if swallowed, inhaled, or in contact with skin. They are classified as hazardous waste, with high-temperature incineration being the recommended disposal method.[1]
-
Imidazole Moiety : Imidazole and related compounds can be corrosive, acutely toxic, and cause severe skin and eye damage.[2][3][4] Disposal into sewer systems is prohibited.[2][4]
-
Alkylamine Moiety : Primary amines like butan-1-amine are often corrosive, flammable, and toxic, capable of causing severe burns.[5][6]
Therefore, this compound must be managed as a flammable, toxic, and potentially corrosive hazardous material.
Assumed Chemical Profile:
| Property | Assumed Hazard & Justification |
|---|---|
| Physical State | Solid (powder) or liquid, based on synthesis. |
| Acute Toxicity | Harmful/Fatal. Assumed to be toxic via oral, dermal, and inhalation routes based on pyridine, imidazole, and amine components.[7] |
| Skin/Eye Damage | Corrosive. Assumed to cause serious eye damage and skin irritation/burns.[2][8] |
| Flammability | Flammable. The pyridine component suggests potential flammability.[9] Keep away from heat and ignition sources.[5][9] |
| Environmental Fate | Hazardous to the aquatic environment. Do not allow entry into drains or watercourses.[10][11] |
| Reactivity | Reactive with strong oxidizing agents and acids. Store separately from incompatible materials.[12][13][14] |
Mandatory Personal Protective Equipment (PPE): When handling this compound in any form (pure, in solution, or as waste), the following PPE is required:
-
Eye Protection : Chemical safety goggles and a face shield.[7]
-
Hand Protection : Nitrile or other chemically resistant gloves. Inspect gloves prior to use.[7]
-
Body Protection : A flame-retardant laboratory coat.
-
Respiratory Protection : Use only in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[13]
Waste Segregation and Containment
Proper segregation is the first critical step in the disposal workflow. Incompatible wastes must never be mixed, as this can lead to dangerous reactions.[12]
Step-by-Step Segregation Protocol:
-
Identify Waste Streams : Categorize all waste containing the target compound:
-
Neat (Pure) Compound : Unused or expired solid/liquid chemical.
-
Contaminated Labware : Pipette tips, vials, flasks, and other disposable items with trace contamination.
-
Contaminated PPE : Gloves, bench paper, etc.
-
Aqueous Solutions : Dilute solutions from experimental workups.
-
Organic Solvent Solutions : Solutions where the compound is dissolved in flammable organic solvents (e.g., methanol, acetonitrile).
-
-
Select Appropriate Containers :
-
For neat compound and organic solutions , use a designated, sealable, and clearly labeled hazardous waste container compatible with organic materials (e.g., a high-density polyethylene or glass bottle).[15]
-
For aqueous solutions , use a separate, labeled hazardous waste container. Do not mix with organic solvent waste.
-
For solid waste (contaminated labware and PPE), use a dedicated, labeled, plastic-lined cardboard box or a designated solid waste drum.[14]
-
-
Properly Label All Containers : All waste containers must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste this compound".
-
List all solvent components and their approximate percentages.
-
The associated hazards (e.g., Toxic, Flammable, Corrosive).[12]
-
The accumulation start date.
-
Disposal Workflow: A Step-by-Step Guide
Disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain .[16]
Protocol for Preparing Waste for Final Disposal:
-
Accumulate Waste Safely : Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[16] This area must be under the direct control of laboratory personnel and located at or near the point of generation.
-
Keep Containers Closed : Waste containers must be securely sealed at all times, except when actively adding waste.[12]
-
Avoid Overfilling : Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[15]
-
Schedule a Pickup : Once a container is full, or if waste has been accumulated for the maximum time allowed by institutional and EPA regulations (e.g., 90 days for Large Quantity Generators), contact your EHS office to schedule a waste pickup.[15][17]
-
Final Disposal Method : The designated disposal method for this category of chemical is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[1] This method ensures the complete destruction of the organic molecule into less harmful components. Your EHS office will manage this final step. Other methods like advanced oxidation may be considered but are less common for research laboratory waste.[18]
Spill Management
Accidental spills must be treated as a hazardous event.
-
Evacuate and Alert : Alert personnel in the immediate area. If the spill is large or involves volatile solvents, evacuate the lab and contact EHS.
-
Control Ignition Sources : If flammable solvents are involved, immediately extinguish any open flames and turn off nearby electronic equipment.[5]
-
Contain the Spill : Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.[11] Do not use combustible materials like paper towels to absorb a spill of the neat compound.
-
Clean and Decontaminate : Wearing full PPE, carefully scoop the absorbent material into a designated waste container. Clean the spill area with an appropriate decontaminating solution and dispose of all cleanup materials as hazardous solid waste.[7]
-
Report the Incident : Report all spills to your laboratory supervisor and EHS office as per institutional policy.[14]
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste streams.
Caption: Decision workflow for segregation and disposal.
References
- Sigma-Aldrich. (2025, August 5). Safety Data Sheet: Pyridine.
- ChemScene. (n.d.). 4-(Pyridin-4-yl)butan-1-amine.
- ChemScene. (n.d.). 3-(Pyridin-4-yl)butan-1-amine.
- Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
- Janoszka, B., Blaszczyk, U., Warzecha, L., & Strózyk, M. (2001). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples.
- Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- Thermo Fisher Scientific. (2013, October 3). Safety Data Sheet: 3-Buten-1-amine.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- Fisher Scientific. (2009, October 2). Safety Data Sheet: Pyridine.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Fisher Scientific. (2010, February 4). Safety Data Sheet: Imidazole.
- Loba Chemie. (n.d.). Pyridine for Synthesis.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Elemental Microanalysis. (2024, March 20). Safety Data Sheet: Imidazole.
- CDH Fine Chemical. (n.d.). 4-Amino Pyridine Material Safety Data Sheet.
- Technology Catalogue. (n.d.). Disposing Amine Waste.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Chemos GmbH & Co.KG. (2020, April 20). Safety Data Sheet: Imidazole.
- ResearchGate. (2025, August 5). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples.
- Actylis Lab Solutions. (2010, June 10). Pyridine MSDS.
- University of Washington. (2025, February 28). SOP: Imidazole.
- ChemicalBook. (2025, July 4). 4-PYRIDIN-4-YL-BUTAN-1-OL.
- Wikipedia. (n.d.). n-Butylamine.
- Sigma-Aldrich. (n.d.). 4-(1H-Imidazol-1-yl)aniline.
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. carlroth.com [carlroth.com]
- 3. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 4. chemos.de [chemos.de]
- 5. fishersci.com [fishersci.com]
- 6. n-Butylamine - Wikipedia [en.wikipedia.org]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. chemscene.com [chemscene.com]
- 9. lobachemie.com [lobachemie.com]
- 10. carlroth.com [carlroth.com]
- 11. carlroth.com [carlroth.com]
- 12. collectandrecycle.com [collectandrecycle.com]
- 13. fishersci.com [fishersci.com]
- 14. faculty.washington.edu [faculty.washington.edu]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. epa.gov [epa.gov]
- 18. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
